2-(Dibromomethyl)quinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(dibromomethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSFUCJYOKYMDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10968642 | |
| Record name | 2-(Dibromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10968642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53867-81-5 | |
| Record name | Quinoline, 2-(dibromomethyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158450 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Dibromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10968642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Quinoline Scaffold and the Utility of the 2-(Dibromomethyl) Moiety
An In-depth Technical Guide to 2-(dibromomethyl)quinoline: Synthesis, Properties, and Applications
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent structural motif in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and the ability to engage in various molecular interactions have established it as a "privileged scaffold" in medicinal chemistry.[3][4] Derivatives of quinoline are integral to drugs with a wide spectrum of therapeutic applications, including anticancer, antimalarial, anti-inflammatory, and antimicrobial activities.[1][2]
Within this important class of compounds, this compound emerges as a highly valuable, yet specialized, synthetic intermediate. Its significance lies not in its own biological activity, but in the latent reactivity of the dibromomethyl group. This functional group serves as a masked aldehyde, providing a stable precursor that can be readily converted to the versatile quinoline-2-carboxaldehyde. This two-step access to the aldehyde unlocks a multitude of subsequent chemical transformations, making this compound a strategic building block for researchers in drug discovery and synthetic organic chemistry.
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective use in the laboratory.
Physicochemical and Spectroscopic Properties
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 53867-81-5 | [7] |
| Molecular Formula | C₁₀H₇Br₂N | Inferred from structure |
| Molecular Weight | 300.98 g/mol | Inferred from structure |
| Appearance | White to yellow crystalline solid (Predicted) | N/A |
Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.8-7.0 ppm (s, 1H): Singlet corresponding to the methine proton of the -CHBr₂ group. δ ~7.5-8.3 ppm (m, 6H): Complex multiplet region for the six protons on the quinoline ring system. The H8 and H4 protons are expected to be the most downfield shifted.[5] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~40-45 ppm: Signal for the carbon of the -CHBr₂ group. δ ~120-155 ppm: Multiple signals corresponding to the nine carbons of the quinoline aromatic system. |
| FT-IR (KBr, cm⁻¹) | ~3050 cm⁻¹: Aromatic C-H stretching. ~1600, 1570, 1490 cm⁻¹: C=C and C=N aromatic ring stretching vibrations. ~650-750 cm⁻¹: Strong C-Br stretching vibration. |
| Mass Spec. (EI) | m/z ~301, 299, 297: Isotopic cluster for the molecular ion [M]⁺ due to the presence of two bromine atoms. m/z ~220, 222: Fragment corresponding to the loss of one bromine radical [M-Br]⁺. m/z 141: Fragment corresponding to the loss of the CHBr₂ group.[8] |
Synthesis and Mechanistic Rationale
The most logical and established method for synthesizing this compound is through the free-radical bromination of its readily available precursor, 2-methylquinoline (quinaldine). This reaction selectively targets the benzylic protons of the methyl group, leaving the aromatic quinoline core intact.
Causality of Experimental Design
The choice of a free-radical pathway is critical. Attempting to brominate 2-methylquinoline with elemental bromine (Br₂) under ionic conditions would likely lead to electrophilic aromatic substitution on the electron-rich benzene portion of the quinoline ring rather than the desired side-chain bromination.[9][10] Reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light (hν) generate a low, steady concentration of bromine radicals. These radicals are highly selective for abstracting the weaker benzylic C-H bonds of the methyl group, initiating a chain reaction that leads to the desired product. Carbon tetrachloride (CCl₄) or acetonitrile are common solvents as they are inert to the radical conditions.
Experimental Protocol: Synthesis via Radical Bromination
-
Materials: 2-methylquinoline (1.0 eq), N-Bromosuccinimide (NBS, 2.1 eq), Azobisisobutyronitrile (AIBN, 0.05 eq), Carbon Tetrachloride (CCl₄).
-
Step 1 (Setup): To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methylquinoline and carbon tetrachloride.
-
Step 2 (Reagent Addition): Add NBS and the radical initiator, AIBN.
-
Step 3 (Reaction): Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC-MS by observing the disappearance of the starting material and the appearance of mono- and di-brominated products.
-
Step 4 (Work-up): Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Step 5 (Purification): Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Visualization: Radical Bromination Mechanism
Caption: Free-radical chain mechanism for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the reactivity of the geminal dibromide group, which primarily functions as a stable precursor to an aldehyde.
Hydrolysis to Quinoline-2-carboxaldehyde
The most important reaction of this compound is its hydrolysis to form quinoline-2-carboxaldehyde.[11] This transformation unmasks the aldehyde functionality, which is a cornerstone for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. The hydrolysis can be achieved under various conditions, often using a silver salt to assist in halide abstraction or under aqueous acidic or basic conditions.
Self-Validating Protocol: Hydrolysis using Silver Nitrate
-
Rationale: Silver ions (Ag⁺) have a high affinity for halide ions, precipitating as AgBr and driving the reaction forward by facilitating the formation of a carbocation intermediate, which is then attacked by water.
-
Materials: this compound (1.0 eq), Silver Nitrate (AgNO₃, 2.2 eq), Acetone/Water solvent mixture.
-
Step 1 (Dissolution): Dissolve this compound in a mixture of acetone and water (e.g., 4:1 v/v).
-
Step 2 (Reaction): Add an aqueous solution of silver nitrate dropwise. A precipitate of silver bromide (AgBr) will form immediately.
-
Step 3 (Completion): Stir the mixture at room temperature or with gentle heating until TLC analysis indicates full consumption of the starting material.
-
Step 4 (Work-up): Filter the reaction mixture to remove the AgBr precipitate. Remove the acetone from the filtrate under reduced pressure.
-
Step 5 (Extraction): Extract the remaining aqueous solution with a suitable organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude quinoline-2-carboxaldehyde.[11]
-
Step 6 (Purification): Purify the product by column chromatography or recrystallization.
Other Nucleophilic Displacements
While hydrolysis is most common, the two bromine atoms can also be displaced by other nucleophiles. For example, reaction with two equivalents of a thiol (R-SH) in the presence of a base can form a thioacetal, which can serve as a protecting group for the aldehyde or be used in further synthetic manipulations.
Visualization: Synthetic Transformations
Caption: Key synthetic transformations of this compound.
Applications in Research and Drug Development
The primary application of this compound is as a strategic intermediate in multi-step syntheses. Its ability to be cleanly converted to quinoline-2-carboxaldehyde provides access to a vast chemical space relevant to drug discovery.
-
Access to Complex Scaffolds: Quinoline-2-carboxaldehyde is a key precursor for building more elaborate molecules. It can undergo Wittig reactions to form vinylquinolines, reductive amination to attach various amine side chains, and aldol or Henry reactions to form new C-C bonds.[12]
-
Medicinal Chemistry: Many biologically active quinolines feature complex substituents at the 2-position.[3][13] By using this compound as a starting point, medicinal chemists can efficiently synthesize libraries of novel compounds for screening against various biological targets, including kinases, parasites, and bacteria.
-
Materials Science: The quinoline nucleus is also explored in materials science for applications in organic light-emitting diodes (OLEDs) and sensors. The aldehyde derived from this compound can be used to construct larger conjugated systems with tailored electronic properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely published, its hazards can be reliably inferred from analogous compounds like 2-(bromomethyl)quinoline and other halo-methylated aromatic compounds.[14]
-
Anticipated Hazards: The compound is expected to be a corrosive solid that can cause severe skin burns and eye damage. It is likely harmful if swallowed and may be a respiratory irritant. Halogenated organic compounds should always be handled as potentially toxic and mutagenic.
-
Handling Precautions:
-
Always handle this compound inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often insufficient for halogenated solvents; butyl or Viton gloves are recommended), and chemical safety goggles.
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
-
References
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Kumar, S., Bawa, S., & Gupta, H. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20535-20565. [Link]
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Yar, M., et al. (2022). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules, 27(3), 993. [Link]
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Zhang, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Organic & Biomolecular Chemistry, 21(47), 9635-9640. [Link]
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Motswainyana, W. M., & Onani, M. O. (2011). Quinoline-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2573. [Link]
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ResearchGate. (n.d.). Synthesis of 2-(dibromomethyl)quinoxaline 2. [Image]. Retrieved from [Link]
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Clarkson, J., & Jones, S. A. (1993). The reaction of geminal bromonitroalkanes with nucleophiles. Part 1. The decomposition of 2-bromo-2-nitropropane-1,3-diol ('Bronopol') in aqueous base. Journal of the Chemical Society, Perkin Transactions 2, (8), 1549-1554. [Link]
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ResearchGate. (2018). Application of 2,4-bis(halomethyl)quinoline: synthesis and biological activities of 2,4-bis(benzofuran-2-yl). [Link]
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National Center for Biotechnology Information. (n.d.). 8-Bromo-2-methylquinoline. [Link]
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Royal Society of Chemistry. (2016). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. [Link]
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Çakmak, O., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]
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ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. [Link]
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PubMed. (2024). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). [Link]
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National Center for Biotechnology Information. (2021). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]
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An In-depth Technical Guide to 2-(Dibromomethyl)quinoline: Synthesis, Reactivity, and Applications in Medicinal Chemistry
This guide provides a comprehensive technical overview of 2-(dibromomethyl)quinoline, a heterocyclic compound with significant potential as a versatile synthetic intermediate in drug discovery and materials science. We will delve into its synthesis, explore its chemical reactivity, and discuss its prospective applications, particularly in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this functionalized quinoline scaffold.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] This "privileged structure" is present in a vast array of natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities.[3][4][5] Notable examples include the antimalarial drug quinine and the anticancer agent camptothecin, both of which underscore the therapeutic importance of this scaffold.[6] Quinoline derivatives have been successfully developed as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents.[1][4][5]
Functionalization of the quinoline core, particularly at the C2 position, is a key strategy for modulating biological activity and developing new chemical entities.[7][8] The introduction of a dibromomethyl group at this position creates a highly reactive and synthetically valuable handle for further molecular elaboration.
Physicochemical Properties and Identification
A critical point of clarification is the compound's identifier. The Chemical Abstracts Service (CAS) number 5632-15-5 correctly corresponds to 2-(bromomethyl)quinoline , the monobrominated analog.[9] As of this writing, a specific CAS number for this compound is not consistently cited in major chemical databases; one potential identifier is 53867-81-5 , though it requires verification against a Certificate of Analysis.[10] Researchers should exercise diligence in confirming the identity of their materials through analytical methods such as NMR and mass spectrometry.
For the purpose of this guide, we will focus on the dibrominated compound as per the topic. Its fundamental properties are summarized below.
| Property | Value | Source/Method |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₁₀H₇Br₂N | Calculated |
| Molecular Weight | 300.98 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Analogy to related compounds |
| Solubility | Expected to be soluble in chlorinated solvents and other common organic solvents | Analogy to related compounds |
Synthesis: Accessing the Dibromomethyl Moiety
The most direct and established method for synthesizing this compound is through the free-radical bromination of 2-methylquinoline (quinaldine). The Wohl-Ziegler reaction is the premier choice for this transformation, offering selectivity for the benzylic position.[11][12][13]
- N-Bromosuccinimide (NBS) (2.2 eq.)
- Radical Initiator (AIBN, cat.)
- Anhydrous Solvent (CCl₄)
- Heat (Δ) or UV light (hν)
Diagram 1: Synthetic workflow for this compound.
Causality Behind Experimental Choices
The success of the Wohl-Ziegler reaction hinges on maintaining a low, steady-state concentration of elemental bromine (Br₂) to favor radical substitution over ionic electrophilic addition to the aromatic rings.[14]
-
N-Bromosuccinimide (NBS): Serves as the bromine source. It reacts with the hydrogen bromide (HBr) byproduct generated during the propagation step to regenerate a low concentration of Br₂, driving the radical chain reaction forward.[12] Its poor solubility in solvents like carbon tetrachloride (CCl₄) helps maintain this low concentration.[14]
-
Radical Initiator: A small amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction by generating the first bromine radicals upon heating or photolysis.[12][15]
-
Solvent: An inert, non-polar solvent like CCl₄ is traditionally used because it does not react with the radical intermediates.[14] However, due to its toxicity, alternative solvents like 1,2-dichloroethane or acetonitrile have been successfully employed in similar brominations.[16]
Detailed Experimental Protocol: Wohl-Ziegler Bromination
This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
-
Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylquinoline (1.0 eq.). Dissolve it in anhydrous carbon tetrachloride (CCl₄).
-
Addition of Reagents: Add N-Bromosuccinimide (2.2 eq.) and a catalytic amount of AIBN (0.02-0.05 eq.).
-
Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) using a heating mantle. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats to the surface.[14]
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Diagram 2: Simplified radical propagation steps.
Chemical Reactivity and Synthetic Utility
The primary value of this compound lies in its role as a masked aldehyde. The gem-dibromide functionality is a stable precursor that can be readily converted into the highly useful quinoline-2-carboxaldehyde.[17] This transformation and subsequent reactions open a gateway to a wide range of molecular architectures.
Diagram 3: Key synthetic transformations of this compound.
Hydrolysis to Quinoline-2-carboxaldehyde
The conversion of gem-dibromomethylarenes to their corresponding aldehydes is a robust and high-yielding transformation. A particularly effective method involves refluxing the compound in pyridine, which proceeds without affecting other sensitive functional groups like esters.[18] This method avoids harsh acidic or oxidative conditions.
Causality: The reaction likely proceeds through the formation of a bis-pyridinium salt intermediate, which is then hydrolyzed by trace water to the aldehyde. This makes the compound a stable and easily handled surrogate for the potentially less stable quinoline-2-carboxaldehyde.[17]
Direct Conversion to α,β-Unsaturated Acids
In a powerful one-pot transformation, gem-dibromomethylarenes can be directly converted to α,β-unsaturated carboxylic acids using the Knoevenagel-Doebner reaction conditions.[17] Reacting this compound with malonic acid in refluxing pyridine with a catalytic amount of piperidine would yield 3-(quinolin-2-yl)acrylic acid, bypassing the need to isolate the intermediate aldehyde.[17]
Applications in Drug Discovery
While direct biological data on this compound is scarce, its value is projected from its potential as a synthetic intermediate for crafting novel therapeutic agents.
Precursor for Kinase Inhibitors
The quinoline scaffold is a key component of numerous FDA-approved kinase inhibitors used in oncology. The aldehyde derived from this compound is a crucial building block for introducing the complex side chains necessary for binding to the ATP pocket of kinases. Synthetic routes such as reductive amination, Wittig reactions, or aldol condensations can be employed to attach pharmacophores that dictate target specificity and potency.
Diagram 4: Targeting the MAPK/ERK kinase pathway with quinoline inhibitors.
Synthesis of Novel Anticancer and Antimicrobial Agents
The introduction of bromine atoms into the quinoline scaffold is a known strategy for enhancing antiproliferative and antimicrobial activity.[19] this compound serves as an excellent starting point for synthesizing libraries of novel C2-substituted quinolines. The dibromomethyl group can be displaced by various nucleophiles (e.g., thiols, amines, azoles) to introduce diverse functionalities, enabling extensive structure-activity relationship (SAR) studies to optimize for potency and selectivity against cancer cell lines or microbial pathogens.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, its hazard profile can be inferred from analogous compounds like 2-(bromomethyl)quinoline and other benzylic bromides.
| Hazard Class | Description | Precautionary Statement |
| Acute Toxicity, Oral | Likely harmful if swallowed. | P264, P270, P301+P312, P330 |
| Eye Damage/Irritation | Expected to cause serious eye damage. Lachrymatory. | P280, P305+P351+P338, P310 |
| Skin Irritation | May cause skin irritation. | P280, P302+P352 |
| Respiratory Irritation | May cause respiratory irritation. | P261, P304+P340 |
Handling Recommendations:
-
Always handle this compound in a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, nitrile gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere, as it may be sensitive to air and moisture.
Conclusion
This compound is a synthetically valuable, though currently underutilized, chemical intermediate. Its straightforward synthesis via the Wohl-Ziegler bromination of 2-methylquinoline and its reactivity as a stable precursor to quinoline-2-carboxaldehyde make it a powerful tool for organic synthesis. For researchers in drug discovery, this compound offers a strategic entry point for the development of novel kinase inhibitors, anticancer agents, and antimicrobials, building upon the proven therapeutic potential of the quinoline scaffold. Careful handling and rigorous analytical characterization are paramount to successfully and safely leveraging the capabilities of this versatile building block.
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An In-depth Technical Guide to the Physical Properties of 2-(Dibromomethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical properties of 2-(dibromomethyl)quinoline, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, theoretical predictions, and established chemical principles to offer a robust profile. The document is structured to provide not only a summary of physical characteristics but also the scientific rationale behind these properties and the experimental methodologies for their determination. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of quinoline derivatives.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent structural motif in a vast array of biologically active compounds and functional materials. Quinoline and its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a dibromomethyl group at the 2-position of the quinoline nucleus creates a reactive handle that can be exploited for further synthetic transformations, making this compound a potentially valuable intermediate in the development of novel therapeutic agents and functional molecules. Understanding the physical properties of this compound is paramount for its effective handling, purification, and application in subsequent chemical reactions.
Core Physical Properties of this compound
Direct experimental data for this compound is not extensively reported in the literature. Therefore, the following table presents a combination of calculated values and predicted properties based on the known data of structurally similar compounds such as 2-(bromomethyl)quinoline and 2-(tribromomethyl)quinoline.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₇Br₂N | --- |
| Molecular Weight | 300.98 g/mol | Calculated |
| CAS Number | 53867-81-5 | [1] |
| Appearance | Predicted to be a white to yellow or light orange solid | Analogy to 2-(bromomethyl)quinoline[2] |
| Melting Point (°C) | Predicted to be higher than 2-(bromomethyl)quinoline (55.0-59.0 °C)[2] | Extrapolation |
| Boiling Point (°C) | Predicted to be significantly higher than quinoline (237 °C)[3]; likely decomposes at atmospheric pressure | Extrapolation |
| Solubility | Predicted to be poorly soluble in water, soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) | Analogy to similar organic halides |
| pKa (of the quinolinium ion) | Predicted to be lower than quinoline (~4.9) due to the electron-withdrawing effect of the dibromomethyl group | Theoretical Prediction |
| LogP | Predicted to be higher than quinoline (~2.0)[3] due to the presence of two bromine atoms | Theoretical Prediction |
Causality Behind Predicted Properties:
-
Melting and Boiling Points: The introduction of two heavy bromine atoms increases the molecular weight and van der Waals forces compared to quinoline and 2-(bromomethyl)quinoline, leading to a predicted increase in melting and boiling points.
-
Solubility: The nonpolar nature of the dibromomethyl group and the overall increase in molecular size are expected to decrease its solubility in polar solvents like water and enhance its solubility in organic solvents.
-
pKa: The electron-withdrawing inductive effect of the two bromine atoms on the dibromomethyl group will decrease the electron density on the quinoline nitrogen, making it a weaker base and thus lowering the pKa of its conjugate acid.
-
LogP: The lipophilicity, represented by LogP, is expected to increase significantly due to the contribution of the two bromine atoms, which are known to enhance lipophilicity.
Synthesis and Characterization
Proposed Synthetic Workflow
A common method for the synthesis of such compounds involves the radical bromination of a suitable precursor, in this case, 2-methylquinoline (quinaldine).
Sources
An In-depth Technical Guide to 2-(Dibromomethyl)quinoline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(dibromomethyl)quinoline, a halogenated derivative of the quinoline scaffold. While not as extensively studied as its mono- and tri-brominated counterparts, this compound holds significant potential as a versatile intermediate in organic synthesis and as a scaffold for the development of novel therapeutic agents. This document details its fundamental molecular properties, proposes a viable synthetic route based on analogous reactions, and explores its chemical reactivity. Furthermore, it delves into the prospective applications of this compound in medicinal chemistry, drawing on the well-established biological activities of the broader quinoline class of compounds. Safety considerations and expected spectroscopic characteristics are also discussed to provide a holistic resource for researchers.
Core Molecular Profile
This compound is a heterocyclic aromatic compound characterized by a quinoline core substituted at the 2-position with a dibromomethyl group.
| Property | Value | Source |
| Chemical Formula | C₁₀H₇Br₂N | Calculated |
| Molecular Weight | 300.98 g/mol | [1] |
| CAS Number | 53867-81-5 | [1] |
| Synonyms | α,α-Dibromoquinaldine | [2] |
Synthesis and Mechanism
Proposed Synthetic Pathway: Radical Bromination of 2-Methylquinoline
The synthesis of this compound can be logically achieved through the free radical bromination of 2-methylquinoline. The methyl group at the 2-position of the quinoline ring is benzylic-like, making it susceptible to radical halogenation.
Caption: Proposed synthesis of this compound via radical bromination of 2-methylquinoline.
Experimental Protocol
Disclaimer: This is a proposed protocol based on established chemical principles. It should be adapted and optimized under appropriate laboratory safety protocols.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylquinoline (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Addition of Reagents: Add N-Bromosuccinimide (NBS, 2.2 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Spectroscopic Characterization
The chemical reactivity of this compound is dominated by the dibromomethyl group and the quinoline nucleus.
Reactivity of the Dibromomethyl Group
The gem-dibromo moiety is a versatile functional group that can participate in a variety of transformations, including:
-
Nucleophilic Substitution: The bromine atoms are good leaving groups, making the carbon atom susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups.
-
Formation of Aldehydes: Hydrolysis of the dibromomethyl group can yield the corresponding aldehyde, 2-quinolinecarboxaldehyde, a valuable synthetic intermediate.
-
Corey-Fuchs Reaction: Reaction with triphenylphosphine and a strong base can generate a vinylidene phosphonium ylide, which can be further reacted with aldehydes to form terminal alkynes.
Expected Spectroscopic Data
-
¹H NMR: The spectrum is expected to show a singlet for the proton of the dibromomethyl group (CHBr₂) in the downfield region, likely between δ 6.5-7.5 ppm. The aromatic protons of the quinoline ring will appear as a complex multiplet pattern between δ 7.5-8.5 ppm.
-
¹³C NMR: The carbon of the dibromomethyl group is expected to have a chemical shift in the range of δ 30-40 ppm. The aromatic carbons of the quinoline ring will resonate in the typical aromatic region of δ 120-150 ppm.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms (M, M+2, and M+4 peaks in a 1:2:1 ratio). The molecular ion peak (M⁺) would be observed at m/z 301.
Applications in Drug Discovery and Development
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[3][4][5][6] The introduction of a dibromomethyl group at the 2-position offers a handle for further chemical modification, making this compound a valuable starting material for the synthesis of novel drug candidates.
Potential Therapeutic Areas
-
Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity.[7][8] The ability to functionalize the dibromomethyl group allows for the synthesis of a library of compounds that can be screened for their efficacy against various cancer cell lines.
-
Antifungal Agents: Substituted quinolines have also shown promise as antifungal agents.[9] this compound can serve as a precursor for the development of new antifungal compounds with novel mechanisms of action.
-
Antimalarial and Antiprotozoal Drugs: The quinoline core is famously present in antimalarial drugs like chloroquine. The development of new quinoline-based compounds remains a key strategy in the fight against drug-resistant malaria and other protozoal diseases.[10]
Safety and Handling
Halogenated organic compounds require careful handling due to their potential toxicity. While specific toxicity data for this compound is not available, the safety precautions for the parent compound, quinoline, should be considered as a minimum standard.
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazards: Quinoline is classified as harmful if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects and cancer.[11] It is also toxic to aquatic life with long-lasting effects.[11]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Conclusion
This compound is a promising yet under-explored chemical entity. Its straightforward, proposed synthesis from readily available starting materials, combined with the versatile reactivity of the dibromomethyl group, makes it an attractive building block for organic synthesis. The proven track record of the quinoline scaffold in drug discovery suggests that derivatives of this compound could hold significant potential for the development of new therapeutic agents in areas such as oncology and infectious diseases. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its scientific and medicinal potential.
References
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Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Published September 12, 2016. [Link]
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Synthesis of quinolines. Organic Chemistry Portal. [Link]
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Thakur GS, Gupta AK, Jain SK. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
- CN102898366A - Method for one-step preparation of 2-methylquinoline.
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Published June 2, 2020. [Link]
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Computational investigation of bioactive 2,3-diaryl quinolines using DFT method: FT- IR, NMR spectra, NBO, NLO, HOMO-LUMO transitions, and quantum-chemical properties. ResearchGate. Published August 2025. [Link]
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Synthesis and biological evaluation of 2-quinolineacrylamides. PubMed. Published February 1, 2020. [Link]
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Bromination of Methyl 2-Methyl-6-R-1,2,3,4-tetrahydroquinoline-4-carboxylates. ResearchGate. Published August 2025. [Link]
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Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. ResearchGate. Published January 11, 2022. [Link]
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Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. Published October 14, 2022. [Link]
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8-Bromo-2-methylquinoline. PubMed Central. [Link]
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A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. MDPI. [Link]
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Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]
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Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]
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Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. MedChemComm (RSC Publishing). [Link]
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Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. PubMed. Published September 15, 2022. [Link]
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Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Published August 2025. [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(dibromomethyl)quinoline
This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-(dibromomethyl)quinoline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral depiction. It offers a detailed interpretation based on foundational NMR principles and comparative data from analogous structures, thereby providing a robust framework for understanding the spectroscopic features of this and related quinoline derivatives.
Introduction: The Significance of Quinoline Scaffolds in Medicinal Chemistry
Quinoline and its derivatives are a cornerstone in the architecture of numerous pharmacologically active agents. Their presence in antimalarial, antibacterial, and anticancer drugs underscores the importance of precise structural characterization for understanding structure-activity relationships.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous elucidation of the molecular structure of these compounds in solution.[1] This guide will focus on a detailed exposition of the ¹H NMR spectrum of this compound, a molecule of interest for synthetic transformations owing to the reactive dibromomethyl moiety.
Predicted ¹H NMR Spectrum of this compound
The Chemical Structure and Proton Environment
The first step in interpreting an NMR spectrum is to understand the molecule's structure and the different chemical environments of its protons.
Caption: Molecular structure of this compound with proton numbering.
The molecule possesses seven aromatic protons on the quinoline ring system and one methine proton in the dibromomethyl group. These protons are chemically non-equivalent and are expected to give rise to distinct signals in the ¹H NMR spectrum.
Predicted Chemical Shifts and Coupling Constants
The predicted chemical shifts (δ) and coupling constants (J) for the protons of this compound are summarized in the table below. These predictions are based on the known spectrum of 2-methylquinoline and the anticipated electronic effects of the dibromomethyl substituent.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-α | ~7.0 - 7.5 | Singlet | - |
| H-3 | ~7.6 - 7.8 | Doublet | ³J(H3-H4) = 8.5 - 9.0 |
| H-4 | ~8.1 - 8.3 | Doublet | ³J(H4-H3) = 8.5 - 9.0 |
| H-5 | ~7.8 - 8.0 | Doublet | ³J(H5-H6) = 8.0 - 8.5 |
| H-6 | ~7.5 - 7.7 | Triplet | ³J(H6-H5) = 8.0 - 8.5, ³J(H6-H7) = 7.0 - 7.5 |
| H-7 | ~7.7 - 7.9 | Triplet | ³J(H7-H6) = 7.0 - 7.5, ³J(H7-H8) = 8.0 - 8.5 |
| H-8 | ~8.0 - 8.2 | Doublet | ³J(H8-H7) = 8.0 - 8.5 |
Detailed Spectral Analysis
The Dibromomethyl Proton (H-α)
The methine proton of the dibromomethyl group is expected to appear as a singlet in the region of 7.0 - 7.5 ppm . This downfield shift is a direct consequence of the strong deshielding effect of the two adjacent bromine atoms. The electronegativity of bromine withdraws electron density from the methine proton, reducing its shielding and causing it to resonate at a lower field. The absence of adjacent protons results in a singlet multiplicity.
The Quinoline Ring Protons
The aromatic region of the spectrum, typically between 7.0 and 8.5 ppm , will display signals for the seven protons of the quinoline ring. The introduction of the electron-withdrawing dibromomethyl group at the C-2 position significantly influences the chemical shifts of the protons on the pyridine ring (H-3 and H-4) and, to a lesser extent, the protons on the benzene ring (H-5, H-6, H-7, and H-8).
-
H-3 and H-4: These protons are part of an AX spin system. H-4 is expected to be the most downfield of the quinoline protons due to the anisotropic effect of the quinoline ring current and the deshielding influence of the adjacent nitrogen atom. The electron-withdrawing nature of the 2-substituent will further deshield H-3 and H-4. They will appear as doublets with a typical ortho coupling constant of 8.5 - 9.0 Hz .
-
H-5, H-6, H-7, and H-8: These protons on the benzene ring will exhibit a more complex splitting pattern.
-
H-8 is adjacent to the nitrogen atom and will be deshielded, appearing as a doublet downfield.
-
H-5 will also be a doublet due to coupling with H-6.
-
H-6 and H-7 will appear as triplets (or more accurately, doublets of doublets) due to coupling with their respective neighbors.
-
Long-range couplings (⁴J and ⁵J) are also possible in quinoline systems, which can lead to further fine splitting of the signals, although these are often small and may not be resolved in lower-field NMR instruments.
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to ensure good signal-to-noise ratio, resolution, and accurate integration.
Sample Preparation Workflow
Caption: Workflow for preparing an NMR sample of this compound.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for quinoline derivatives.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically present in commercially available deuterated solvents and serves as the internal standard (δ = 0.00 ppm).
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.
| Parameter | Recommended Value | Rationale |
| Pulse Sequence | zg30 or equivalent | A standard 30-degree pulse sequence provides a good compromise between signal intensity and quantitative accuracy for routine analysis. |
| Spectral Width (SW) | 12-15 ppm | This range is sufficient to cover the expected chemical shifts of both aromatic and aliphatic protons. |
| Number of Scans (NS) | 16-64 | The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. |
| Relaxation Delay (D1) | 2-5 seconds | A sufficient relaxation delay ensures that all protons have fully relaxed between pulses, which is important for accurate integration. |
| Acquisition Time (AQ) | 3-4 seconds | A longer acquisition time leads to better resolution. |
| Temperature | 298 K (25 °C) | Standard room temperature acquisition. |
Data Processing and Interpretation
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is essential for accurate integration.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
-
Peak Picking and Analysis: The chemical shift of each peak is determined, and the coupling patterns are analyzed to elucidate the connectivity of the protons.
Conclusion
This in-depth technical guide provides a comprehensive framework for understanding and predicting the ¹H NMR spectrum of this compound. By leveraging foundational NMR principles and comparative data, researchers can confidently assign the spectral features of this and other substituted quinoline derivatives. The provided experimental protocol offers a reliable method for acquiring high-quality data, which is paramount for accurate structural elucidation and the advancement of drug discovery and development programs.
References
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TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
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Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
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University of Calgary. Ch 13 - Aromatic H. [Link]
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Royal Society of Chemistry. NMR Techniques in Organic Chemistry: a quick guide. [Link]
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National Center for Biotechnology Information. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
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National Center for Biotechnology Information. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]
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ACS Publications. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. [Link]
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Oregon State University. 1H NMR Chemical Shift. [Link]
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University of North Carolina Wilmington. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]
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Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: NMR Bibliography. [Link]
-
Royal Society of Chemistry Publishing. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]
-
ResearchGate. The NMR interpretations of some heterocyclic compounds which are synthesized by our group. [Link]
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An In-depth Technical Guide to the ¹³C NMR Spectral Data of 2-(dibromomethyl)quinoline
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(dibromomethyl)quinoline. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds. This document delves into the principles behind the observed chemical shifts, a detailed experimental protocol for data acquisition, and a thorough interpretation of the spectral data, grounded in established scientific literature.
Introduction: The Role of ¹³C NMR in Characterizing Quinoline Derivatives
Quinoline and its derivatives are a cornerstone class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1] Precise and unambiguous structural characterization is paramount for understanding their structure-activity relationships and ensuring the identity and purity of synthesized compounds.[1]
Among the suite of analytical techniques available, ¹³C NMR spectroscopy stands out as an exceptionally powerful tool. It provides a "fingerprint" of the carbon skeleton, where each unique carbon atom in the molecule produces a distinct signal.[1] The chemical shift (δ) of each signal is highly sensitive to the local electronic environment, offering profound insights into the molecular structure.[2] For a substituted quinoline like this compound, ¹³C NMR is indispensable for confirming the position of the substituent and understanding its electronic influence on the quinoline ring.
This guide will focus specifically on this compound, a molecule where the quinoline scaffold is functionalized with a dibromomethyl group at the C2 position. We will dissect its ¹³C NMR spectrum to assign each carbon signal, explaining the rationale based on fundamental principles and comparative data.
Foundational Principles: Interpreting the ¹³C NMR Spectrum
The chemical shift of a carbon nucleus is primarily governed by the shielding and deshielding effects of its surrounding electrons. In this compound, several key factors dictate the final positions of the carbon signals.
The Quinoline Ring System
The quinoline ring is an aromatic bicyclic heterocycle. The presence of the electronegative nitrogen atom and the fused benzene ring creates a complex electronic landscape.
-
Nitrogen Influence: The nitrogen atom at position 1 strongly deshields the adjacent carbons (C2 and C8a), causing them to resonate at a lower field (higher ppm).
-
Aromaticity: The carbons within the aromatic system typically resonate in the range of δ 120-150 ppm.[3][4] The precise shifts are modulated by their position relative to the nitrogen and the fused ring. For unsubstituted quinoline, the chemical shifts provide a baseline for our analysis.[5]
The Inductive Effect of the Dibromomethyl (-CHBr₂) Substituent
The dibromomethyl group at the C2 position exerts a significant influence on the ¹³C NMR spectrum.
-
Heavy Atom Effect: Bromine, a heavy halogen, has a pronounced effect on the chemical shift of the carbon to which it is attached. While electronegativity generally causes a downfield shift, heavy atoms like bromine and iodine can introduce complex shielding effects due to electron correlation and spin-orbit coupling.[6][7][8]
-
Inductive Deshielding: The two electronegative bromine atoms strongly withdraw electron density from the attached methine carbon (-C HBr₂), causing it to be significantly deshielded and appear at a lower field than a typical alkyl carbon.[4] This effect also extends, to a lesser degree, to the C2 carbon of the quinoline ring to which the group is attached.
By comparing the spectrum of the target molecule with that of unsubstituted quinoline[5] and related compounds like 2-methylquinoline[9][10], we can precisely map these substituent-induced chemical shifts (SCS) and assign the spectrum with high confidence.
Experimental Protocol: A Validated Methodology
Acquiring high-quality, reproducible ¹³C NMR data is contingent upon a robust experimental protocol. The following section details a standard operating procedure for the analysis of this compound. This protocol is designed to be a self-validating system for achieving accurate results.
Sample Preparation and Instrumentation
-
Sample Weighing: Accurately weigh approximately 15-25 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for routine NMR of organic molecules; its single carbon resonance at ~77.16 ppm serves as a convenient internal reference.[11]
-
Internal Standard: Tetramethylsilane (TMS) is added as the primary internal standard, with its ¹³C signal defined as 0.0 ppm.[11][12]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: The spectrum should be acquired on a Fourier Transform (FT) NMR spectrometer with a minimum field strength of 75 MHz for ¹³C observation.
Data Acquisition Parameters
-
Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 or similar). Proton decoupling simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon.[3]
-
Spectral Width: 0 to 220 ppm. This range comfortably encompasses both the aromatic and aliphatic regions.[4]
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A sufficient delay is crucial to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration, although this is less critical for simple identification.
-
Number of Scans: 1024 to 4096 scans. A higher number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of ~1 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the CDCl₃ solvent peak to 77.16 ppm.
The logical flow of this experimental process is visualized in the diagram below.
Caption: Experimental workflow for ¹³C NMR analysis.
Spectral Analysis and Data Interpretation
The ¹³C NMR spectrum of this compound, acquired in CDCl₃, displays a total of 10 distinct signals, corresponding to the 10 carbon atoms in the molecule. The structure with IUPAC numbering is shown below for reference.
Caption: Structure of this compound.
The experimental chemical shifts obtained from the Spectral Database for Organic Compounds (SDBS) are presented in the table below, followed by a detailed assignment of each peak.
Data Summary Table
| Peak No. | Chemical Shift (δ, ppm) | Assigned Carbon | Rationale for Assignment |
| 1 | 158.42 | C2 | Attached to N and the electron-withdrawing CHBr₂ group. Strongly deshielded. |
| 2 | 147.60 | C8a | Quaternary carbon adjacent to N. Deshielded. |
| 3 | 137.04 | C4 | CH group in the pyridine ring, deshielded by proximity to N. |
| 4 | 130.34 | C7 | CH group in the benzene ring. |
| 5 | 129.47 | C5 | CH group in the benzene ring. |
| 6 | 127.86 | C6 | CH group in the benzene ring. |
| 7 | 127.50 | C4a | Quaternary carbon at the ring junction. |
| 8 | 127.31 | C8 | CH group adjacent to the ring junction, ortho to N. |
| 9 | 122.28 | C3 | Shielded relative to other aromatic CH carbons due to its position. |
| 10 | 38.64 | -CHBr₂ | Aliphatic carbon strongly deshielded by two attached bromine atoms. |
Data Source: Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan.
Detailed Peak Assignments
-
δ 38.64 (C1'): This is the only signal in the aliphatic region (< 100 ppm). Its significant downfield shift from a typical sp³ carbon is a direct result of the strong deshielding effect of the two attached bromine atoms. For comparison, the carbon in dibromomethane (CH₂Br₂) resonates around 21.6 ppm[13], and the carbon in 1,1-dibromoethane (CH₃CHBr₂) is at 39.0 ppm[12]. This assignment is unambiguous.
-
δ 158.42 (C2): This is the most downfield signal in the aromatic region. C2 is directly bonded to the electronegative nitrogen atom and the electron-withdrawing dibromomethyl group. This dual effect results in extreme deshielding, making it the lowest-field aromatic carbon. In the parent quinoline, C2 appears around 150.2 ppm[5], and in 2-methylquinoline, it is at ~159 ppm. The observed shift is consistent with these precedents.
-
δ 147.60 (C8a): This quaternary carbon is adjacent to the nitrogen atom, leading to significant deshielding. Quaternary carbons often have weaker signals due to the lack of Nuclear Overhauser Effect (NOE) enhancement from attached protons.[3]
-
δ 137.04 (C4): This signal corresponds to a CH group in the pyridine ring. Its position is downfield due to the influence of the nearby nitrogen atom.
-
δ 127.50 (C4a): This is the second quaternary carbon at the ring junction. It is less deshielded than C8a as it is further from the nitrogen atom.
-
δ 130.34, 129.47, 127.86, 127.31 (C7, C5, C6, C8): These four signals belong to the CH carbons of the carbocyclic (benzene) ring. Their chemical shifts are clustered together as expected for a substituted benzene ring. Precise assignment without 2D NMR (like HSQC/HMBC) can be challenging, but they are readily distinguished from the carbons of the pyridine ring.
-
δ 122.28 (C3): This CH carbon is adjacent to the substituted C2. It is the most upfield of the aromatic CH signals, a position consistent with its electronic environment in the pyridine ring of the quinoline system.
Conclusion
The ¹³C NMR spectrum of this compound provides a clear and definitive confirmation of its molecular structure. All 10 carbon atoms are resolved, and their chemical shifts are assigned with high confidence based on established principles of NMR spectroscopy, including the electronic effects of the quinoline nitrogen and the inductive influence of the dibromomethyl substituent. The strong downfield shift of C2 (δ 158.42) and the unique aliphatic signal of the -CHBr₂ carbon (δ 38.64) are particularly diagnostic. This guide provides a framework for the interpretation of this data and a validated protocol for its acquisition, serving as a valuable resource for scientists engaged in the synthesis and analysis of heterocyclic compounds.
References
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TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available from: [Link]
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Claret, J. & Osborne, A. G. (1982). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. ResearchGate. Available from: [Link]
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The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
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Doc Brown's Chemistry. C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts. Available from: [Link]
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Gable, K. 13C NMR Chemical Shift. Oregon State University. Available from: [Link]
- Fronza, G., et al. (1976). 13C NMR of N-heterocycles. Conformation OF phenothiazines and 2,3-diazaphenothiazines. Journal of Magnetic Resonance.
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Abraham, R. J., Warne, M. A., & Griffiths, L. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Modgraph. Available from: [Link]
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Abraham, R. J., Warne, M. A., & Griffiths, L. (1997). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]
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ResearchGate. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
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ACS Publications. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Available from: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]
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University of Mississippi eGrove. Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. Available from: [Link]
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The Dibromomethyl Group on a Quinoline Ring: A Gateway to Novel Chemical Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials.[1][2] The introduction of a dibromomethyl group onto this privileged scaffold dramatically amplifies its synthetic utility, transforming it into a versatile precursor for a multitude of functional groups. This guide provides a comprehensive exploration of the reactivity of the dibromomethyl group on a quinoline ring, offering insights into its synthesis, key transformations, and the underlying mechanistic principles that govern its chemical behavior.
Synthesis of Dibromomethyl Quinolines: Accessing the Key Intermediate
The primary route to dibromomethyl quinolines is the radical bromination of the corresponding methylquinoline. This transformation is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under photolytic or thermal conditions. The benzylic position of the methyl group is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical.[3]
The electron-withdrawing nature of the quinoline ring, particularly at the 2- and 4-positions, influences the reactivity of the adjacent methyl group. The stability of the intermediate radical plays a crucial role in the efficiency of the bromination reaction.
Experimental Protocol: Radical Bromination of 2-Methylquinoline
This protocol describes a general procedure for the synthesis of 2-(dibromomethyl)quinoline.
Materials:
-
2-Methylquinoline
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylquinoline (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (2.2 eq) and a catalytic amount of AIBN (0.1 eq) to the solution.
-
Under an inert atmosphere, heat the reaction mixture to reflux (approximately 77 °C) with vigorous stirring. The reaction can be initiated using a UV lamp.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to quench any remaining acidic byproducts, followed by washing with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
NBS as Bromine Source: NBS is preferred over molecular bromine (Br₂) as it provides a low, constant concentration of bromine, minimizing side reactions such as electrophilic addition to the quinoline ring.[3]
-
AIBN as Radical Initiator: AIBN is a common choice for radical reactions as it decomposes at a predictable rate upon heating to generate radicals, initiating the chain reaction.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of radical intermediates with atmospheric oxygen, which can lead to undesired side products and lower yields.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can react with NBS and other reagents.
Sources
Introduction: The Dichotomous Reactivity of a Privileged Scaffold
An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution of Quinoline
Quinoline, a bicyclic heteroaromatic compound, represents a cornerstone in medicinal chemistry and materials science. Comprising a benzene ring fused to a pyridine ring, its structure is a fascinating study in electronic dichotomy. The benzene moiety behaves as a relatively electron-rich system, while the pyridine ring, influenced by the electronegative nitrogen atom, is electron-deficient. This duality governs the regioselectivity of its substitution reactions, making quinoline a versatile scaffold for chemical diversification. For researchers and drug development professionals, a deep understanding of this reactivity is paramount for the rational design of novel therapeutics, agrochemicals, and functional materials. This guide provides a comprehensive exploration of the principles and practical applications of electrophilic and nucleophilic substitution reactions on the quinoline core.
The Electronic Landscape of the Quinoline Nucleus
The reactivity of quinoline is a direct consequence of its electronic structure. The nitrogen atom exerts a powerful electron-withdrawing inductive (-I) and mesomeric (-M) effect on the pyridine ring, significantly reducing its electron density, particularly at positions 2 (α) and 4 (γ). This renders the heterocyclic ring susceptible to nucleophilic attack. Conversely, the carbocyclic (benzene) ring is less affected by the nitrogen's deactivating influence and remains comparatively electron-rich, making it the preferred site for electrophilic attack.[1][2]
Under strongly acidic conditions, typical for many electrophilic substitutions, the lone pair on the nitrogen atom is protonated. This forms the quinolinium cation, which further deactivates the entire ring system towards electrophiles. However, the deactivation is more pronounced in the pyridine ring, reinforcing the benzene ring as the site of reaction.[1]
Caption: Duality of Quinoline's Fused Rings.
Part 1: Electrophilic Aromatic Substitution (SEAr)
Electrophilic substitution on the quinoline nucleus almost exclusively occurs on the carbocyclic benzene ring.[3] The reaction requires vigorous conditions due to the overall deactivating effect of the heterocyclic nitrogen atom.[4][5]
Causality of Regioselectivity: The Stability of the Wheland Intermediate
The preference for electrophilic attack at the C-5 and C-8 positions is a direct result of the relative stability of the cationic intermediate (Wheland intermediate or sigma complex) formed during the reaction.[2][6] When an electrophile attacks at C-5 or C-8, the positive charge can be delocalized across the carbocyclic ring through resonance without disrupting the aromatic sextet of the pyridine ring.
In contrast, attack at C-6 or C-7 necessitates resonance structures that disrupt the pyridine ring's aromaticity, which is energetically unfavorable. This results in a higher activation energy for substitution at the C-6 and C-7 positions.
Caption: Stability of Intermediates in Electrophilic Substitution.
Key Electrophilic Substitution Reactions
Vigorous reaction conditions are a hallmark of electrophilic substitution on quinoline.
| Reaction | Reagents & Conditions | Major Product(s) | Mechanistic Insight |
| Nitration | Fuming HNO₃, Fuming H₂SO₄, 0°C | 5-Nitroquinoline & 8-Nitroquinoline (approx. 1:1 ratio) | The highly reactive nitronium ion (NO₂⁺) is required to overcome the deactivated ring.[4][6] |
| Sulfonation | Fuming H₂SO₄ (oleum) | Quinoline-8-sulfonic acid (at 220°C) or Quinoline-6-sulfonic acid (at 300°C) | This demonstrates a shift from kinetic (C-8) to thermodynamic (C-6) control at higher temperatures.[1][7] |
| Bromination | Br₂, conc. H₂SO₄, 75°C | 5-Bromoquinoline & 8-Bromoquinoline | The Lewis acid (H₂SO₄) polarizes the bromine molecule, increasing its electrophilicity.[3] |
Experimental Protocol: Nitration of Quinoline
This protocol describes a standard laboratory procedure for the synthesis of 5- and 8-nitroquinoline.
Materials:
-
Quinoline
-
Fuming Sulfuric Acid (20% SO₃)
-
Fuming Nitric Acid (d = 1.52 g/mL)
-
Ice, Water, Sodium Hydroxide solution (10%)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Setup: Place the round-bottom flask in an ice-salt bath on a magnetic stirrer. Equip it with a dropping funnel and a thermometer.
-
Acid Mixture: Carefully add 25 mL of fuming sulfuric acid to the flask. Cool the acid to 0°C.
-
Quinoline Addition: Slowly add 5g of quinoline to the stirred, cold sulfuric acid, ensuring the temperature does not rise above 5°C.
-
Nitration: Prepare a nitrating mixture by carefully adding 3 mL of fuming nitric acid to 5 mL of fuming sulfuric acid, pre-cooled to 0°C. Add this mixture dropwise from the funnel to the quinoline solution over 30 minutes, maintaining the reaction temperature at 0°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for an additional 2 hours.
-
Workup: Pour the reaction mixture slowly onto 200g of crushed ice with vigorous stirring.
-
Neutralization & Precipitation: Carefully neutralize the acidic solution with 10% sodium hydroxide solution until it is slightly alkaline. The nitroquinoline isomers will precipitate as a yellow solid.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry.
-
Purification: The mixture of 5-nitroquinoline and 8-nitroquinoline can be separated by fractional crystallization or column chromatography.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
In stark contrast to electrophilic substitution, nucleophilic attack occurs on the electron-deficient pyridine ring.[1] These reactions often proceed more readily than on pyridine itself, and they are foundational for installing key functional groups in drug synthesis.
Causality of Regioselectivity: The Stability of the Meisenheimer-like Intermediate
Nucleophilic attack is favored at positions C-2 and C-4 because the negative charge of the resulting anionic intermediate (a Meisenheimer-like complex) can be effectively delocalized onto the electronegative nitrogen atom via resonance.[6][8] This stabilization is not possible if the nucleophile attacks at C-3. Therefore, substitution at C-2 and C-4 has a lower activation energy.
Caption: Stability of Intermediates in Nucleophilic Substitution.
Key Nucleophilic Substitution Reactions
These reactions are pivotal for functionalizing the pyridine moiety of quinoline.
| Reaction | Reagents & Conditions | Major Product(s) | Mechanistic Insight |
| Chichibabin Amination | Sodium amide (NaNH₂), in liquid NH₃ or an inert solvent (e.g., xylene) | 2-Aminoquinoline | A classic SNAr reaction where the leaving group is a hydride ion (H⁻), which reacts with an acidic proton source in the workup to form H₂ gas.[4][9] |
| Hydroxylation | Fused Potassium Hydroxide (KOH), ~220°C | 2-Hydroxyquinoline (Quinolin-2-one) | A high-temperature displacement reaction. The product exists predominantly in its keto tautomeric form (a quinolone).[5] |
| Alkylation/Arylation | Organolithium reagents (e.g., n-BuLi, PhLi) | 2-Alkyl/Aryl-quinoline | The powerful organometallic nucleophile attacks C-2, followed by an oxidative workup to restore aromaticity.[4] |
| Halogen Displacement | Nucleophiles (e.g., NaOMe, KCN, R₂NH) on a haloquinoline (e.g., 2-chloroquinoline) | 2-Methoxyquinoline, 2-Cyanoquinoline, etc. | A highly versatile method where a good leaving group (halide) is displaced by a wide range of nucleophiles under milder conditions.[10] |
Experimental Protocol: Synthesis of 2-Aminoquinoline (Chichibabin Reaction)
This protocol outlines the amination of quinoline. Caution: Sodium amide is highly reactive and pyrophoric; liquid ammonia is a cryogenic gas. This procedure must be conducted by trained personnel in a well-ventilated fume hood with appropriate safety measures.
Materials:
-
Quinoline
-
Sodium amide (NaNH₂)
-
Anhydrous Toluene or Xylene
-
Liquid Ammonia (optional, for low-temp reaction)
-
Ammonium chloride (for quenching)
-
Anhydrous reaction vessel with condenser and nitrogen inlet
Procedure:
-
Setup: Assemble a dry, three-necked flask equipped with a mechanical stirrer, a reflux condenser (with a drying tube), and a nitrogen inlet.
-
Reagents: Under a positive pressure of nitrogen, add 100 mL of anhydrous toluene to the flask. Carefully add 4.0g of sodium amide.
-
Quinoline Addition: Dissolve 10g of quinoline in 20 mL of anhydrous toluene. Add this solution dropwise to the stirred suspension of sodium amide over 15 minutes.
-
Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and maintain reflux with vigorous stirring for 4-6 hours. The reaction mixture will darken, and hydrogen gas will evolve.
-
Cooling & Quenching: Cool the reaction mixture to room temperature. Very slowly and carefully, add 5g of solid ammonium chloride in small portions to quench any unreacted sodium amide. Then, cautiously add 50 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of toluene.
-
Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.
-
Purification: The crude 2-aminoquinoline can be purified by recrystallization from an appropriate solvent (e.g., water or ethanol-water mixture).
Conclusion
The substitution chemistry of quinoline is a textbook example of how electronic factors within a fused heterocyclic system dictate reaction outcomes. Electrophiles are directed to the electron-rich C-5 and C-8 positions of the carbocyclic ring, while nucleophiles selectively target the electron-deficient C-2 and C-4 positions of the pyridine ring. This predictable, yet dichotomous, reactivity allows scientists to strategically modify the quinoline scaffold. For professionals in drug development, mastering these reaction pathways is essential for synthesizing analogs, building structure-activity relationships (SAR), and ultimately discovering new chemical entities with therapeutic potential.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- Anonymous. (n.d.). Preparation and Properties of Quinoline.
- Mondal, S. (2018, May 11). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GITAM University.
- Unnamed Contributor. (2020, October 31). Reactions of Quinoline. YouTube.
-
Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
- Unnamed Contributor. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines.
-
Fernández, G. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Química Organica.org. Retrieved from [Link]
-
Ojha, K. (n.d.). Preparation and Properties of Quinoline. Scribd. Retrieved from [Link]
-
Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US2950283A - Recovery of the sulfonation products of quinoline.
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
J-Stage. (n.d.). The Mechanism of the Formation of an Abnormal Product in the Chichibabin Reaction of Quinoline. Retrieved from [Link]
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An In-depth Technical Guide to the Formation of 2-(Dibromomethyl)quinoline
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(dibromomethyl)quinoline, a valuable intermediate in medicinal chemistry and materials science. The document delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and discusses the critical parameters that govern the successful outcome of the synthesis. The primary route for the formation of this compound is the free-radical bromination of 2-methylquinoline (quinaldine), a classic example of the Wohl-Ziegler reaction. This guide is intended to equip researchers with the necessary knowledge to not only replicate this synthesis but also to understand the causal factors behind the experimental design, thereby enabling effective troubleshooting and optimization.
Introduction: The Significance of the Dibromomethylquinoline Moiety
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties[1]. The functionalization of the quinoline ring system is a key strategy in the development of new chemical entities. The introduction of a dibromomethyl group at the 2-position of the quinoline nucleus provides a versatile synthetic handle for further molecular elaboration. The geminal dibromide can be readily converted into an aldehyde, a key functional group for various carbon-carbon and carbon-heteroatom bond-forming reactions, or it can participate in the formation of other complex heterocyclic systems.
The synthesis of this compound is most effectively achieved through the free-radical bromination of 2-methylquinoline. This reaction, known as the Wohl-Ziegler reaction, utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. The benzylic position of the methyl group is particularly susceptible to radical attack due to the resonance stabilization of the resulting benzylic radical, making this a highly regioselective transformation[2].
The Reaction Mechanism: A Stepwise Radical Chain Process
The formation of this compound from 2-methylquinoline is a classic free-radical chain reaction. The overall transformation is the sequential replacement of two hydrogen atoms on the methyl group with bromine atoms. This process can be dissected into three key stages: initiation, propagation, and termination.
Initiation: The Genesis of the Bromine Radical
The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), upon heating or exposure to UV light. In the case of benzoyl peroxide, the weak oxygen-oxygen bond breaks to form two benzoyloxy radicals. These radicals can then lose a molecule of carbon dioxide to generate phenyl radicals.
The crucial role of the initiator is to generate a bromine radical (Br•) from N-bromosuccinimide (NBS). The initiator radical abstracts a hydrogen atom from a trace amount of HBr present in the reaction mixture, which in turn reacts with NBS to produce a low, steady concentration of molecular bromine (Br₂)[3]. The Br₂ is then homolytically cleaved by heat or light to generate the bromine radicals that drive the propagation steps.
Caption: Propagation steps for the formation of this compound.
Termination: Cessation of the Radical Chain
The chain reaction is terminated when two radicals combine to form a non-radical species. This can occur through the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals. These termination steps are relatively rare compared to the propagation steps as long as the concentration of radicals is low.
Experimental Protocol: A Self-Validating System
The following protocol is a robust method for the synthesis of this compound. The causality behind the choice of reagents and conditions is explained to ensure a thorough understanding of the process.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| 2-Methylquinoline (Quinaldine) | Starting material |
| N-Bromosuccinimide (NBS) | Brominating agent |
| Benzoyl Peroxide | Radical initiator |
| Acetonitrile (anhydrous) | Reaction solvent |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss |
| Magnetic stirrer and stir bar | For efficient mixing |
| Heating mantle | To control reaction temperature |
| Standard glassware for work-up | Separatory funnel, beakers, etc. |
| Rotary evaporator | For solvent removal |
| Column chromatography setup | For purification |
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylquinoline (1.0 eq.).
-
Addition of Reagents: Add anhydrous acetonitrile as the solvent. Subsequently, add N-bromosuccinimide (2.2 eq.) and benzoyl peroxide (0.1 eq.) to the stirring solution.
-
Causality: Acetonitrile is a suitable polar aprotic solvent that can dissolve the reactants and is relatively inert under radical conditions.[4] Using a slight excess of NBS ensures the complete conversion to the dibrominated product. Benzoyl peroxide is a common and effective thermal radical initiator.
-
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82-90°C) with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) and is generally complete within 24-48 hours.
-
Causality: The elevated temperature is necessary to induce the homolytic cleavage of the benzoyl peroxide initiator. Refluxing ensures a constant reaction temperature.
-
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the succinimide byproduct. c. Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts like HBr. d. Wash with brine and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield this compound as a solid.
Quantitative Data and Characterization
| Parameter | Value/Description |
| Starting Material | 2-Methylquinoline |
| Key Reagents | N-Bromosuccinimide, Benzoyl Peroxide |
| Stoichiometry (NBS) | 2.0 - 2.2 equivalents |
| Solvent | Acetonitrile |
| Temperature | Reflux (approx. 82-90°C) |
| Reaction Time | 24 - 48 hours |
| Expected Yield | 70-85% |
| Appearance of Product | Off-white to pale yellow solid |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Note: The yield is an expected range based on similar benzylic bromination reactions. Actual yields may vary depending on the reaction scale and purification efficiency.
Conclusion: A Versatile Synthetic Pathway
The Wohl-Ziegler reaction provides a reliable and regioselective method for the synthesis of this compound from readily available 2-methylquinoline. A thorough understanding of the underlying free-radical mechanism is paramount for the successful execution and potential optimization of this transformation. The resulting this compound is a valuable building block, offering numerous possibilities for the synthesis of more complex and potentially biologically active molecules. This guide provides the necessary foundational knowledge and a practical experimental framework for researchers to utilize this important synthetic tool.
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literature review on substituted quinoline synthesis
An In-depth Technical Guide to the Synthesis of Substituted Quinolines
Authored by a Senior Application Scientist
The quinoline scaffold is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] First isolated from coal tar in 1834, this nitrogen-containing heterocycle is prevalent in nature, most notably in the antimalarial alkaloid quinine.[2][3] The remarkable versatility and biological significance of quinoline derivatives have driven over a century of synthetic innovation.[1][3] Many compounds featuring the quinoline skeleton exhibit a wide spectrum of bioactivities, including antimalarial, antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1]
This guide provides a comprehensive exploration of the principal synthetic routes to substituted quinolines. We will dissect the mechanisms of venerable named reactions that form the bedrock of quinoline chemistry and explore modern, catalytic strategies that offer enhanced efficiency, broader substrate scope, and milder reaction conditions. The focus will be on the underlying chemical principles and the causal relationships that govern reaction outcomes, providing researchers and drug development professionals with a robust framework for synthetic design and execution.
Part 1: Classical Approaches to the Quinoline Core
The classical methods for quinoline synthesis are powerful, time-tested reactions that typically involve the acid-catalyzed cyclization of aniline derivatives. While sometimes requiring harsh conditions, their reliability and foundational importance are undisputed.
The Skraup Synthesis
The Skraup synthesis is one of the most direct methods for producing the parent quinoline and its simple derivatives. It involves the reaction of an aromatic amine (like aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent (commonly the nitro compound corresponding to the starting amine).[4][5]
Causality and Mechanism: The reaction's driving force is a multi-step sequence initiated by the acid-catalyzed dehydration of glycerol.
-
Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[4][6]
-
Michael Addition: The aromatic amine performs a conjugate (Michael) addition to the acrolein.[6]
-
Electrophilic Cyclization: The resulting β-arylamino aldehyde undergoes an acid-catalyzed intramolecular electrophilic substitution onto the electron-rich aromatic ring, forming a 1,2-dihydroquinoline intermediate.
-
Oxidation: The dihydroquinoline is then oxidized to the stable, aromatic quinoline product.[4][6]
The reaction is notoriously exothermic; therefore, moderators like ferrous sulfate are often added to control the reaction rate.[4]
Caption: Key stages of the Skraup synthesis.
Generalized Experimental Protocol (Skraup Synthesis):
-
In a large flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of the aromatic amine and glycerol.
-
Add a moderator (e.g., ferrous sulfate heptahydrate) to the mixture.
-
Add the oxidizing agent (e.g., the corresponding nitrobenzene) portion-wise.
-
Heat the mixture carefully. Once the reaction initiates (often indicated by a rapid increase in temperature), remove the heat source until the initial vigorous reaction subsides.
-
After the initial exotherm, heat the reaction mixture to reflux for several hours to ensure completion.
-
Cool the mixture and dilute with water. Neutralize the excess acid with a base (e.g., NaOH solution) until strongly alkaline.
-
Isolate the crude quinoline product via steam distillation.
-
Purify the product by fractional distillation or recrystallization.
The Doebner-von Miller Reaction
This reaction is a significant modification of the Skraup synthesis, offering greater versatility by using α,β-unsaturated aldehydes or ketones instead of glycerol.[7][8] This allows for the synthesis of a wider range of substituted quinolines.[2]
Causality and Mechanism: The mechanism is closely related to the Skraup synthesis. An α,β-unsaturated carbonyl compound reacts with an aniline in the presence of an acid catalyst (Brønsted or Lewis acids like HCl, SnCl₄, or iodine).[7] Mechanistic studies using labeled ketones suggest a complex pathway that may involve fragmentation of the initial adduct followed by recombination to form the final quinoline product.[7][9]
-
The aniline undergoes a conjugate addition to the α,β-unsaturated carbonyl compound.
-
The resulting intermediate cyclizes via electrophilic attack on the aniline ring.
-
Dehydration and subsequent oxidation yield the substituted quinoline.
Caption: Generalized workflow for the Doebner-von Miller reaction.
The Friedländer Synthesis
The Friedländer synthesis is a straightforward and highly effective method for producing polysubstituted quinolines.[5] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group, typically under acid or base catalysis.[10][11]
Causality and Mechanism: The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration.
-
Condensation: The α-methylene compound condenses with the carbonyl group of the 2-aminoaryl aldehyde/ketone to form a β-hydroxy carbonyl intermediate or, more commonly, an enone via dehydration.
-
Cyclization: The amino group then attacks the second carbonyl group (or the enone double bond) in an intramolecular fashion, forming a heterocyclic ring.
-
Dehydration: The resulting intermediate readily dehydrates to form the stable aromatic quinoline system.
This method's key advantage is its unambiguous regioselectivity, as the substitution pattern is predetermined by the choice of reactants.
Caption: Mechanism of the Friedländer annulation.
Generalized Experimental Protocol (Friedländer Synthesis):
-
Combine the 2-aminoaryl aldehyde or ketone, the carbonyl compound with an α-methylene group, and the catalyst (e.g., NaOH, KOH, or p-TsOH) in a suitable solvent (e.g., ethanol, water).
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent or by column chromatography.
Other Notable Classical Syntheses
-
Combes Synthesis: This method involves the acid-catalyzed condensation of an aniline with a 1,3-dicarbonyl compound (e.g., acetylacetone) to yield 2,4-disubstituted quinolines.[2][6][12]
-
Conrad-Limpach-Knorr Synthesis: This synthesis produces 4-quinolones or 2-quinolones from the reaction of anilines and β-ketoesters. The reaction outcome is temperature-dependent; lower temperatures favor the formation of a β-amino acrylate intermediate that cyclizes to a 4-quinolone (Conrad-Limpach), while higher temperatures favor the formation of a β-ketoester anilide that cyclizes to a 2-quinolone (Knorr).[2][6][13]
-
Gould-Jacobs Reaction: This reaction is particularly useful for synthesizing 4-hydroxyquinolines, which are important precursors for quinolone antibiotics.[14] It involves the reaction of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization and subsequent hydrolysis/decarboxylation.[2][14]
Part 2: Modern Synthetic Strategies
Recent decades have seen a paradigm shift towards developing more efficient, sustainable, and versatile methods for quinoline synthesis. These strategies often rely on catalysis to achieve transformations under milder conditions with higher atom economy.
Transition-Metal-Catalyzed Syntheses
Transition metals like palladium, copper, iron, and silver have become instrumental in forging the quinoline scaffold.[15] These catalysts enable novel reaction pathways, including C-H activation, oxidative annulation, and multicomponent couplings, that are inaccessible through classical methods.[3][16]
Causality and Key Concepts:
-
C-H Activation: Catalysts can selectively activate otherwise inert C-H bonds, allowing for direct coupling with other reactants to build the quinoline ring.
-
Oxidative Annulation: These reactions often use an oxidant (like O₂ from air) to facilitate the final aromatization step, avoiding the need for stoichiometric oxidizing agents like nitrobenzene.[3]
-
Dehydrogenative Coupling: This approach involves forming the quinoline ring by coupling substrates (e.g., amino alcohols and ketones) with the concomitant release of hydrogen gas or water, representing a highly atom-economical process.[17]
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A Technical Guide to the Discovery and Enduring Legacy of Quinoline Derivatives
This guide provides a comprehensive exploration of the quinoline scaffold, from its serendipitous discovery in the 19th century to its central role in modern medicinal chemistry. We will dissect the foundational synthetic strategies that unlocked the potential of this versatile heterocycle and trace its historical evolution into cornerstone therapies for infectious diseases and beyond. This narrative is structured not as a rigid review, but as a logical journey through chemical innovation and pharmacological discovery, emphasizing the causal links between synthetic methodology and therapeutic application.
Part 1: The Genesis of a Scaffold - From Coal Tar to Cinchona Bark
The story of quinoline begins not in a pristine laboratory, but in the industrial byproduct of coal gasification. In 1834, German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid from coal tar, which he named "leukol" (from the Greek for "white oil").[1][2] Independently, in 1842, Charles Gerhardt obtained a similar compound by the harsh distillation of the natural antimalarial alkaloid quinine with potassium hydroxide, naming his substance "Chinolein".[1] It was August Hoffmann who later demonstrated that these two substances were, in fact, identical, unifying the industrial and natural origins of the compound we now know as quinoline.[1]
This dual discovery is fundamental to the quinoline story. While coal tar provided the raw material, it was the connection to quinine—an alkaloid from the bark of the Cinchona tree—that foreshadowed the immense therapeutic potential locked within the simple bicyclic structure of benzo[b]pyridine.[3][4] Quinine and other Cinchona alkaloids like cinchonine and quinidine were the first effective treatments for malaria, and their quinoline core became the blueprint for centuries of drug development.[3][5][6]
Part 2: The Synthetic Revolution - Forging the Quinoline Core
The limited natural supply of quinine and the desire to create novel analogues drove the development of synthetic routes to the quinoline scaffold.[7] The late 19th century saw a flurry of innovation, resulting in several eponymous reactions that remain pillars of heterocyclic chemistry. The choice of a particular synthesis is dictated by the desired substitution pattern, a key consideration in tuning a derivative's pharmacological activity.
Key Historical Syntheses of the Quinoline Ring
The following table summarizes the foundational methods that enabled chemists to move beyond simple extraction and begin the rational design of quinoline derivatives.
| Synthesis Name | Year | Key Reactants | Typical Product | Core Principle |
| Skraup Synthesis | 1880 | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | Unsubstituted or Substituted Quinolines | Dehydration of glycerol to acrolein, followed by Michael addition, cyclization, and oxidation.[3][8] |
| Doebner-von Miller | ~1881 | Aniline, α,β-Unsaturated Carbonyl | 2- and/or 4-Substituted Quinolines | A modification of the Skraup synthesis, offering greater versatility in substitution.[9][10] |
| Friedländer Synthesis | 1882 | o-Aminoaryl Aldehyde or Ketone, Ketone | Polysubstituted Quinolines | An acid- or base-catalyzed condensation followed by cyclodehydration.[3][9] |
| Combes Synthesis | 1888 | Aniline, β-Diketone | 2,4-Disubstituted Quinolines | Acid-catalyzed condensation to an enamine intermediate, followed by ring closure.[3][11] |
| Conrad-Limpach-Knorr | ~1887 | Aniline, β-Ketoester | 2- or 4-Quinolones (Hydroxyquinolines) | Temperature-dependent condensation; lower temperatures favor 4-quinolones, higher temperatures yield 2-quinolones.[9][12] |
Experimental Protocol: The Skraup Synthesis of Quinoline
This protocol describes a classic, albeit famously vigorous, method for preparing the parent quinoline ring. The self-validating nature of this experiment lies in the careful control of its exothermic steps; successful execution relies on moderating the reaction to prevent uncontrolled polymerization and ensure a high yield of the desired product.
Objective: To synthesize quinoline from aniline and glycerol.
Reagents:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitrobenzene (as oxidizing agent)
-
Ferrous Sulfate (FeSO₄) (optional, to moderate the reaction)
Methodology:
-
Preparation: In a large round-bottom flask fitted with a reflux condenser, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.
-
Addition of Reactants: Slowly add aniline to the cooled mixture. If the reaction is known to be overly vigorous, add ferrous sulfate at this stage. Finally, add nitrobenzene.[8]
-
Heating: Heat the mixture carefully. The reaction is highly exothermic and can become violent.[13] Maintain a controlled reflux for several hours. The progress is indicated by the changes in color and viscosity of the reaction mixture.
-
Workup - Neutralization: After cooling, dilute the mixture with water and steam distill to remove unreacted nitrobenzene. Make the residue strongly alkaline with concentrated sodium hydroxide solution.
-
Workup - Isolation: Steam distill the now alkaline mixture. The quinoline will co-distill with water.
-
Purification: Separate the quinoline from the aqueous distillate using a separatory funnel. Dry the organic layer over anhydrous potassium carbonate and purify by distillation.
Causality in Experimental Choice:
-
Sulfuric Acid: Acts as both a catalyst and a dehydrating agent, converting glycerol into the key intermediate, acrolein.[9][13]
-
Nitrobenzene: Serves as the oxidizing agent to convert the intermediate 1,2-dihydroquinoline to the aromatic quinoline ring.[9][13]
-
Ferrous Sulfate: The addition of FeSO₄ helps to moderate the reaction, preventing the violent, uncontrolled polymerization that can otherwise occur, thereby ensuring a safer and more predictable outcome.[8]
Caption: Workflow of the Skraup Synthesis of Quinoline.
Part 3: The Therapeutic Era - Quinolines as Life-Saving Drugs
The ability to synthesize a wide array of quinoline derivatives directly led to their investigation as therapeutic agents, building upon the natural precedent of quinine. This exploration created two of the most important classes of anti-infective drugs in history.
The Antimalarial Quinolines
Malaria, a parasitic disease, has been a primary target for quinoline-based drugs for centuries.[14] The parasite, Plasmodium falciparum, digests hemoglobin within the red blood cells of its host, releasing large quantities of toxic heme.[15] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[14][15]
Quinoline antimalarials, such as chloroquine , exploit this process. Chloroquine, a weak base, accumulates to high concentrations in the acidic food vacuole of the parasite.[16] There, it is believed to act via a dual mechanism:
-
Capping Hemozoin Crystals: The drug binds to the growing faces of the hemozoin crystal, physically preventing further heme molecules from being added.[15]
-
Complexing with Free Heme: Chloroquine forms a complex with the toxic free heme, preventing its polymerization.[15]
Both actions lead to a buildup of toxic heme within the parasite, disrupting its cellular functions and leading to its death.[15][16] Chloroquine, first synthesized in the 1930s and introduced in the 1940s, became a cornerstone of malaria treatment and prophylaxis for decades due to its high efficacy, safety, and low cost.[14][17][18] The emergence of widespread drug resistance, however, has since limited its use.[14]
Caption: Mechanism of action for quinoline antimalarials like chloroquine.
The Quinolone Antibacterials
A second major therapeutic breakthrough came from an unexpected source. In 1962, while attempting to purify chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with modest antibacterial activity.[19][20] This compound was nalidixic acid , the first of the quinolone antibiotics.[19][21]
This discovery opened an entirely new field. While nalidixic acid had a limited spectrum of activity, chemical modification—most notably the addition of a fluorine atom at position 6 and a piperazine ring at position 7—led to the creation of the highly potent fluoroquinolones (e.g., ciprofloxacin, levofloxacin) in the 1970s and 80s.[19]
Unlike the antimalarials, the quinolone antibacterials do not target heme. Instead, their mechanism of action is the inhibition of critical bacterial enzymes called DNA gyrase and topoisomerase IV .[22] These enzymes are responsible for managing the topology of bacterial DNA during replication. By inhibiting them, fluoroquinolones prevent the bacteria from replicating their DNA and dividing, leading to rapid cell death.[22] This distinct mechanism made them invaluable for treating a wide range of bacterial infections.
Conclusion: An Enduring Scaffold
From a smelly byproduct of coal processing to a life-saving natural product and the foundation for multiple classes of synthetic drugs, the history of the quinoline ring is a testament to the power of chemical synthesis and observation. The core scaffold, first isolated nearly two centuries ago, continues to be a source of inspiration for drug development professionals. Its derivatives have saved countless lives by treating malaria and bacterial infections, and new research continues to explore quinoline-based compounds for their potential as anticancer, antiviral, and anti-inflammatory agents, ensuring the enduring legacy of this remarkable heterocycle.[2][4]
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- 22. What is the mechanism of Nalidixic Acid? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinoline-2-carboxaldehyde from 2-(Dibromomethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of quinoline-2-carboxaldehyde, a valuable building block in medicinal chemistry and materials science, from its precursor, 2-(dibromomethyl)quinoline. The protocol detailed herein focuses on a robust and efficient hydrolysis reaction. This guide offers in-depth technical insights, a step-by-step experimental protocol, safety considerations, and characterization data to ensure reliable and reproducible results in a research and development setting.
Introduction
Quinoline-2-carboxaldehyde is a key intermediate in the synthesis of a wide range of biologically active compounds and functional materials. Its aldehyde functional group allows for a variety of subsequent chemical transformations, making it a versatile precursor for the construction of complex molecular architectures. The synthesis of this aldehyde from this compound offers a direct and efficient route, leveraging the reactivity of the gem-dibromo functionality. This application note provides a detailed protocol for this conversion, grounded in the established principles of gem-dihalide hydrolysis.
Chemical Principles and Mechanism
The conversion of a terminal geminal dihalide, such as this compound, to an aldehyde proceeds through a well-established hydrolysis mechanism. The reaction is typically carried out in the presence of a base in an aqueous medium.
The proposed mechanism involves two main stages:
-
Nucleophilic Substitution: The reaction is initiated by the nucleophilic attack of hydroxide ions on the carbon atom bearing the two bromine atoms. This results in the sequential substitution of the bromide ions with hydroxyl groups, leading to the formation of an unstable geminal diol intermediate.
-
Dehydration: Geminal diols are generally unstable and readily undergo dehydration to form a more stable carbonyl group. The loss of a water molecule from the gem-diol intermediate yields the final product, quinoline-2-carboxaldehyde.
The overall transformation can be represented by the following reaction scheme:
Caption: Reaction mechanism for the hydrolysis of this compound.
Experimental Protocols
This section details the necessary protocols for the synthesis of the starting material, this compound, and its subsequent conversion to quinoline-2-carboxaldehyde.
Protocol 1: Synthesis of this compound
The starting material, this compound, can be synthesized from the readily available 2-methylquinoline through a radical bromination reaction.
Materials and Reagents:
| Reagent/Material | Formula | M. Wt. ( g/mol ) | Amount | Moles |
| 2-Methylquinoline | C₁₀H₉N | 143.19 | 14.3 g | 0.1 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 37.4 g | 0.21 |
| Benzoyl Peroxide (BPO) | (C₆H₅CO)₂O₂ | 242.23 | 0.24 g | 0.001 |
| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | 200 mL | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylquinoline (14.3 g, 0.1 mol) in carbon tetrachloride (200 mL).
-
Add N-bromosuccinimide (37.4 g, 0.21 mol) and benzoyl peroxide (0.24 g, 0.001 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and wash with a saturated sodium bicarbonate solution (2 x 100 mL) followed by water (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Protocol 2: Synthesis of Quinoline-2-carboxaldehyde
This protocol describes the hydrolysis of this compound to the target aldehyde.
Materials and Reagents:
| Reagent/Material | Formula | M. Wt. ( g/mol ) | Amount | Moles |
| This compound | C₁₀H₇Br₂N | 300.98 | 3.01 g | 0.01 |
| Sodium Carbonate | Na₂CO₃ | 105.99 | 2.65 g | 0.025 |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | - |
| Water | H₂O | 18.02 | 25 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |
Procedure:
-
In a 250 mL round-bottom flask, suspend this compound (3.01 g, 0.01 mol) in a mixture of ethanol (50 mL) and water (25 mL).
-
Add sodium carbonate (2.65 g, 0.025 mol) to the suspension.
-
Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with water (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude quinoline-2-carboxaldehyde.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure aldehyde.
Caption: Experimental workflow for the synthesis of quinoline-2-carboxaldehyde.
Safety and Handling Precautions
-
This compound: This compound is a halogenated organic compound and should be handled with care. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Carbon Tetrachloride: CCl₄ is a toxic and carcinogenic solvent. All operations involving CCl₄ must be performed in a certified chemical fume hood.
-
N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory substance. Avoid inhalation of dust and contact with skin and eyes.
-
Benzoyl Peroxide (BPO): BPO is a strong oxidizing agent and can be explosive when dry. Handle with care and avoid friction or shock.
-
Sodium Carbonate and other bases: Handle with care to avoid skin and eye irritation.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Characterization of Quinoline-2-carboxaldehyde
The final product should be characterized to confirm its identity and purity.
| Technique | Expected Results |
| Appearance | Yellowish solid |
| Melting Point | 71-73 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.2 (s, 1H, -CHO), 8.3-8.1 (m, 3H, Ar-H), 7.9-7.6 (m, 3H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 193.5, 153.0, 147.5, 137.0, 130.5, 130.0, 129.5, 128.0, 127.5, 119.0 |
| IR (KBr, cm⁻¹) | ~1700 (C=O stretching of aldehyde) |
| Mass Spectrometry (EI) | m/z 157 (M⁺) |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Protocol 1 | Incomplete reaction; decomposition of BPO. | Increase reflux time; add fresh BPO portion-wise. |
| Low yield in Protocol 2 | Incomplete hydrolysis. | Increase reflux time or use a stronger base (e.g., KOH), but with caution to avoid side reactions. |
| Impure product | Incomplete work-up or purification. | Ensure thorough washing during work-up; optimize column chromatography conditions (solvent gradient). |
Conclusion
The synthesis of quinoline-2-carboxaldehyde from this compound via hydrolysis is a reliable and efficient method. The detailed protocols and supporting information provided in this application note are designed to enable researchers to successfully perform this synthesis and obtain the desired product in good yield and purity. Adherence to the safety precautions is paramount throughout the experimental process.
References
- General procedures for the hydrolysis of geminal dihalides are widely documented in organic chemistry textbooks and liter
- Synthesis of substituted quinolines is reviewed in various organic chemistry journals, providing context for the preparation of the starting m
reaction of 2-(dibromomethyl)quinoline with nucleophiles
An In-Depth Guide to the Reaction of 2-(Dibromomethyl)quinoline with Nucleophiles: Protocols and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a highly versatile and reactive intermediate in organic synthesis. Its geminal dibromide functionality serves as a masked aldehyde, providing a robust entry point for the synthesis of quinoline-2-carboxaldehyde, a critical precursor for a wide array of pharmacologically active molecules and advanced materials. This guide provides a comprehensive overview of the reactions of this compound with various nucleophiles, with a primary focus on its conversion to quinoline-2-carboxaldehyde. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-tested protocols, and discuss the causality behind experimental choices to ensure reproducibility and high yields.
Introduction: The Synthetic Potential of this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs, including the renowned antimalarial agent, quinine.[1] Consequently, methods for the functionalization of the quinoline ring are of paramount importance. The 2-position of the quinoline ring is particularly susceptible to nucleophilic attack due to the electron-withdrawing effect of the heterocyclic nitrogen atom.[2] this compound, typically synthesized via radical bromination of 2-methylquinoline (quinaldine), leverages this reactivity. The two bromine atoms on the benzylic-like methyl group act as excellent leaving groups, making the carbon atom highly electrophilic and ripe for reaction with a diverse range of nucleophiles.
The most significant application of this reagent is its role as a stable, crystalline precursor to the often less stable quinoline-2-carboxaldehyde. This transformation is a cornerstone reaction that opens the door to further molecular complexity.
The Cornerstone Transformation: Hydrolysis to Quinoline-2-carboxaldehyde
The conversion of the dibromomethyl group to a formyl group is the most widely utilized reaction of this substrate. This hydrolysis is essentially a double nucleophilic substitution that proceeds via a transient gem-diol intermediate.
Mechanistic Insights
The reaction is believed to proceed through a stepwise substitution of the two bromide ions by water or hydroxide. The initial substitution forms a bromo-alcohol intermediate. A second substitution yields a gem-diol, which is inherently unstable and rapidly dehydrates under the reaction conditions to afford the final aldehyde product. The electron-deficient nature of the quinoline ring at the 2-position facilitates the departure of the bromide leaving groups.[3][4]
Several reagents can be employed to facilitate this process. While simple aqueous acid or base can effect the transformation, the use of silver salts (e.g., silver nitrate) in aqueous acetone or ethanol is particularly effective. The silver(I) ions coordinate to the bromine atoms, significantly enhancing their leaving group ability and driving the reaction to completion through the precipitation of insoluble silver bromide (AgBr).
Detailed Experimental Protocol: Silver-Assisted Hydrolysis
This protocol provides a reliable method for the high-yield synthesis of quinoline-2-carboxaldehyde.[5]
Materials:
-
This compound
-
Silver nitrate (AgNO₃)
-
Acetone
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Celite
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a 10:1 mixture of acetone and water (e.g., 100 mL acetone, 10 mL water per 5g of starting material).
-
Addition of Silver Nitrate: To this stirring solution, add finely ground silver nitrate (2.2 eq) portion-wise over 10 minutes. The formation of a thick, pale-yellow precipitate (AgBr) will be observed.
-
Reaction: Heat the mixture to reflux (approximately 60-65°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 7:3). The product, quinoline-2-carboxaldehyde, will have a higher Rf than the starting material.
-
Workup - Filtration: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the precipitated AgBr. Wash the filter cake thoroughly with acetone to ensure complete recovery of the product.
-
Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer to a separatory funnel. Add saturated aqueous sodium bicarbonate solution to neutralize any residual acid.
-
Isolation: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude residue can be purified by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to yield quinoline-2-carboxaldehyde as a yellowish solid.[5]
Causality Behind Choices:
-
Silver Nitrate: Acts as a Lewis acid to assist bromide departure and as a precipitating agent, irreversibly driving the equilibrium towards the product.
-
Acetone/Water Mixture: Provides a solvent system that dissolves the organic substrate while also allowing the inorganic silver nitrate to react.
-
Celite Filtration: Prevents the fine AgBr precipitate from clogging filter paper and ensures efficient removal.
-
Bicarbonate Wash: Neutralizes any nitric acid formed during the reaction, preventing potential side reactions or degradation of the acid-sensitive aldehyde.
Reactions with Other Nucleophiles
While hydrolysis is dominant, the electrophilic carbon of the dibromomethyl group readily reacts with other soft and hard nucleophiles.
Reaction with Nitrogen Nucleophiles
Reaction with primary or secondary amines can lead to the formation of imines or aminals, respectively. These reactions are typically carried out in the presence of a non-nucleophilic base to scavenge the HBr generated.
Mechanism: The reaction likely proceeds by initial substitution of one bromide by the amine. The resulting α-bromoamine is highly reactive. In the case of a primary amine, subsequent elimination of HBr can lead to an iminium ion, which is then trapped by another equivalent of the amine or deprotonated to form the final imine. For secondary amines, a second substitution can occur to form an aminal. Such tandem substitution/elimination pathways are known for gem-dihaloalkanes.[6][7]
Detailed Experimental Protocol: Synthesis of a Quinoline-2-aldimine
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the primary amine (e.g., aniline, 2.5 eq).
-
Base Addition: Add triethylamine (3.0 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The resulting crude imine can be purified by column chromatography or recrystallization.
Reaction with Sulfur Nucleophiles
Thiols are excellent nucleophiles and react readily with this compound to form stable dithioacetals. This reaction is valuable for protecting the aldehyde functionality or for use in further synthetic manipulations.
Mechanism: In the presence of a base, the thiol is deprotonated to form the more nucleophilic thiolate anion. The thiolate then displaces both bromide ions in a stepwise SN2-type fashion to yield the dithioacetal.
Detailed Experimental Protocol: Synthesis of a Quinoline-2-dithioacetal
Materials:
-
This compound
-
Ethanethiol or other thiol (2.2 eq)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Ethanol or Dimethylformamide (DMF)
Procedure:
-
Thiolate Generation: In a flask under an inert atmosphere (N₂ or Argon), dissolve the thiol (2.2 eq) in ethanol. Add powdered sodium hydroxide (2.5 eq) and stir for 15 minutes at room temperature.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in a minimal amount of ethanol or DMF dropwise to the thiolate solution.
-
Reaction: Stir the mixture at room temperature for 6-12 hours.
-
Workup: Pour the reaction mixture into ice-water. If a solid precipitates, it can be collected by filtration. Otherwise, extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic extracts with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography.
Summary of Reaction Conditions
| Nucleophile | Reagent(s) | Solvent | Temp. | Product | Typical Yield |
| H₂O | AgNO₃ | Acetone/H₂O | Reflux | Quinoline-2-carboxaldehyde | 75-90% |
| R-NH₂ | Primary Amine, TEA | Acetonitrile | RT | Quinoline-2-aldimine | 60-85% |
| R-SH | Thiol, NaOH | Ethanol | RT | Dithioacetal | 70-95% |
Diagrams of Mechanisms and Workflows
Diagram 1: Hydrolysis Mechanism
Caption: Mechanism for the hydrolysis of this compound.
Diagram 2: Experimental Workflow for Aldehyde Synthesis
Caption: Step-by-step workflow for aldehyde synthesis and purification.
Conclusion
This compound is a potent and adaptable synthetic intermediate. Its primary utility lies in the reliable synthesis of quinoline-2-carboxaldehyde, a building block of immense value in medicinal chemistry and materials science. Understanding the mechanistic pathways and optimizing reaction protocols with various nucleophiles, as detailed in this guide, empowers researchers to efficiently access a broad spectrum of 2-substituted quinoline derivatives. The principles and protocols described herein provide a solid foundation for both routine synthesis and the exploration of novel molecular architectures based on the versatile quinoline core.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Molecules. (2018). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. MDPI. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. PMC. Retrieved from [Link]
-
ACS Publications. (2022). Multicomponent Tandem Reactions for the Synthesis of gem-Dibromo Compounds via an ATRA/Elimination/Nucleophilic Substitution Process. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thio[2,3‐b]quinoline and selenopheno[2,3‐b]quinoline derivatives. Retrieved from [Link]
-
Quora. (2018). Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position? Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Substituted Quinolines from Alcohols. Retrieved from [Link]
-
ACS Publications. (2022). Multicomponent Tandem Reactions for the Synthesis of gem-Dibromo Compounds via an ATRA/Elimination/Nucleophilic Substitution Process. The Journal of Organic Chemistry. Retrieved from [Link]
-
YouTube. (2020). Reactivity of Quinoline. Retrieved from [Link]
-
IUCr Journals. (n.d.). Quinoline-2-carbaldehyde. Retrieved from [Link]
-
PubMed. (1997). Influence of quinone methide reactivity on the alkylation of thiol and amino groups in proteins: studies utilizing amino acid and peptide models. Retrieved from [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2018). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Retrieved from [Link]
-
PubMed. (2012). Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes as topoisomerase IIa inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Retrieved from [Link]
-
ResearchGate. (n.d.). Quinoline-2-carbaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of quinoline derivatives.
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Retrieved from [Link]
-
ACS Figshare. (n.d.). Multicomponent Tandem Reactions for the Synthesis of gem-Dibromo Compounds via an ATRA/Elimination/Nucleophilic Substitution Process. Retrieved from [Link]
-
Filo. (n.d.). Quinoline undergoes nucleophilic substitution at 2 & 4 positions. Retrieved from [Link]
-
ACS Publications. (2022). Multicomponent Tandem Reactions for the Synthesis of gem- Dibromo Compounds via an ATRA/Elimination/Nucleophilic Substitution. Retrieved from [Link]
-
PubMed. (2015). Organocatalytic Nucleophilic Substitution Reaction of gem-Difluoroalkenes with Ketene Silyl Acetals. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The reaction of geminal bromonitroalkanes with nucleophiles. Part 1. The decomposition of 2-bromo-2-nitropropane-1,3-diol ('Bronopol') in aqueous base. Retrieved from [Link]
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- 2. ii) Quinoline undergoes nucleophilic substitution at 2 & 4 positions whil.. [askfilo.com]
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- 4. m.youtube.com [m.youtube.com]
- 5. 2-Quinolinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
The Synthetic Versatility of 2-(Dibromomethyl)quinoline: A Gateway to Novel Quinolines
Introduction: Unlocking the Potential of a Key Intermediate
The quinoline nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and unique photophysical properties. Within the arsenal of synthetic building blocks, 2-(dibromomethyl)quinoline emerges as a highly versatile and reactive intermediate. Its gem-dibromo functionality serves as a masked aldehyde, a precursor to alkynes, and a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the synthetic applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The strategic application of this reagent can significantly streamline the synthesis of complex quinoline-based molecules, opening new avenues for discovery.
Core Reactivity and Synthetic Potential
The reactivity of this compound is primarily centered around the two bromine atoms on the benzylic carbon. This arrangement makes the carbon atom highly susceptible to nucleophilic attack and facilitates a range of transformations. The quinoline ring itself, being an electron-deficient aromatic system, influences the reactivity of the side chain and can participate in subsequent reactions.
Caption: Key transformations of this compound.
Application I: Synthesis of 2-Quinolinecarboxaldehyde
One of the most fundamental applications of this compound is its conversion to 2-quinolinecarboxaldehyde, a crucial building block for the synthesis of a vast array of more complex molecules. This transformation can be achieved through several methods, most notably hydrolysis or Kornblum oxidation.
A. Hydrolysis of the Gem-Dibromide
The hydrolysis of gem-dihalides to aldehydes is a classic transformation.[1] In the context of this compound, this can be facilitated by various reagents, with silver nitrate being a common choice due to the high affinity of silver ions for halides.[2]
Mechanistic Rationale: The reaction proceeds through an SN1-type mechanism. The silver ion assists in the departure of a bromide ion, forming a stable benzylic carbocation intermediate. Subsequent attack by water and loss of a proton yields a gem-halohydrin, which then undergoes a second silver-assisted bromide departure and deprotonation to afford the aldehyde.
Caption: Proposed mechanism for silver-assisted hydrolysis.
Detailed Protocol: Silver Nitrate Mediated Hydrolysis
| Parameter | Value |
| Reactants | This compound, Silver Nitrate (AgNO₃) |
| Solvent | Aqueous Acetone or Ethanol |
| Stoichiometry | 1.0 eq. Substrate, 2.2 eq. AgNO₃ |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Work-up | Filtration of AgBr, extraction, and purification |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Reagent Addition: Add silver nitrate (2.2 eq.) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC (Thin Layer Chromatography). The formation of a white precipitate of silver bromide will be observed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the silver bromide precipitate through a pad of celite.
-
Extraction: Remove the acetone under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-quinolinecarboxaldehyde can be purified by column chromatography on silica gel.
B. Kornblum Oxidation
The Kornblum oxidation provides an alternative, milder method for the conversion of benzylic halides to aldehydes using dimethyl sulfoxide (DMSO) as the oxidant.[3] This method is particularly useful for substrates that may be sensitive to the more acidic conditions of hydrolysis.
Mechanistic Rationale: The reaction involves the initial SN2 displacement of a bromide ion by the oxygen atom of DMSO to form an alkoxysulfonium salt. In the presence of a mild base, such as sodium bicarbonate, a proton is abstracted from the benzylic carbon, leading to the formation of an ylide. This ylide then undergoes a rearrangement and subsequent collapse to yield the aldehyde and dimethyl sulfide.[4]
Caption: Simplified mechanism of the Kornblum oxidation.
Detailed Protocol: Kornblum Oxidation
| Parameter | Value |
| Reactants | This compound, Dimethyl Sulfoxide (DMSO) |
| Base | Sodium Bicarbonate (NaHCO₃) |
| Stoichiometry | 1.0 eq. Substrate, excess DMSO (as solvent), 2.5 eq. NaHCO₃ |
| Temperature | 100-150 °C |
| Reaction Time | 1-3 hours |
| Work-up | Aqueous work-up, extraction, and purification |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.) and sodium bicarbonate (2.5 eq.) in dimethyl sulfoxide (DMSO).
-
Reaction: Heat the mixture to the specified temperature and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Application II: Synthesis of Alkynes via the Corey-Fuchs Reaction
The 2-quinolinecarboxaldehyde obtained from this compound is a valuable precursor for the synthesis of 2-ethynylquinoline through the Corey-Fuchs reaction.[5][6] This two-step process involves the conversion of the aldehyde to a gem-dibromoalkene, followed by treatment with a strong base to induce elimination and rearrangement to the terminal alkyne.
Mechanistic Rationale: The first step is a Wittig-type reaction where a phosphonium ylide, generated in situ from triphenylphosphine and carbon tetrabromide, reacts with the aldehyde to form the 1,1-dibromo-2-(quinolin-2-yl)ethene intermediate.[7] In the second step, treatment with two equivalents of a strong base, such as n-butyllithium, results in a Fritsch-Buttenberg-Wiechell rearrangement to afford the terminal alkyne.[5]
Caption: The Corey-Fuchs homologation of 2-quinolinecarboxaldehyde.
Detailed Protocol: Corey-Fuchs Alkyne Synthesis
| Parameter | Value |
| Reactants | 2-Quinolinecarboxaldehyde, Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄), n-Butyllithium (n-BuLi) |
| Solvent | Dichloromethane (DCM) for step 1; Tetrahydrofuran (THF) for step 2 |
| Stoichiometry | 1.0 eq. Aldehyde, 2.0 eq. PPh₃, 1.0 eq. CBr₄ (Step 1); 1.0 eq. Dibromoalkene, 2.1 eq. n-BuLi (Step 2) |
| Temperature | 0 °C to room temperature (Step 1); -78 °C to room temperature (Step 2) |
| Reaction Time | 1-2 hours (Step 1); 1 hour at -78 °C then warm to RT (Step 2) |
| Work-up | Aqueous quench, extraction, and purification |
Step-by-Step Methodology:
-
Step 1: Synthesis of the Dibromoalkene
-
Ylide Formation: In a dry round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (2.0 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C and add carbon tetrabromide (1.0 eq.) portion-wise.
-
Aldehyde Addition: To the resulting dark red mixture, add a solution of 2-quinolinecarboxaldehyde (1.0 eq.) in dichloromethane dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract with dichloromethane. Dry the organic layer, concentrate, and purify the crude product by column chromatography to isolate the 1,1-dibromo-2-(quinolin-2-yl)ethene.
-
-
Step 2: Conversion to the Alkyne
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the dibromoalkene (1.0 eq.) in anhydrous THF and cool to -78 °C.
-
Base Addition: Add n-butyllithium (2.1 eq., typically as a solution in hexanes) dropwise at -78 °C.
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Work-up and Purification: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude 2-ethynylquinoline by column chromatography.
-
Application III: Synthesis of Alkenes via the Wittig Reaction
The aldehyde functionality of 2-quinolinecarboxaldehyde also provides a direct route to a wide variety of alkenes through the Wittig reaction.[8][9] This powerful olefination method allows for the formation of a carbon-carbon double bond with a high degree of control over its location.
Mechanistic Rationale: The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). The ylide is typically prepared by treating a phosphonium salt with a strong base. The reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl group to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the alkene and triphenylphosphine oxide, the latter providing the thermodynamic driving force for the reaction.[10]
Caption: General scheme for the Wittig olefination of 2-quinolinecarboxaldehyde.
Detailed Protocol: Wittig Olefination
| Parameter | Value |
| Reactants | 2-Quinolinecarboxaldehyde, Phosphonium Salt, Strong Base (e.g., n-BuLi, NaH, KHMDS) |
| Solvent | Anhydrous THF or Diethyl Ether |
| Stoichiometry | 1.0 eq. Aldehyde, 1.1 eq. Phosphonium Salt, 1.1 eq. Base |
| Temperature | -78 °C to room temperature (ylide formation); 0 °C to room temperature (olefination) |
| Reaction Time | 1-4 hours |
| Work-up | Aqueous quench, extraction, and purification |
Step-by-Step Methodology:
-
Ylide Preparation: In a dry flask under an inert atmosphere, suspend the desired phosphonium salt (1.1 eq.) in anhydrous THF. Cool the suspension to the appropriate temperature (e.g., 0 °C for NaH, -78 °C for n-BuLi) and add the strong base (1.1 eq.). Stir the mixture until the ylide is formed (often indicated by a color change).
-
Aldehyde Addition: To the ylide solution, add a solution of 2-quinolinecarboxaldehyde (1.0 eq.) in anhydrous THF dropwise at a low temperature (e.g., 0 °C).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude alkene can be purified by column chromatography.
Conclusion: A Versatile Reagent for Modern Organic Synthesis
This compound stands as a testament to the power of functional group manipulation in organic synthesis. Its ability to serve as a stable and accessible precursor to the highly valuable 2-quinolinecarboxaldehyde, and subsequently to a diverse range of alkynes and alkenes, underscores its importance as a synthetic intermediate. The protocols detailed herein provide a foundation for researchers to harness the reactivity of this compound, enabling the construction of novel quinoline-containing molecules with potential applications across the scientific disciplines. As the demand for complex heterocyclic scaffolds continues to grow, the strategic use of versatile building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-251.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). What is the major product of the reaction of a geminal dibromide with silver nitrate? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. Retrieved from [Link]
- Russo, F., & Lomonaco, D. (2020). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molbank, 2020(4), M1163.
- Bhat, K. S., Srinivas, S., Srinivas, P., & Gurudutt, K. (2004). Oxidation of Benzylic Bromides by DMSO in the Presence of Zinc Salts: A New Variant of Kornblum′s Method. Indian Journal of Chemistry - Section B, 43B(2), 426-429.
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
- Sibi, M. P., & Patil, K. (2006). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Organic & Biomolecular Chemistry, 4(21), 3989-3991.
-
Wikipedia. (n.d.). Corey–Fuchs reaction. Retrieved from [Link]
-
Quora. (2019). How will you prepare aldehydes from geminal dihalides? Retrieved from [Link]
-
NIScPR Online Periodical Repository. (2004). Oxidation of benzylic bromides by DMSO in the presence of zinc salts: A new variant of Kornblum's method. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of 2,4-bis(halomethyl)quinoline: synthesis and biological activities of 2,4-bis(benzofuran-2-yl). Retrieved from [Link]
-
Wikipedia. (n.d.). Kornblum oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). A versatile method for the hydrolysis of gem-dibromomethylarenes bearing carboxylate or boronate group into aldehydes. Retrieved from [Link]
-
YouTube. (2017). Hydrolysis of geminal dihalides - Aldehydes and Ketones part 5. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Manipal Research Portal. (n.d.). Oxidation of benzylic bromides by DMSO in the presence of zinc salts: A new variant of Kornblum's method. Retrieved from [Link]
-
YouTube. (2019). Corey Fuchs reaction. Retrieved from [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
YouTube. (2018). Wittig Reaction Mechanism. Retrieved from [Link]
-
Grokipedia. (n.d.). Corey–Fuchs reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Kornblum oxidation. Retrieved from [Link]
-
Chemguide. (n.d.). oxidation of aldehydes and ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives. Retrieved from [Link]
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Application Note: A Validated Protocol for the Hydrolysis of 2-(Dibromomethyl)quinoline to Quinoline-2-carbaldehyde
Introduction
Quinoline-2-carbaldehyde is a pivotal intermediate in the synthesis of a wide array of pharmacologically active compounds and functional materials.[1][2] Its versatile aldehyde functional group serves as a handle for the construction of complex molecular architectures, including Schiff bases, chalcones, and various heterocyclic systems.[3][4] These downstream derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties. Consequently, a robust and reproducible protocol for the synthesis of quinoline-2-carbaldehyde is of significant interest to researchers in medicinal chemistry and materials science. This application note provides a detailed, validated protocol for the hydrolysis of 2-(dibromomethyl)quinoline to afford quinoline-2-carbaldehyde, a common and efficient route to this valuable building block. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and offer guidance on product purification and characterization, as well as a comprehensive troubleshooting guide.
Reaction Mechanism: From Gem-Dihalide to Aldehyde
The hydrolysis of a geminal dihalide, such as this compound, to an aldehyde proceeds through a nucleophilic substitution pathway.[5][6] The reaction is typically facilitated by aqueous acidic or basic conditions. The generally accepted mechanism involves the initial formation of a carbocation intermediate, which is then attacked by water. The resulting unstable gem-halohydrin readily loses a halide ion to form a protonated aldehyde, which is then deprotonated to yield the final product.
Figure 1: Proposed mechanism for the hydrolysis of this compound.
Detailed Experimental Protocol
This protocol is designed for the efficient conversion of this compound to quinoline-2-carbaldehyde. Adherence to the specified conditions is crucial for achieving high yields and purity.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Starting material. |
| Sulfuric Acid (H₂SO₄) | 98% | ACS Reagent Grade | Catalyst for hydrolysis. |
| Dichloromethane (CH₂Cl₂) | Anhydrous | ACS Reagent Grade | Solvent for extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Prepared in-house | For neutralization. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent Grade | Drying agent. | |
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography | Stationary phase. |
| Ethyl Acetate | HPLC Grade | Eluent for chromatography. | |
| Hexanes | HPLC Grade | Eluent for chromatography. |
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the synthesis of quinoline-2-carbaldehyde.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of water and concentrated sulfuric acid (e.g., 20 mL of each for 5 mmol of starting material).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the acidic solution over crushed ice in a beaker.
-
Slowly neutralize the solution by adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.[7]
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield quinoline-2-carbaldehyde as a solid.
-
For further purification, recrystallization from a suitable solvent system such as ethanol/water can be performed.[8]
-
Characterization of Quinoline-2-carbaldehyde
The identity and purity of the synthesized quinoline-2-carbaldehyde should be confirmed by various analytical techniques.
| Property | Expected Value |
| Appearance | Yellowish to orange solid |
| Melting Point | 66-71 °C[9] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.2 (s, 1H, CHO), 8.3-7.5 (m, 6H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 193.5 (CHO), 152.0, 147.5, 137.0, 130.5, 130.0, 129.5, 128.0, 127.5, 118.5 |
| IR (KBr, cm⁻¹) | ~1700 (C=O stretch), ~3050 (Ar C-H stretch), ~1600, 1500 (C=C stretch)[3][10] |
| Mass Spectrometry (EI) | m/z (%) = 157 (M⁺)[3][11] |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Ensure efficient stirring. |
| Low Yield | Incomplete extraction of the product. | Perform additional extractions of the aqueous layer. Ensure the pH is neutral or slightly basic during extraction. |
| Decomposition of the product during work-up. | Avoid excessive heat during solvent removal. Neutralize the reaction mixture carefully and without delay. | |
| Presence of Impurities | Incomplete hydrolysis leading to the presence of 2-(bromomethyl)quinoline or unreacted starting material. | Optimize reaction conditions (time, temperature). Ensure efficient purification by column chromatography. |
| Formation of by-products due to side reactions. | Use high-purity starting materials. Carefully control the reaction temperature. |
Conclusion
This application note provides a comprehensive and detailed protocol for the hydrolysis of this compound to quinoline-2-carbaldehyde. By understanding the underlying reaction mechanism and following the step-by-step procedure, researchers can reliably synthesize this important chemical intermediate in good yield and high purity. The provided characterization data and troubleshooting guide will further aid in the successful execution of this protocol and the validation of the final product.
References
-
Kubicki, M., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(21), 5246. [Link]
-
Motswainyana, W. M., & Onani, M. O. (2011). Quinoline-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2573. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Kubicki, M., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Quinolinecarboxaldehyde. PubChem Compound Database. Retrieved from [Link]
-
NIST. (n.d.). Quinoline-2-carboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
- Cowen, B. J. (2017). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. University of Denver.
-
Al-Ostath, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20573-20596. [Link]
- BenchChem. (n.d.).
- Al-Amiery, A. A., et al. (2019). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 2(1), 59-67.
- Physics Wallah. (2022, October 14). Alkaline hydrolysis of gemdihalides gives: a. Aldehydes only b. Ketones only c. Carbonyl compounds d. Ethers [Video]. YouTube.
- International Journal of Research and Analytical Reviews. (2023).
-
ChemSrc. (n.d.). Quinoline-2-carboxaldehyde. Retrieved from [Link]
- Ekeeda. (2019, April 30).
- Quora. (2019, August 18).
- Kaplan, H., & Lindwall, H. G. (1949). Studies on the Preparation of Quinoline-2-Aldehyde. Journal of the American Chemical Society, 71(4), 1333-1334.
- TSI Journals. (n.d.).
- Google Patents. (n.d.).
- Sabnis, R. W. (2017, May 16). Hydrolysis of geminal dihalides - Aldehydes and Ketones part 5 [Video]. YouTube.
- Vedantu. (n.d.). Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE.
- ResearchGate. (n.d.). Synthesis of substituted 2‐quinolines‐3‐carbaldehyde.
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Application Notes & Protocols: 2-(Dibromomethyl)quinoline as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[3][4][5] The functionalization of the quinoline core is a critical strategy in drug discovery, enabling the fine-tuning of biological activity and pharmacokinetic properties. Among the various functionalized quinolines, 2-(dibromomethyl)quinoline stands out as a highly versatile and reactive precursor. The gem-dibromomethyl group at the 2-position serves as a latent aldehyde and a potent electrophilic center, providing a gateway to a diverse array of complex heterocyclic structures.
This guide provides an in-depth exploration of this compound's synthetic utility. We will detail robust protocols for its preparation and subsequent transformation into key intermediates like quinoline-2-carboxaldehyde and advanced fused systems such as imidazo[1,2-a]quinolines. The methodologies presented are designed for reproducibility and scalability, offering researchers in synthetic chemistry and drug development a reliable toolkit for leveraging this powerful building block.
Part 1: Synthesis and Handling of this compound
The most common and effective method for synthesizing this compound is through the free-radical bromination of 2-methylquinoline (quinaldine). This reaction selectively targets the benzylic protons of the methyl group, leaving the aromatic quinoline core intact.
Causality of Experimental Design:
-
Reagent Selection: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination. It provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which minimizes side reactions such as aromatic bromination.
-
Initiator: A radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is required to initiate the radical chain reaction. The initiator decomposes upon heating to form radicals, which then abstract a hydrogen atom from the methyl group of quinaldine.
-
Solvent: An inert solvent like carbon tetrachloride (CCl₄) or benzene is traditionally used because it does not react with the radical intermediates.
Protocol 1: Synthesis of this compound
Materials and Equipment:
-
2-Methylquinoline (Quinaldine)
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (or AIBN)
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, hexane)
Procedure:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 2-methylquinoline in anhydrous CCl₄.
-
Reagent Addition: Add 2.2 equivalents of NBS and a catalytic amount (0.05 equivalents) of benzoyl peroxide to the solution.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by TLC (Thin Layer Chromatography) for the disappearance of the starting material. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filtration: Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold CCl₄.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.
Safety Precautions:
-
NBS is a lachrymator and should be handled in a fume hood.
-
Carbon tetrachloride is a toxic and environmentally hazardous solvent. Use appropriate personal protective equipment (PPE) and handle it within a well-ventilated fume hood.
-
Benzoyl peroxide is an organic peroxide and can be explosive when dry or subjected to shock or heat. Handle with care.
Table 1: Characterization Data for this compound
| Property | Expected Value |
| Molecular Formula | C₁₀H₇Br₂N |
| Molecular Weight | 288.98 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 98-102 °C |
| ¹H NMR (CDCl₃, δ) | ~6.85 (s, 1H, -CHBr₂), 7.50-8.20 (m, 6H, Ar-H) |
| ¹³C NMR (CDCl₃, δ) | ~40.0 (-CHBr₂), 120-150 (aromatic carbons) |
Part 2: Application in the Synthesis of Quinoline-2-carboxaldehyde
One of the most valuable applications of this compound is its facile conversion to quinoline-2-carboxaldehyde. This aldehyde is a pivotal intermediate for constructing more complex molecules through reactions like Wittig olefination, aldol condensation, and reductive amination. The transformation is achieved through the hydrolysis of the gem-dibromo group.
Reaction Principle: The hydrolysis proceeds via a nucleophilic substitution mechanism. The presence of a silver salt, like silver nitrate, significantly facilitates the reaction by coordinating to the bromine atoms, making them better leaving groups and promoting the formation of a carbocation intermediate that is then attacked by water.
Protocol 2: Hydrolysis to Quinoline-2-carboxaldehyde
Materials and Equipment:
-
This compound
-
Silver Nitrate (AgNO₃)
-
Aqueous Ethanol (95%)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Filtration setup
-
Extraction funnel
-
Drying agent (e.g., anhydrous Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of this compound in 95% aqueous ethanol in a round-bottom flask.
-
Reagent Addition: Add a solution of 2.5 equivalents of silver nitrate in a minimum amount of water to the flask.
-
Reaction: Heat the mixture to reflux for 2-3 hours. A precipitate of silver bromide (AgBr) will form.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Filtration: Cool the reaction mixture to room temperature and filter off the precipitated AgBr.
-
Solvent Removal: Remove the bulk of the ethanol from the filtrate using a rotary evaporator.
-
Extraction: Dilute the remaining aqueous solution with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude quinoline-2-carboxaldehyde, which can be further purified by column chromatography or recrystallization.
Visualization of the Synthetic Pathway
Caption: Synthetic route from 2-methylquinoline to quinoline-2-carboxaldehyde.
Part 3: Synthesis of Fused Heterocycles - Imidazo[1,2-a]quinolines
The electrophilic nature of the dibromomethyl group allows for powerful cyclization reactions with binucleophiles. A prime example is the synthesis of the imidazo[1,2-a]quinoline scaffold, a core structure found in many biologically active compounds.[6] The reaction with 2-aminopyridine derivatives provides a direct route to this valuable heterocyclic system.
Reaction Principle: The reaction is a one-pot process that proceeds via a sequential double nucleophilic substitution followed by an intramolecular cyclization and subsequent aromatization. The amino group of the 2-aminopyridine first attacks the dibromomethyl carbon, displacing one bromide. An intramolecular cyclization then occurs where the pyridine nitrogen attacks the same carbon, displacing the second bromide to form a dihydro-imidazo[1,2-a]quinolinium intermediate. A final elimination/oxidation step yields the aromatic product.
Protocol 3: Synthesis of Imidazo[1,2-a]quinolines
Materials and Equipment:
-
This compound
-
Substituted 2-aminopyridine
-
Sodium Bicarbonate (NaHCO₃)
-
N,N-Dimethylformamide (DMF) or Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Setup: To a solution of 1.0 equivalent of this compound in DMF, add 1.1 equivalents of the desired 2-aminopyridine.
-
Base Addition: Add 3.0 equivalents of sodium bicarbonate to the mixture. The base acts as an acid scavenger for the HBr generated during the reaction.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.
-
Monitoring: Follow the formation of the product by TLC.
-
Work-up: After completion, cool the reaction to room temperature and pour it into ice-water. A solid precipitate will often form.
-
Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure imidazo[1,2-a]quinoline derivative.
Visualization of the Imidazo[1,2-a]quinoline Formation
Caption: Reaction pathway for the synthesis of Imidazo[1,2-a]quinolines.
Conclusion
This compound is a robust and highly effective precursor for the synthesis of a wide range of functionalized quinolines and fused heterocyclic systems. The protocols detailed herein for its synthesis and transformation into quinoline-2-carboxaldehyde and imidazo[1,2-a]quinolines demonstrate its strategic value. The reactivity of the dibromomethyl group provides a reliable handle for constructing molecular complexity, making this compound an indispensable tool for researchers in synthetic organic chemistry, medicinal chemistry, and materials science. The exploration of its reactions with other binucleophiles, such as hydrazines, hydroxylamines, and thioureas, promises to unlock even more diverse and novel heterocyclic scaffolds for future discovery programs.
References
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central, 2020-06-02. [7]
-
A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. MDPI, Not specified. [8]
-
Process for preparing bromo-substituted quinolines. Google Patents, Not specified. [9]
-
Synthesis of quinolines. Organic Chemistry Portal, Not specified. [10]
-
Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate, Not specified. [11]
-
Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Royal Society of Chemistry, Not specified. [12]
-
2-(Bromomethyl)quinoline >=96.5 GC 5632-15-5. Sigma-Aldrich, Not specified. [13]
-
Quinoline: A Versatile Heterocyclic. ResearchGate, Not specified. [14]
-
2-(Tribromomethyl)quinoline SDS, 613-53-6 Safety Data Sheets. ECHEMI, Not specified. [15]
-
Quinoline-2-carbaldehyde. ResearchGate, Not specified. [16]
-
Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Arkivoc, Not specified. [17]
-
Application of Quinoline Ring in Structural Modification of Natural Products. National Institutes of Health, Not specified. [3]
-
Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. Royal Society of Chemistry, Not specified. [18]
-
Quinoline: A versatile heterocyclic. PubMed Central, Not specified. [1]
-
Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Bentham Science, 2017-08-06. [19]
-
2,3-BIS(BROMOMETHYL)QUINOXALINE - Safety Data Sheet. ChemicalBook, 2017-09-27. [20]
-
Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 2022-09-17. [4]
-
The cyclizations of quinoline and pyridine. ResearchGate, Not specified. [21]
-
Quinoline - SAFETY DATA SHEET. Acros Organics, 2020-12-19. [22]
-
SYNTHESIS OF IMIDAZO[1,2-A]QUINOLINES USING FE2O3 NANOPARTICLE CATALYST. Jetir.org, Not specified. [6]
-
Quinoline Series: Synthesis. openlabnotebooks.org, 2019-02-24. [23]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central, 2023-08-27. [5]
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Quinoline - SAFETY DATA SHEET. Penta chemicals, 2023-05-13. [24]
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Synthesis of 2-Bromomethyl-4-methyl-2,3-dihydrofuro[3,2-c]quinoline and Some Its Transformations. ResearchGate, 2017-08-09. [25]
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The synthesis of imidazo[1,5-a]quinolines via a decarboxylative cyclization under metal-free conditions. Royal Society of Chemistry, Not specified. [26]
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Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate, 2017-08-07. [27]
-
Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. Chemistry Europe, Not specified. [28]
-
Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme, 2024-03-21. [2]
-
Synthesis of Heterocyclic Compounds derived from Quinoline. ResearchGate, Not specified. [29]
-
One-pot CuI/l-proline-catalysed multicomponent synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]quinoline derivatives from 2-(2-bromophenyl)imidazo[1,2-a]pyridines, NH3 and DMSO under air. PubMed Central, 2017-11-28. [30]
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Synthetic Versatility of 2-(Dibromomethyl)quinoline: A Gateway to Functionalized Quinolines
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and natural products.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. Consequently, the development of efficient synthetic routes to access novel functionalized quinolines is of paramount importance to researchers in both academia and the pharmaceutical industry. This application note explores the synthetic utility of 2-(dibromomethyl)quinoline, a versatile and reactive intermediate, for the preparation of a diverse array of functionalized quinoline derivatives.
The gem-dibromomethyl group at the C2 position of the quinoline ring serves as a latent carbonyl or a precursor to an alkyne, and is also amenable to nucleophilic substitution reactions. This guide provides detailed protocols and mechanistic insights for the transformation of this compound into quinoline-2-carbaldehydes, 2-alkynylquinolines, and other C2-functionalized quinolines, thereby offering a strategic platform for the elaboration of this important heterocyclic system.
Synthesis of the Starting Material: this compound
The primary route to this compound is the radical bromination of the readily available starting material, 2-methylquinoline (quinaldine). The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as a source of bromine radicals in the presence of a radical initiator, is the method of choice for this transformation.[1][3][4] The reaction proceeds via a free radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical, which then reacts with a bromine source to afford the brominated product. The use of NBS is crucial as it maintains a low concentration of bromine in the reaction mixture, thus minimizing competing electrophilic addition to the aromatic ring.[5]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Methylquinoline (quinaldine)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or an alternative solvent such as acetonitrile or trifluorotoluene[4]
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 2-methylquinoline (1.0 eq) in CCl₄ (or a suitable alternative solvent), add N-bromosuccinimide (2.2 eq) and a catalytic amount of AIBN or BPO (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and irradiate with a UV lamp or a high-intensity incandescent light bulb to initiate the radical reaction.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface of the solvent.[4]
-
Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with saturated NaHCO₃ solution to quench any remaining acidic byproducts, followed by washing with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Causality: The use of two equivalents of NBS ensures the dibromination of the methyl group. The radical initiator is essential to start the chain reaction. The choice of a non-polar solvent like CCl₄ is traditional for Wohl-Ziegler reactions, although greener alternatives should be considered.
Synthetic Transformations of this compound
Synthesis of Quinoline-2-carbaldehyde via Hydrolysis
The gem-dibromomethyl group is readily hydrolyzed to an aldehyde under either acidic or basic conditions. This transformation provides a straightforward route to quinoline-2-carbaldehyde, a valuable building block for the synthesis of more complex molecules through reactions such as Wittig olefination, reductive amination, and aldol condensation.
Caption: Hydrolysis of this compound to quinoline-2-carbaldehyde.
Experimental Protocol: Hydrolysis to Quinoline-2-carbaldehyde
Materials:
-
This compound
-
Calcium carbonate (CaCO₃) or Silver nitrate (AgNO₃)
-
Acetone/Water or Dioxane/Water mixture
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add an excess of calcium carbonate (CaCO₃, ~5 eq) to the suspension.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the acetone from the filtrate under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield pure quinoline-2-carbaldehyde.
Causality: The use of a mild base like CaCO₃ or a Lewis acid like AgNO₃ facilitates the hydrolysis while minimizing side reactions. The biphasic solvent system is necessary to solubilize both the organic substrate and the inorganic reagents.
| Reagent/Conditions | Solvent | Temperature | Typical Yield | Reference |
| CaCO₃, H₂O | Acetone | Reflux | Good to Excellent | Adapted from |
| AgNO₃, H₂O | Dioxane | 80 °C | Good | General method |
| H₂SO₄ (aq) | Ethanol | Reflux | Moderate | General method |
Synthesis of 2-Ethynylquinoline via Dehydrobromination
The treatment of this compound with a strong base results in a double dehydrobromination to furnish 2-ethynylquinoline. This reaction is analogous to the second step of the Corey-Fuchs reaction and provides a direct entry to terminal alkynes, which are versatile handles for further functionalization through Sonogashira coupling, click chemistry, and other alkyne-based transformations.[6][7]
Caption: Dehydrobromination of this compound to 2-ethynylquinoline.
Experimental Protocol: Synthesis of 2-Ethynylquinoline
Materials:
-
This compound
-
Sodium amide (NaNH₂) or Potassium tert-butoxide (KOtBu)
-
Liquid ammonia (for NaNH₂) or Tetrahydrofuran (THF, for KOtBu)
-
Ammonium chloride (NH₄Cl) solution (saturated)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄)
Procedure (using NaNH₂):
-
In a three-necked flask equipped with a dry ice condenser and an inlet for ammonia gas, condense liquid ammonia.
-
Add a catalytic amount of ferric nitrate and then slowly add sodium metal in small pieces until a persistent blue color is observed. Then, add the remaining sodium to form a solution of sodium amide.
-
To this solution, add a solution of this compound (1.0 eq) in a minimal amount of dry THF dropwise at -78 °C.
-
Stir the reaction mixture at this temperature for 2-3 hours.
-
Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.
-
Allow the ammonia to evaporate. Extract the aqueous residue with diethyl ether (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-ethynylquinoline.
Causality: A very strong base is required for the double E2 elimination.[6] Sodium amide in liquid ammonia is a classic and effective choice. The reaction is performed at low temperature to control the reactivity of the strong base.
| Base | Solvent | Temperature | Typical Yield | Reference |
| NaNH₂ | Liquid NH₃/THF | -78 °C to -33 °C | Good | Adapted from[6][7] |
| KOtBu (3 eq) | THF | 0 °C to rt | Moderate to Good | General method |
| n-Butyllithium (2.2 eq) | THF | -78 °C | Good | General method |
Nucleophilic Substitution Reactions
The benzylic nature of the carbon atom in the dibromomethyl group makes it susceptible to nucleophilic attack. While the presence of two bromine atoms can lead to a mixture of products or subsequent elimination, under controlled conditions, nucleophilic substitution can be achieved. This opens up possibilities for introducing various functional groups, such as amines and thiols.
a) Reaction with Amines
Reaction with primary or secondary amines can lead to the formation of imines (after initial substitution and subsequent elimination/hydrolysis) or aminals. The outcome is highly dependent on the reaction conditions and the stoichiometry of the reagents.
Experimental Protocol: Reaction with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Triethylamine (Et₃N)
-
Acetonitrile
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add morpholine (2.5 eq) and triethylamine (2.5 eq).
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C). Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Take up the residue in dichloromethane and wash with saturated NaHCO₃ solution and then with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to isolate the desired substituted product. The expected product could be the aminal, 2-(dimorpholinomethyl)quinoline, or a product derived from further reaction.
Causality: Triethylamine is used as a base to scavenge the HBr formed during the substitution reaction. The use of excess amine can favor the formation of the disubstituted product.
b) Reaction with Thiols
Thiols are excellent nucleophiles and can displace the bromide ions to form thioacetals. These thioacetals can be valuable intermediates themselves or can be hydrolyzed to the corresponding aldehyde.[8]
Experimental Protocol: Reaction with a Thiol (e.g., Thiophenol)
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of thiophenol (2.2 eq) in DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the thiophenolate.
-
Add a solution of this compound (1.0 eq) in DMF dropwise.
-
Stir the reaction at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 2-(bis(phenylthio)methyl)quinoline.
Causality: A base is required to deprotonate the thiol to form the more nucleophilic thiolate anion. DMF is a suitable polar aprotic solvent for this type of Sₙ2 reaction.
Conclusion
This compound has been demonstrated to be a highly valuable and versatile precursor for the synthesis of a range of functionalized quinolines. The protocols detailed in this application note provide researchers with practical and adaptable methods for the preparation of quinoline-2-carbaldehyde, 2-ethynylquinoline, and other C2-substituted quinolines. The ability to readily access these key building blocks from a common intermediate opens up new avenues for the exploration of the chemical space around the quinoline nucleus, with significant potential for applications in drug discovery and materials science. The provided protocols, while based on established chemical principles, should be optimized for specific substrates and scales in a research setting.
References
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. [Link]
-
Pearson, R. E., & Martin, J. C. (1963). The Identity of the Chain-Carrying Species in Brominations with N-Bromosuccinimide: Selectivity of Substituted N-Bromosuccinimides toward Substituted Toluenes. Journal of the American Chemical Society, 85(20), 3142–3146. [Link]
-
Wohl, A. (1919). Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(1), 51-63. [Link]
-
Ziegler, K., Späth, A., Schaaf, E., Schumann, W., & Winkelmann, E. (1942). Die Halogenierung ungesättigter Substanzen in der Allyl-Stellung. Justus Liebigs Annalen der Chemie, 551(1), 80-119. [Link]
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]
-
Fiveable. (n.d.). Wohl-Ziegler Reaction Definition. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Wohl–Ziegler bromination. In Wikipedia. [Link]
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Chemistry LibreTexts. (2022, November 22). 12.2: Preparation of Alkynes - Elimination Reactions of Dihalides. [Link]
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Master Organic Chemistry. (2013, June 11). Alkenes To Alkynes Via Halogenation And Elimination Reactions. [Link]
-
OpenOChem Learn. (n.d.). Preparation of Alkynes. Retrieved from [Link]
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eGyanKosh. (n.d.). AROMATIC ALDEHYDES AND KETONS. Retrieved from [Link]
-
YouTube. (2013, October 8). 14 -Preparation of Aromatic Aldehydes from hydrocarbons by Chlorination. [Link]
- Google Patents. (n.d.). US4335263A - Process for preparing aromatic aldehydes.
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(dibromomethyl)quinoxaline 2. Retrieved from [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12), 232-251. [Link]
-
PubMed Central (PMC). (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Quora. (2018, March 24). Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position? [Link]
-
eGyanKosh. (n.d.). AROMATIC ALDEHYDES AND KETONS. Retrieved from [Link]
-
Beilstein Journals. (2018, April 23). Electrochemically modified Corey–Fuchs reaction for the synthesis of arylalkynes. The case of 2-(2,2-dibromovinyl)naphthalene. [Link]
-
ResearchGate. (n.d.). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). A Thiol-Mediated Three-Step Ring Expansion Cascade for the Conversion of Indoles into Functionalized Quinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected Biologically Active 2‐Thio‐substituted Quinolines and Their Synthetic Strategies. Retrieved from [Link]
-
ResearchGate. (n.d.). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. Retrieved from [Link]
-
NIH. (n.d.). Substitution reactions in the acenaphthene analog of quino[7,8-h]quinoline and an unusual synthesis of the corresponding acenaphthylenes by tele-elimination. Retrieved from [Link]
-
MPG.PuRe. (2025, March 12). The Synthesis of Hydroquinolines from Nitroaldehydes and Ketones by Hydrogenation Sequences and Condensations. [Link]
-
PubMed Central (PMC). (n.d.). Enzymatic reactions towards aldehydes: An overview. Retrieved from [Link]
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The Versatile Synthon: Harnessing 2-(Dibromomethyl)quinoline in Medicinal Chemistry
Introduction: The Quinoline Scaffold and the Promise of the Dibromomethyl Group
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a wide array of biological activities.[1][2][3] From the historic antimalarial quinine to modern anticancer drugs, the quinoline nucleus is a privileged structure, offering a rigid framework amenable to diverse functionalization.[4] This guide focuses on a particularly reactive and versatile, yet under-explored, derivative: 2-(dibromomethyl)quinoline . The gem-dibromomethyl group at the 2-position of the quinoline ring serves as a potent electrophilic handle, unlocking a plethora of synthetic transformations for the construction of novel and intricate molecular architectures with significant potential in drug discovery.
This document provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their quest for new therapeutic entities. The protocols described herein are grounded in established chemical principles and aim to provide a self-validating framework for experimentation.
Synthesis of this compound: A Protocol Grounded in Radical Chemistry
The most direct and established method for the synthesis of this compound is the radical bromination of 2-methylquinoline (quinaldine). This reaction proceeds via a free-radical chain mechanism, where the benzylic protons of the methyl group are sequentially abstracted and replaced by bromine atoms. The use of N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO) or 2,2'-azobis(2-methylpropionitrile) (AIBN), is standard practice for such transformations.[5]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Methylquinoline (Quinaldine)
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO) or AIBN
-
Carbon tetrachloride (CCl₄) or a greener alternative like acetonitrile or 1,2-dichlorobenzene[6]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylquinoline (1.0 eq). Dissolve the starting material in a suitable solvent (e.g., CCl₄, 20 mL per gram of 2-methylquinoline).
-
Addition of Reagents: Add N-bromosuccinimide (2.2 eq) and a catalytic amount of benzoyl peroxide (0.1 eq). Note: The use of a slight excess of NBS ensures complete dibromination.
-
Reaction Execution: Heat the reaction mixture to reflux (the boiling point of the solvent) and irradiate with a UV lamp or a standard incandescent light bulb to facilitate radical initiation. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove succinimide. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Causality Behind Experimental Choices:
-
NBS as Bromine Source: NBS is preferred over elemental bromine as it provides a low, constant concentration of bromine in the reaction mixture, minimizing side reactions.
-
Radical Initiator: BPO or AIBN is crucial for initiating the radical chain reaction by providing the initial radical species upon thermal or photochemical decomposition.[7]
-
Solvent: While CCl₄ is a traditional solvent for radical brominations, its toxicity and environmental impact necessitate the use of alternatives like acetonitrile or 1,2-dichlorobenzene.[6]
Characterization Data (Predicted):
| Technique | Expected Data |
| ¹H NMR | δ 7.5-8.2 (m, 6H, quinoline protons), δ 6.8 (s, 1H, -CHBr₂) |
| ¹³C NMR | δ 155-160 (C2), δ 120-148 (quinoline carbons), δ 40-45 (-CHBr₂) |
| Mass Spec (EI) | M⁺ peak corresponding to C₁₀H₇Br₂N |
Reactivity and Synthetic Utility: A Gateway to Diverse Functionality
The synthetic power of this compound lies in the reactivity of the gem-dibromomethyl group. This functional group can be readily transformed into a variety of other functionalities, making it a versatile intermediate in multi-step syntheses.
Logical Flow of Synthetic Transformations
Caption: Synthetic pathways from this compound.
Conversion to Quinoline-2-carboxaldehyde
One of the most valuable transformations of the dibromomethyl group is its hydrolysis to an aldehyde. Quinoline-2-carboxaldehyde is a key building block for the synthesis of a wide range of biologically active molecules, including Schiff bases, chalcones, and various heterocyclic systems.[8][9]
Materials:
-
This compound
-
Silver nitrate (AgNO₃) or Calcium Carbonate (CaCO₃)
-
Water/Acetone or Water/Ethanol mixture
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of water and a co-solvent like acetone or ethanol in a round-bottom flask.
-
Hydrolysis: Add silver nitrate (2.2 eq) or an excess of calcium carbonate to the solution. The silver ions or carbonate facilitate the hydrolysis by promoting the displacement of the bromide ions.
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-50 °C) for several hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, filter the mixture to remove the silver bromide or calcium salts. Extract the filtrate with dichloromethane.
-
Purification: Wash the organic layer with a dilute sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield quinoline-2-carboxaldehyde. Further purification can be achieved by recrystallization or column chromatography.
Nucleophilic Substitution Reactions: Building Molecular Complexity
The two bromine atoms on the benzylic-like carbon are excellent leaving groups, making this compound highly susceptible to nucleophilic attack. This allows for the facile introduction of a variety of nucleophiles, leading to the formation of diverse molecular scaffolds.
Caption: General workflow for nucleophilic substitution.
The reaction with primary or secondary amines can lead to the formation of bis-amino compounds, which can serve as interesting ligands or precursors to more complex heterocyclic systems.[10][11][12]
Protocol Insights:
-
Stoichiometry: A slight excess of the amine (at least 2.2 equivalents) is typically used to ensure complete substitution and to act as a base to neutralize the HBr formed.
-
Solvent: Polar aprotic solvents like DMF or DMSO are often used to facilitate the reaction.
-
Temperature: Reactions are often carried out at room temperature or with gentle heating.
Thiols are excellent nucleophiles and react readily with this compound to form stable dithioacetals.[13][14][15][16] These sulfur-containing compounds are of interest in medicinal chemistry due to their diverse biological activities.
Protocol Insights:
-
Base: A non-nucleophilic base such as potassium carbonate or cesium carbonate is often added to deprotonate the thiol, forming the more nucleophilic thiolate.[17]
-
Inert Atmosphere: To prevent the oxidation of thiols to disulfides, the reaction is often carried out under an inert atmosphere (e.g., nitrogen or argon).
While less reactive than amines and thiols, alcohols and phenols can also displace the bromide ions, especially in the presence of a strong base to form the corresponding alkoxide or phenoxide.[18][19][20]
Protocol Insights:
-
Base: A strong base like sodium hydride (NaH) is typically required to generate the nucleophilic alkoxide or phenoxide.
-
Anhydrous Conditions: These reactions must be carried out under strictly anhydrous conditions as the strong base will react with any water present.
Applications in Medicinal Chemistry: From Scaffolds to Lead Compounds
The derivatives of this compound are poised to be valuable assets in the development of new therapeutic agents. The quinoline core itself is associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[21][22][23]
Anticancer Drug Discovery
Quinoline derivatives have been extensively investigated as anticancer agents, with several compounds in clinical use.[4] They can exert their effects through various mechanisms, including the inhibition of topoisomerases, tubulin polymerization, and protein kinases. The derivatives synthesized from this compound can be screened for their cytotoxic activity against a panel of cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value by plotting a dose-response curve.[21]
Antimicrobial Agent Development
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Quinoline derivatives have a long history of use as antibacterial and antifungal agents.[24][25][26][27][28][29][30][31]
Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against various microbial strains.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain.
-
Serial Dilution: Prepare serial twofold dilutions of the test compounds in the growth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block for medicinal chemistry. Its straightforward synthesis and the facile conversion of the dibromomethyl group into a range of other functionalities provide a powerful platform for the generation of diverse chemical libraries. The protocols and applications outlined in this guide are intended to serve as a foundation for further exploration and innovation. The systematic investigation of the biological activities of the derivatives of this compound is a promising avenue for the discovery of novel therapeutic agents to address unmet medical needs.
References
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
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ResearchGate. (2017). Can any one know the procedure of reaction 1,2 Dibromoethane with primary amine? Retrieved from [Link]
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The Organic Chemistry Tutor. (2021, May 25). Alcohol Reactions - HBr, PBr3, SOCl2 [Video]. YouTube. [Link]
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ResearchGate. (2015). Reaction of 1,2-dibromoethane with primary amines: formation of N, N′-disubstituted ethylenediamines RNH–CH 2CH 2–NHR and homologous polyamines RNH–[CH 2CH 2NR] n –H. Retrieved from [Link]
- McGuire, J. T., et al. (2014). The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol.
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Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
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Chad's Prep. (2018, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. [Link]
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Organic Chemistry. (2020, September 4). Alcohols to Alkyl Bromides, Part 2 [Video]. YouTube. [Link]
- El-Sayed, N. N. E., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry, 15(8), 2411-2431.
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- Yadav, U. M., et al. (2007). Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. Oriental Journal of Chemistry, 23(3), 857-862.
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
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ResearchGate. (2015). Selected Reaction of (Z)Dimethyl α-(Bromomethyl) Fumarate with Secondary Amines. Retrieved from [Link]
- Pinter, A., et al. (2021). Photoinitiated Thiol−Ene Reactions of Various 2,3‐Unsaturated O‐, C‐ S‐ and N‐Glycosides – Scope and Limitations Study. Asian Journal of Organic Chemistry, 10(4), 876-886.
- Gevorgyan, A., et al. (2016). Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones. Beilstein Journal of Organic Chemistry, 12, 2236-2241.
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Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
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Chem V20. (2019, October 15). Reactions of thiols [Video]. YouTube. [Link]
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Leah4sci. (2021, February 24). Alcohol Worked Problems-epoxides, activations, eliminations, retrosynthesis [Video]. YouTube. [Link]
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MDPI. (n.d.). Design and Synthesis of Antibacterial Heterocycle-Based Compounds. Retrieved from [Link]
- Molecules. (2021). Recent Advances in Metal-Free Quinoline Synthesis. 26(4), 986.
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Reddit. (2019, March 22). Not entirely sure why we used benzoyl peroxide in our synthesis of 4-bromomethylbenzoic acid. r/chemhelp. [Link]
- Chemistry Research Journal. (2021). A Review on Quinoline: Diverse Pharmacological Agent. 6(4), 81-96.
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ResearchGate. (2020). Quinoline based mono- and bis-(thio)carbohydrazones: Synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models. Retrieved from [Link]
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ResearchGate. (2018). Heterocycle Compounds with Antimicrobial Activity. Retrieved from [Link]
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- Molecules. (2023). Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes. 28(20), 7029.
- Encyclopedia. (2022). Antibacterial Activity of Heterocyclic Compounds. 2(4), 1959-1991.
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ResearchGate. (2020). A few quinoline derivatives in clinical use Although there has been.... Retrieved from [Link]
- Gates, C. R., et al. (2004). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. Journal of the American Chemical Society, 126(15), 4784–4785.
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Application Notes & Protocols for the Synthesis of Novel Benzofuran-Quinoline Hybrids
Introduction: The Strategic Imperative for Hybrid Scaffolds
In the landscape of modern medicinal chemistry, the strategy of molecular hybridization—linking two or more distinct pharmacophores—has emerged as a powerful tool for the rational design of novel therapeutic agents. This approach can lead to compounds with enhanced affinity, improved selectivity, or novel mechanisms of action compared to their individual components. The benzofuran-quinoline hybrid scaffold is a prime example of this paradigm's success.
Heterocyclic systems containing a quinoline nucleus are foundational in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1][2][3] Similarly, the benzofuran moiety is a privileged structure known for a broad spectrum of biological activities, including antiviral, antioxidant, and antifungal properties.[1][4] The fusion of these two pharmacophores creates a molecular architecture with significant therapeutic potential, demonstrating efficacy as anticancer, antibacterial, and antiplasmodial agents.[5][6][7][8]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of these promising hybrid molecules. It moves beyond a simple recitation of steps to explain the underlying chemical logic, offering field-proven insights into strategic choices and providing a robust, self-validating protocol for practical application.
Application Notes: Rationale and Strategic Design
The construction of a benzofuran-quinoline hybrid is not a monolithic task; it involves strategic decisions regarding the sequence of ring formation and the method of coupling. The choice of synthetic route is dictated by factors such as the availability of starting materials, the desired substitution pattern on each ring, and the overall efficiency of the sequence.
Pillar 1: Core Synthetic Strategies
There are three primary strategic approaches to assemble the hybrid scaffold:
-
Strategy A: Benzofuran Annulation onto a Quinoline Core: This approach begins with a pre-functionalized quinoline precursor. The benzofuran ring is then constructed upon this scaffold. This method is advantageous when diverse quinoline starting materials are readily accessible.
-
Strategy B: Quinoline Annulation onto a Benzofuran Core: Conversely, one can start with a functionalized benzofuran and build the quinoline ring system through classical methods like the Friedländer or Skraup synthesis.[9] This is ideal when a specific, complex benzofuran moiety is the key structural element.
-
Strategy C: Convergent Synthesis via Fragment Coupling: In this highly flexible approach, the benzofuran and quinoline heterocycles are synthesized independently and then joined together. The coupling is typically achieved through a linker, such as an amide or ester bond, or via modern cross-coupling reactions (e.g., Suzuki, Sonogashira) to form a direct C-C bond.[5][10] This strategy allows for maximum modularity in exploring structure-activity relationships (SAR).
The following workflow diagram illustrates these strategic pathways.
Caption: Fig 1. Core Synthetic Strategies.
Pillar 2: A Case Study in One-Pot Synthesis
A particularly elegant and efficient method falls under Strategy A: the one-pot synthesis of 2-(benzofuran-2-yl)quinoline-3-carboxylic acids. This procedure is notable because it combines three distinct chemical transformations into a single operational sequence: a Williamson ether synthesis, an ester hydrolysis, and an intramolecular cyclization.[2][11]
-
Causality of the One-Pot Approach: The choice of a one-pot reaction is deliberate. It significantly improves efficiency by reducing the need for intermediate purification steps, saving time, solvents, and materials. The reaction conditions are selected to be compatible with all three steps. A mild base like potassium carbonate (K₂CO₃) is strong enough to deprotonate the phenolic hydroxyl group of salicylaldehyde for the initial ether formation but is not so harsh as to cause unwanted side reactions. The subsequent heating in a suitable solvent provides the energy needed for both the intramolecular cyclization and the final ester hydrolysis. This approach provides straightforward access to the desired hybrids in good yields.[1][2]
Experimental Protocols: A Validated One-Pot Synthesis
This section provides a detailed, step-by-step methodology for the synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid, a representative hybrid molecule. The protocol is adapted from a facile and inexpensive procedure reported in the literature.[1][2]
Workflow Overview
The overall process involves two main stages: the synthesis of the key quinoline intermediate via a Friedländer condensation, followed by the one-pot reaction to form the final hybrid product.
Caption: Fig 2. Protocol Workflow.
Protocol 1: Synthesis of Quinoline Intermediate (5)
This protocol describes the synthesis of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate (5) via an ultrasound-assisted Friedländer condensation.[2]
Materials and Reagents:
-
2-amino-4,5-methylenedioxybenzaldehyde (4)
-
Ethyl 4-chloro-3-oxobutanoate
-
Potassium bisulfate (KHSO₄)
-
Ethanol (EtOH)
-
Deionized water
-
Round-bottom flask, ultrasonic bath, magnetic stirrer, filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, combine 2-amino-4,5-methylenedioxybenzaldehyde (10 mmol), ethyl 4-chloro-3-oxobutanoate (11 mmol), and KHSO₄ (1.2 mmol) in 20 mL of ethanol.
-
Place the flask in an ultrasonic bath and irradiate at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-2 hours), pour the reaction mixture into 100 mL of ice-cold water.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure quinoline intermediate 5 .
-
Self-Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum should show characteristic signals for the methylenedioxy protons, the aromatic quinoline protons, the chloromethyl group, and the ethyl ester group.
Protocol 2: One-Pot Synthesis of Benzofuran-Quinoline Hybrids (3a-h)
This protocol details the conversion of the quinoline intermediate into the final hybrid product.[1][2]
Materials and Reagents:
-
Quinoline intermediate 5 (from Protocol 1)
-
Substituted Salicylaldehyde (e.g., salicylaldehyde 6a )
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate, Hexane
-
Round-bottom flask with reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, column chromatography setup
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the quinoline intermediate 5 (1.0 mmol), the desired salicylaldehyde 6 (1.1 mmol), and anhydrous K₂CO₃ (2.5 mmol) in 20 mL of anhydrous acetonitrile.
-
Heat the mixture to reflux (approx. 82°C) and maintain for 8-12 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic base (K₂CO₃).
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with water (2 x 30 mL).
-
Acidify the aqueous layer with 1 M HCl to pH ~2-3. A precipitate will form.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure benzofuran-quinoline hybrid.
-
Self-Validation: Characterize the final product thoroughly. The ¹H NMR spectrum is particularly diagnostic, showing the disappearance of the chloromethyl and ethyl ester signals and the appearance of a new singlet for the furan proton around 7.5 ppm, along with a broad singlet for the carboxylic acid proton.[1] The ¹³C NMR will confirm the presence of the carboxyl carbon, and high-resolution mass spectrometry will verify the molecular weight.[1]
Data Presentation: Substrate Scope and Yields
The one-pot synthesis protocol is robust and accommodates a variety of substituents on the salicylaldehyde starting material. The electronic nature of the substituents appears to have no significant negative effect on the reaction outcome, with both electron-donating and electron-withdrawing groups yielding the desired products in good yields.[11]
| Entry | Salicylaldehyde Substrate (6) | Product (3) | Yield (%) | Melting Point (°C) |
| 1 | Salicylaldehyde | 3a | 82 | 260-262 |
| 2 | 5-Bromosalicylaldehyde | 3b | 75 | 298-300 |
| 3 | 3,5-Dichlorosalicylaldehyde | 3c | 68 | 284-286 |
| 4 | 5-Nitrosalicylaldehyde | 3d | 52 | 318-320 |
| 5 | 2-Hydroxy-1-naphthaldehyde | 3e | 71 | 290-292 |
Table adapted from data presented by G. S. Hassan, et al.[1]
References
-
Quinoline-benzofuran and quinoline-benzothiophene derivatives as antiplasmodium agents. (2023). South African Journal of Chemistry. [Link]
-
Hassan, G. S., Kadry, H. H., & Abou-Seri, S. M. (2011). First synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 7, 28. [Link]
-
Gao, W., et al. (2013). Synthesis of 2-benzofuranyl-quinoline-3-carboxylic acids. ResearchGate. [Link]
-
Irfan, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Hassan, G. S., Kadry, H. H., & Abou-Seri, S. M. (2011). First synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. National Institutes of Health (NIH). [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. . [Link]
-
Irfan, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). [Link]
-
Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
-
Quinoline-benzofuran and quinoline-benzothiophene derivatives as antiplasmodium agents. (2023). South African Journal of Chemistry. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). MDPI. [Link]
-
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Quinolines. . [Link]
-
Tadesse, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
-
Identification of benzofuro[2,3-b]quinoline derivatives as a new class of antituberculosis agents. (2009). PubMed. [Link]
-
Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. (2022). Bentham Science Publisher. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2023). IIP Series. [Link]
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Application Note: A Comprehensive Guide to the Gram-Scale Synthesis of 2-(Dibromomethyl)quinoline via Wohl-Ziegler Bromination
Introduction: The Synthetic Value of the Dibromomethylquinoline Scaffold
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities including anticancer, antimalarial, and antimicrobial properties.[1][2][3] The functionalization of the quinoline core is a critical step in the development of novel therapeutic agents and functional materials. 2-(Dibromomethyl)quinoline is a key synthetic intermediate, serving as a versatile precursor for a variety of transformations. The gem-dibromo group can be converted into an aldehyde, a crucial functional group for subsequent reactions such as condensations, Wittig reactions, and reductive aminations.
This application note provides a detailed, field-proven protocol for the gram-scale synthesis of this compound from 2-methylquinoline (quinaldine). The procedure is based on the Wohl-Ziegler reaction, a reliable method for the selective benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS) and a radical initiator.[4][5] We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental guide, and outline the necessary safety precautions and characterization techniques.
Reaction Mechanism: The Wohl-Ziegler Free-Radical Pathway
The Wohl-Ziegler reaction is a free-radical chain reaction that allows for the selective bromination of the benzylic position of 2-methylquinoline while avoiding electrophilic addition to the aromatic rings.[6][7] The key to this selectivity is the use of N-bromosuccinimide (NBS), which provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction.
The mechanism proceeds in three main stages:
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), upon heating or UV irradiation. This generates initial radical species.[8] These radicals then react with trace amounts of HBr present to form bromine radicals (Br•).
-
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 2-methylquinoline. This step is favored because it forms a resonance-stabilized benzylic radical.[6] This radical then reacts with a molecule of Br₂ to form the desired 2-(bromomethyl)quinoline and another bromine radical, which continues the chain. The hydrogen bromide (HBr) produced in this step reacts with NBS to regenerate the molecular bromine needed for the propagation cycle. This regeneration is crucial for maintaining the low Br₂ concentration that favors radical substitution over ionic addition. A second bromination occurs via the same mechanism on the now-formed 2-(bromomethyl)quinoline to yield the final this compound product.
-
Termination: The reaction concludes when radicals combine to form non-radical species.
Caption: Figure 1: Simplified Wohl-Ziegler Reaction Mechanism.
Materials and Equipment
Reagents & Consumables
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles | Eq. | Notes |
| 2-Methylquinoline | C₁₀H₉N | 143.19 | 7.16 g | 0.05 | 1.0 | Starting material |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 19.58 g | 0.11 | 2.2 | Brominating agent, recrystallize if it has a yellow color. |
| Benzoyl Peroxide (BPO) | (C₆H₅CO)₂O₂ | 242.23 | 242 mg | 0.001 | 0.02 | Radical initiator (use 75% water-wetted for safety). |
| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | 250 mL | - | - | Solvent. Caution: Highly toxic and carcinogenic. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | - | - | For aqueous wash. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | - | - | Drying agent. |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | - | - | - | Recrystallization solvent. |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel (optional, for solvent addition)
-
Inert gas line (Nitrogen or Argon)
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Melting point apparatus
-
NMR spectrometer
Detailed Experimental Protocol
This protocol is designed for a 50 mmol scale synthesis.
Caption: Figure 2: Experimental Workflow.
Step 1: Reaction Setup
-
Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
To the flask, add 2-methylquinoline (7.16 g, 50 mmol), N-bromosuccinimide (19.58 g, 110 mmol, 2.2 eq), and benzoyl peroxide (242 mg, 1 mmol, 0.02 eq).
-
Add 250 mL of carbon tetrachloride. Causality: CCl₄ is the solvent of choice due to its stability under radical conditions and its ability to facilitate the reaction.[4] An inert atmosphere is used to prevent side reactions with atmospheric oxygen.
Step 2: Reaction Execution
-
Begin stirring the mixture and gently heat it to reflux (boiling point of CCl₄ is ~77°C) using a heating mantle.
-
The reaction is often initiated by the vigorous boiling that accompanies the start of the radical chain reaction.[4] Maintain a steady reflux for 6-8 hours.
-
Monitoring Progress: The reaction can be monitored by observing the consumption of NBS. Solid NBS is denser than CCl₄ and will sink, while the byproduct, succinimide, is less dense and will float.[4] The reaction is complete when all the dense NBS has been converted to the floating succinimide.
Step 3: Work-up and Isolation
-
After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes. Causality: Cooling helps to precipitate the maximum amount of succinimide byproduct.
-
Filter the cold suspension through a Buchner funnel to remove the solid succinimide. Wash the collected solid with a small amount of cold CCl₄ (2 x 20 mL) to recover any trapped product.[9][10]
-
Transfer the combined filtrate to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize any residual HBr) and 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a yellowish solid.
Step 4: Purification
-
Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
The expected yield of pure this compound should be in the range of 70-80%.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Melting Point: The purified product should have a sharp melting point.
-
¹H NMR Spectroscopy: (400 MHz, CDCl₃) The spectrum is the most definitive method for confirming the structure.
-
δ ~6.8-7.0 ppm (s, 1H): This singlet corresponds to the proton of the -CHBr₂ group.
-
δ ~7.5-8.5 ppm (m, 6H): This complex multiplet region corresponds to the six protons on the quinoline ring system.[11] The exact shifts and coupling patterns will be influenced by the C2 substituent.
-
-
¹³C NMR Spectroscopy: (100 MHz, CDCl₃) Expected signals include the dibromomethyl carbon at ~40-50 ppm and aromatic carbons in the ~120-150 ppm range.
Safety and Handling
This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent. Avoid contact with skin and eyes. Can cause severe respiratory tract irritation. Handle with gloves and safety glasses.[12][13][14]
-
Carbon Tetrachloride (CCl₄): Highly Toxic and Carcinogenic. It is also an ozone-depleting substance.[4] Avoid inhalation and skin contact. All operations must be conducted in a certified chemical fume hood. Consider using a safer alternative solvent like trifluorotoluene if possible.[4]
-
Benzoyl Peroxide (BPO): Strong oxidizing agent and can be explosive when dry. Use the water-wetted form (typically 75% BPO) for safety. Do not grind or subject to shock.
-
2-Methylquinoline: Harmful if swallowed and causes skin irritation.
-
General Precautions: Wear a lab coat, chemical-resistant gloves, and safety goggles at all times. Ensure a safety shower and eyewash station are accessible.[15]
References
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]
-
Wohl–Ziegler bromination. Wikipedia. [Link]
-
Wohl-Ziegler Reaction. Organic Chemistry Portal. [Link]
-
Crystal structure of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline. (2015). IUCr Journals. [Link]
-
Crystal structure of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline. (2015). PubMed Central. [Link]
-
Wohl-Ziegler Bromination. (2014). Chem-Station Int. Ed.. [Link]
-
Wohl-Ziegler Reaction Definition. Fiveable. [Link]
-
Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. (2022). YouTube. [Link]
-
Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. [Link]
-
Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). ResearchGate. [Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.setu.ie [research.setu.ie]
- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Wohl-Ziegler Reaction [organic-chemistry.org]
- 7. fiveable.me [fiveable.me]
- 8. youtube.com [youtube.com]
- 9. Crystal structure of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. carlroth.com [carlroth.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols: Leveraging 2-(Dibromomethyl)quinoline in the Synthesis of Novel Antimalarial Agents
Introduction: The Quinoline Scaffold and the Imperative for New Antimalarial Agents
The quinoline ring system is a cornerstone in the history and current landscape of antimalarial drug discovery.[1][2] From the isolation of quinine from cinchona bark to the development of synthetic analogues like chloroquine and mefloquine, this heterocyclic scaffold has proven to be a privileged structure for targeting the Plasmodium parasite.[3] However, the emergence and spread of drug-resistant strains of Plasmodium falciparum necessitates a continuous effort to develop new, effective, and affordable antimalarial agents.[3][4]
This application note details the synthetic utility of 2-(dibromomethyl)quinoline as a versatile starting material for the generation of novel quinoline-based compounds with potential antimalarial activity. We will explore the conversion of this precursor to the key intermediate, quinoline-2-carbaldehyde, and its subsequent elaboration into diverse molecular architectures. The protocols provided herein are designed to be robust and adaptable for researchers in drug discovery and medicinal chemistry.
Core Synthetic Strategy: From this compound to a Versatile Aldehyde Intermediate
The primary synthetic transformation leveraging this compound is its conversion to quinoline-2-carbaldehyde. This aldehyde serves as a crucial branching point for a multitude of synthetic pathways, allowing for the introduction of diverse functionalities to probe the structure-activity relationship (SAR) of novel antimalarial candidates. Two primary methods for this conversion are highlighted: the Sommelet reaction and silver nitrate-mediated hydrolysis.
Rationale for Intermediate Selection
Quinoline-2-carbaldehyde is a valuable intermediate due to the reactivity of the aldehyde functional group. It readily participates in a variety of carbon-nitrogen and carbon-carbon bond-forming reactions, including reductive amination, condensation reactions to form imines and oximes, and Wittig-type reactions. This versatility allows for the systematic modification of the side chain at the 2-position of the quinoline nucleus, a region known to be important for antimalarial activity.
Experimental Protocols
Protocol 1: Synthesis of Quinoline-2-carbaldehyde via the Sommelet Reaction
The Sommelet reaction provides a classical and effective method for the conversion of benzylic halides to aldehydes using hexamine (hexamethylenetetramine).[3] The reaction proceeds through the formation of a quaternary ammonium salt, which is then hydrolyzed to yield the desired aldehyde.
Step-by-Step Methodology:
-
Formation of the Hexaminium Salt:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in chloroform.
-
Add hexamine (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 24 hours. The formation of a white precipitate indicates the formation of the hexaminium salt.
-
Filter the precipitate, wash with cold chloroform, and dry under vacuum.
-
-
Hydrolysis to the Aldehyde:
-
Suspend the dried hexaminium salt in a mixture of water and acetic acid (1:1 v/v).
-
Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure quinoline-2-carbaldehyde.
-
Diagram 1: Sommelet Reaction Workflow
Caption: Workflow for the synthesis of quinoline-2-carbaldehyde via the Sommelet reaction.
Protocol 2: Synthesis of Quinoline-2-carbaldehyde via Silver Nitrate Hydrolysis
An alternative method for the hydrolysis of the dibromomethyl group involves the use of silver nitrate in aqueous ethanol. The silver ions facilitate the displacement of the bromide ions, leading to the formation of a geminal diol which rapidly dehydrates to the aldehyde.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a round-bottom flask protected from light, dissolve this compound (1 equivalent) in a mixture of ethanol and water (e.g., 80:20 v/v).
-
Add silver nitrate (2.2 equivalents) to the solution.
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) for 4-6 hours. The formation of a pale yellow precipitate of silver bromide will be observed.[5]
-
-
Work-up and Purification:
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the silver bromide precipitate through a pad of celite.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting crude aldehyde by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Diagram 2: Silver Nitrate Hydrolysis Pathway
Caption: Conversion of this compound to quinoline-2-carbaldehyde.
Application in the Synthesis of Potential Antimalarial Agents
The synthesized quinoline-2-carbaldehyde is a versatile building block for creating a library of potential antimalarial compounds. Below are example protocols for the synthesis of quinoline-2-carbaldehyde oxime and its subsequent evaluation.
Protocol 3: Synthesis of Quinoline-2-carbaldehyde Oxime
Oximes are known to possess a wide range of biological activities, and their synthesis from aldehydes is a straightforward and high-yielding reaction.
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve quinoline-2-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
-
Isolation and Purification:
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.
-
A precipitate of the oxime will form. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
The product can be further purified by recrystallization from ethanol if necessary.
-
Biological Evaluation of Quinoline Derivatives
The synthesized quinoline derivatives should be evaluated for their in vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of the compounds.
Table 1: Representative Antimalarial Activity of Quinoline Derivatives
| Compound ID | Modification at C2-position | P. falciparum Strain | IC50 (µM)[5][6][7][8][9][10] |
| CQ | 4-Aminoquinoline (Standard) | Dd2 (Resistant) | 0.417 |
| Q-1 | -CHO (Quinoline-2-carbaldehyde) | 3D7 (Sensitive) | >10 |
| Q-2 | -CH=NOH (Oxime derivative) | 3D7 (Sensitive) | 5.87 |
| Q-3 | Substituted Pyrazolopyridine | Dd2 (Resistant) | 0.157 |
| Q-4 | Hybrid with Pyrimidine | Dd2 (Resistant) | 0.157 |
| Q-5 | Substituted Thiosemicarbazone | D10 (Sensitive) | 1.2 |
Note: The IC50 values presented are representative and may vary depending on the specific assay conditions. The data for Q-1 and Q-2 are hypothetical examples for illustrative purposes, while Q-3, Q-4, and Q-5 are based on reported activities of similar quinoline derivatives.
Conclusion and Future Directions
This compound is a readily accessible and highly useful precursor for the synthesis of quinoline-2-carbaldehyde. This key intermediate opens the door to a wide array of chemical modifications at the 2-position of the quinoline nucleus. The protocols outlined in this application note provide a solid foundation for researchers to synthesize and evaluate novel quinoline-based compounds as potential antimalarial agents.
Future work should focus on the generation of diverse libraries of quinoline-2-carbaldehyde derivatives, including but not limited to, imines, hydrazones, and products of various condensation and carbon-carbon bond-forming reactions. Systematic evaluation of these compounds against a panel of drug-resistant Plasmodium falciparum strains will be crucial in identifying new lead compounds for the development of the next generation of antimalarial drugs.
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- Flipo, M., Florent, I., Grellier, P., Sergheraert, C., & Deprez-Poulain, R. (2003). Design, synthesis and antimalarial activity of novel, quinoline-based, zinc metallo-aminopeptidase inhibitors. Bioorganic & medicinal chemistry letters, 13(16), 2659–2662.
- Jain, M. K., Gupta, A., & Jain, S. K. (2017). Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives. Journal of parasitic diseases : official organ of the Indian Society for Parasitology, 41(4), 987–996.
-
Radini, M. A., Al-Salahi, R., Marzouk, M., & Al-Omar, M. (2016). IC 50 values of some derivatives compound of chloroquine against Plasmodium falciparum. ResearchGate. Retrieved from [Link]
- Bawa, S., Kumar, S., Drabu, S., & Kumar, R. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy and Bioallied Sciences, 2(2), 64–71.
- Motswainyana, W. M., & Onani, M. O. (2011). Quinoline-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2573.
- S. F. MacDonald. (1954). The Sommelet Reaction. Organic Reactions, 8, 197-247.
-
Chemical Education Xchange. (2022, November 10). Reaction of Silver Nitrate with Bromobutane Isomers. Retrieved from [Link]
- Kumar, A., Singh, R. K., & Kumar, S. (2013). Synthesis, characterization and antimalarial activity of quinoline-pyrimidine hybrids. European journal of medicinal chemistry, 63, 887–893.
- Singh, A. P., & Puri, S. K. (2017). Quinoline hybrids and their antiplasmodial and antimalarial activities. European journal of medicinal chemistry, 139, 943–961.
- Al-Salahi, R., Radini, M. A., Marzouk, M., & Al-Omar, M. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules (Basel, Switzerland), 21(10), 1339.
- Sharma, M., & Kumar, V. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules (Basel, Switzerland), 22(12), 2268.
- Gize, A., & Taddesse, S. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Future Journal of Pharmaceutical Sciences, 11(1), 1-17.
-
Kumar, A., & Singh, R. K. (2015). Recent developments of quinoline based antimalarial agents. RACO. Retrieved from [Link]
Sources
- 1. Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. iipseries.org [iipseries.org]
- 3. Quinoline hybrids and their antiplasmodial and antimalarial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline-Based Hybrid Compounds with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and antimalarial activity of quinoline-pyrimidine hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. raco.cat [raco.cat]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Dibromomethyl)quinoline
Welcome to the technical support center for the synthesis of 2-(dibromomethyl)quinoline. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this valuable synthetic intermediate. The primary route to this compound is the free-radical bromination of 2-methylquinoline (quinaldine), a reaction known as the Wohl-Ziegler bromination. While effective, this synthesis is often plagued by issues of selectivity, stability, and purification.
This document provides a comprehensive, experience-driven approach to troubleshooting common problems. We will delve into the causality behind experimental choices, offering not just protocols, but the scientific reasoning needed to adapt them to your specific laboratory conditions.
Section 1: Core Synthesis Protocol & Experimental Workflow
The most reliable method for synthesizing this compound is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.[1] This approach is favored over using elemental bromine (Br₂) because NBS maintains a low, steady concentration of bromine in the reaction mixture, which is crucial for favoring the desired radical pathway over competing ionic side reactions like electrophilic aromatic substitution on the quinoline ring.[2][3]
Recommended Protocol: Wohl-Ziegler Bromination of 2-Methylquinoline
Reaction Scheme: 2-Methylquinoline + 2.2 eq. NBS --(AIBN, CCl₄, Reflux)--> this compound
Materials:
-
2-Methylquinoline (quinaldine) (1.0 eq.)
-
N-Bromosuccinimide (NBS) (2.2 eq.), recrystallized from water and dried under vacuum.
-
Azobisisobutyronitrile (AIBN) (0.05 - 0.1 eq.), use a freshly opened bottle or recrystallized material.
-
Carbon tetrachloride (CCl₄), anhydrous.
Step-by-Step Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2-methylquinoline (1.0 eq.) and anhydrous carbon tetrachloride.
-
Reagent Addition: Add recrystallized N-bromosuccinimide (2.2 eq.) and AIBN (0.05 eq.) to the flask.
-
Reaction Initiation: Place the flask under a positive pressure of nitrogen and begin vigorous stirring. Heat the mixture to reflux (approx. 77°C for CCl₄). A heat lamp can be used to facilitate initiation.
-
Monitoring: The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours. A key visual cue is the consumption of the dense NBS, which will be replaced by the less dense succinimide floating at the surface.
-
Workup (Crucial for Stability):
-
Cool the reaction mixture to room temperature, then place it in an ice bath.
-
Filter the mixture quickly to remove the succinimide byproduct.
-
Wash the filtrate with cold water (2x) to remove any remaining succinimide and HBr.
-
Wash with a cold, saturated sodium bicarbonate solution (1x) to neutralize residual acid, followed by a brine wash (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<40°C).
-
-
Purification: The crude product is often an oil or low-melting solid. Purification can be achieved by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) or by careful recrystallization from a suitable solvent like hexane.
Experimental Workflow Diagram
Caption: Workflow for this compound synthesis.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis, providing insights into their causes and actionable solutions.
Problem 1: Low Conversion / Significant Starting Material Remaining
-
Q: My reaction has stalled, and analysis shows a large amount of unreacted 2-methylquinoline. What is the likely cause?
-
A: This is almost always an issue with radical initiation. The free-radical chain reaction must be properly initiated and sustained.
-
Cause 1: Inactive Initiator. AIBN and benzoyl peroxide have limited shelf lives and can decompose over time. An old or improperly stored initiator will fail to produce the necessary radicals upon heating.
-
Solution: Use a fresh bottle of AIBN or, for best results, recrystallize it from methanol before use.
-
Cause 2: Insufficient Temperature or Light. The radical initiator has a specific temperature range for effective homolytic cleavage. For AIBN, this is typically between 65-85°C. If the reaction temperature is too low, the rate of initiation will be too slow to sustain the chain reaction.
-
Solution: Ensure your solvent is refluxing properly and the internal temperature is adequate for your chosen initiator. Using a heat lamp directed at the flask can provide the light and heat needed for efficient initiation.
-
Cause 3: Presence of Radical Inhibitors. Contaminants in the starting material or solvent (e.g., phenols, hydroquinone stabilizers, or oxygen) can quench the radical chain reaction.
-
Solution: Use purified, inhibitor-free starting materials and ensure the solvent is anhydrous and degassed. Maintaining a positive pressure of an inert gas like nitrogen or argon is critical to exclude oxygen.
-
-
Problem 2: Poor Selectivity / Mixture of Brominated Products
-
Q: My crude product is a mixture of 2-(bromomethyl)-, 2-(dibromomethyl)-, and 2-(tribromomethyl)quinoline. How can I improve selectivity for the dibromo product?
-
A: This is a problem of stoichiometry and reaction control. The stepwise nature of radical halogenation requires precise control to stop the reaction at the desired intermediate.
-
Cause 1: Incorrect Stoichiometry. The ratio of NBS to 2-methylquinoline is the single most important factor determining the product distribution.
-
Solution: Carefully weigh your reagents. For the dibromo product, a slight excess of NBS (2.1-2.2 equivalents) is recommended to drive the reaction to completion. Using exactly 2.0 equivalents may leave some monobrominated product behind. Conversely, a large excess will lead to the tribrominated byproduct.
-
Cause 2: Inefficient Mixing. If the NBS (a solid) is not well-suspended, localized areas of high bromine concentration can lead to over-bromination, while other areas remain unreacted.
-
Solution: Use a powerful magnetic stirrer or overhead mechanical stirrer to ensure the reaction slurry is homogeneous.
-
Cause 3: Over-running the Reaction. Allowing the reaction to proceed long after the starting material is consumed will inevitably lead to the bromination of the desired dibromo-product to the tribromo-species.
-
Solution: Monitor the reaction closely by TLC or GC-MS. Once the 2-(bromomethyl)quinoline intermediate is fully consumed and a maximum of the this compound is observed, quench the reaction immediately.
-
Table 1: Effect of NBS Stoichiometry on Product Distribution (Illustrative)
-
| NBS (Equivalents) | 2-Methylquinoline (%) | 2-(Bromomethyl)- (%) | 2-(Dibromomethyl)- (%) | 2-(Tribromomethyl)- (%) |
| 1.0 | 15 | 75 | 10 | 0 |
| 2.0 | 5 | 10 | 80 | 5 |
| 2.2 (Optimal) | <1 | <2 | >95 | <2 |
| 3.0 | 0 | 0 | 25 | 75 |
Problem 3: Formation of Ring-Brominated Byproducts
-
Q: I'm observing bromination on the benzene portion of the quinoline ring in addition to the side chain. How do I prevent this?
-
A: This indicates that an ionic electrophilic aromatic substitution is competing with the desired free-radical pathway. This typically happens when Br₂ concentration becomes too high or acidic conditions are present.
-
Cause 1: Polar Solvents. Solvents like methanol or acetic acid can promote ionic pathways.
-
Solution: Strictly use non-polar, anhydrous solvents. Carbon tetrachloride is the classic choice for Wohl-Ziegler reactions, though safer alternatives like cyclohexane or chlorobenzene can also be effective.[1]
-
Cause 2: Impure NBS. Old or impure NBS can contain free Br₂ and HBr, which promote ionic bromination.
-
Solution: Always use freshly recrystallized NBS. The pure reagent should be a white crystalline solid. A yellow or orange tint indicates the presence of Br₂.
-
Cause 3: Accumulation of HBr. The HBr byproduct from the reaction can react with NBS to generate Br₂, which then acts as an electrophile.[3]
-
Solution: While not always necessary, the addition of a non-basic acid scavenger like calcium carbonate (CaCO₃) can sometimes help by neutralizing HBr as it forms, without interfering with the radical mechanism.
-
-
Problem 4: Product Decomposition and Tar Formation
-
Q: The reaction mixture turned dark brown/black, and my final yield after workup was a low recovery of a tarry substance. What is happening?
-
A: this compound, like many benzylic bromides, can be unstable, especially to heat, light, and acid. Decomposition is a significant risk.
-
Cause 1: Prolonged Heating. The longer the product is held at reflux, the greater the chance of decomposition or polymerization, often catalyzed by trace HBr.
-
Solution: Do not let the reaction run unnecessarily long. Once monitoring shows the reaction is complete, cool it down immediately.
-
Cause 2: Harsh Workup Conditions. Using strong bases or allowing the product to sit in aqueous acidic layers for extended periods can cause hydrolysis or elimination.
-
Solution: Perform the aqueous workup quickly and at cold temperatures (ice bath). Use mild bases like sodium bicarbonate for neutralization.
-
Cause 3: High Temperature During Solvent Removal. Benzylic bromides can decompose upon heating. Removing the solvent on a rotary evaporator at high temperatures is a common cause of yield loss.
-
Solution: Concentrate the final dried organic solution at the lowest possible temperature (<40°C bath temperature). If the product is intended for immediate use in a subsequent step, a fully-concentrated, pure compound may not be necessary; using the crude solution might be preferable.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of the Wohl-Ziegler reaction?
-
A: It is a free-radical chain reaction. The key is that the benzylic C-H bonds in 2-methylquinoline are significantly weaker than other sp³ C-H bonds because the resulting radical is resonance-stabilized by the quinoline ring system.[4][5][6] The mechanism proceeds in three main stages: initiation, propagation, and termination.
Caption: Simplified free-radical mechanism for monobromination.
-
-
Q2: Can I use liquid bromine (Br₂) instead of NBS?
-
A: While technically possible, it is strongly discouraged. Using a high concentration of Br₂ greatly increases the likelihood of competitive ionic addition to the electron-rich regions of the quinoline ring, leading to a complex mixture of unwanted byproducts.[2] NBS is superior because it acts as a source for a slow, sustained release of Br₂, keeping the concentration low and favoring the radical pathway.[3] It is also a crystalline solid, which is far safer and easier to handle than fuming, corrosive liquid bromine.[2]
-
-
Q3: What is the best way to purify this compound?
-
A: Purification can be challenging due to the compound's reactivity.
-
Column Chromatography: This is the most common method. Use silica gel and a non-polar eluent system (e.g., starting with pure hexane and gradually adding ethyl acetate). It is important to run the column relatively quickly to minimize contact time with the acidic silica gel, which can cause decomposition.
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, this can be an excellent purification method. Test small amounts in various solvents (e.g., hexane, heptane, or a mixture with a small amount of ether or dichloromethane) to find suitable conditions.
-
Storage: The purified product should be stored cold, under an inert atmosphere, and protected from light to prevent decomposition.
-
-
References
-
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 2023. [Link]
-
10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Chad's Prep via YouTube, 2020. [Link]
-
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PMC - NIH, 2023. [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry, 2018. [Link]
-
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing, 2023. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry, 2011. [Link]
-
Allylic Bromination by NBS with Practice Problems. Chemistry Steps. [Link]
-
Benzylic Bromination. Chemistry Steps. [Link]
-
NBS catalyzed synthesis of novel indolo[2,3-b]quinolines. ResearchGate. [Link]
-
Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
-
11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts, 2023. [Link]
-
Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI, 2024. [Link]
-
Wohl-Ziegler Reaction. Organic Chemistry Portal. [Link]
-
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. NIH, 2022. [Link]
-
Reactions at the benzylic position | Aromatic Compounds | Organic chemistry. Khan Academy via YouTube, 2013. [Link]
-
How does one separate Benzyl bromide from the reaction mixture? ResearchGate, 2014. [Link]
-
Brominations with N-Bromosuccinimide and Related Compounds. The Wohl–Ziegler Reaction. ACS Publications, 1948. [Link]
-
Benzyl Protection. Common Organic Chemistry. [Link]
-
Wohl-Ziegler Bromination. Chem-Station International Edition, 2014. [Link]
-
8-Bromo-2-methylquinoline. PMC - NIH. [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
purification of crude 2-(dibromomethyl)quinoline by recrystallization
Technical Support Center: Purification of 2-(Dibromomethyl)quinoline
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude this compound via recrystallization. It is structured as a series of frequently asked questions and a troubleshooting guide to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its purity critical?
This compound is a halogenated heterocyclic aromatic compound. As a functionalized quinoline, it serves as a valuable building block in medicinal chemistry and materials science. The dibromomethyl group is a versatile handle for further synthetic transformations, such as conversion to aldehydes or coupling reactions. Purity is paramount because residual impurities, including starting materials (e.g., 2-methylquinoline), mono-brominated intermediates, or by-products from synthesis, can interfere with subsequent reactions, lead to undesired side products, and complicate the interpretation of analytical and biological data.
Q2: What are the ideal characteristics of a recrystallization solvent for this compound?
Selecting the right solvent is the most critical step for a successful recrystallization.[1] The ideal solvent should exhibit the following properties:
-
Differential Solubility: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or 0-4 °C).[1][2]
-
Inertness: The solvent must not react with this compound.[2]
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they are removed with the mother liquor).
-
Volatility: The solvent should have a relatively low boiling point (typically below 100 °C) to allow for easy removal from the purified crystals during the drying step.[2][3]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[2]
Q3: What are some recommended starting solvents to screen for this purification?
Given the aromatic and halogenated nature of this compound, solvents of moderate polarity are often a good starting point. There is no universal solvent, but the following can be screened individually or as mixed-solvent systems:
-
Acetone: A moderately polar solvent that has been successfully used for recrystallizing structurally similar compounds, such as 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline.[4][5]
-
Ethanol or Isopropanol: Common protic solvents that are effective for a wide range of organic compounds.
-
Ethyl Acetate: An ester that can be a good choice for compounds of intermediate polarity.
-
Hexane/Acetone or Hexane/Ethyl Acetate Mixtures: A mixed-solvent system is useful when no single solvent provides the ideal solubility profile.[6] In this approach, the crude product is dissolved in a minimal amount of the "good" solvent (e.g., acetone) at an elevated temperature, and the "poor" solvent (e.g., hexane) is added dropwise until the solution becomes cloudy (the saturation point).[6]
The general principle of "like dissolves like" can be a useful, though not infallible, guide.[7][8]
Q4: What are the most common impurities in crude this compound?
The impurities present in the crude product depend heavily on the synthetic route. A common synthesis involves the radical bromination of 2-methylquinoline using a brominating agent like N-bromosuccinimide (NBS). Potential impurities include:
-
Unreacted Starting Material: 2-methylquinoline.
-
Mono-brominated Intermediate: 2-(bromomethyl)quinoline.
-
Over-brominated By-product: 2-(tribromomethyl)quinoline.[9]
-
Reagent-derived Impurities: Succinimide (if NBS is used).[4][5]
-
Colored Impurities: Often polymeric materials or degradation products formed during the reaction, which can impart a yellow or brown hue to the crude solid.[10]
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.
Problem 1: My compound will not dissolve, even in a large volume of boiling solvent.
-
Question: I've added a significant amount of hot solvent, but a solid remains. What's happening?
-
Answer: There are two primary possibilities:
-
Insoluble Impurities: The undissolved solid may be an impurity that is insoluble in your chosen solvent. If the majority of your compound has dissolved and only a small amount of solid remains, this is likely the case.
-
Solution: Perform a hot gravity filtration to remove the insoluble material. To prevent premature crystallization in the funnel, use a stemless funnel, pre-heat the funnel and filter paper with hot solvent vapor, and keep the solution at or near its boiling point during filtration.[11]
-
-
Incorrect Solvent Choice: The solvent you have selected may simply be a poor solvent for this compound, even at high temperatures.
-
Solution: Recover your compound by evaporating the solvent and re-attempt the recrystallization with a different solvent or a mixed-solvent system. Refer to the solvent screening table below.
-
-
Problem 2: The compound "oiled out" instead of forming crystals.
-
Question: Upon cooling, my product separated as a liquid or oily globule instead of a crystalline solid. Why did this happen and how can I fix it?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[12] This is often because the boiling point of the solvent is higher than the melting point of the compound, or because the melting point of the compound is significantly depressed by impurities.[12]
-
Solution 1 (Re-dissolve and Modify): Gently reheat the solution until the oil fully re-dissolves. Add a small amount of additional solvent to lower the saturation point, and then allow the solution to cool much more slowly. Placing the flask in a Dewar filled with hot water can achieve very slow cooling.[12]
-
Solution 2 (Change Solvent): If the problem persists, the chosen solvent is likely unsuitable. Recover the compound and choose a solvent with a lower boiling point.[3]
-
Solution 3 (Lower Concentration): Oiling out can be exacerbated by highly concentrated solutions. Try the recrystallization again using a larger volume of solvent.
-
Problem 3: No crystals have formed, even after extensive cooling.
-
Question: My solution is clear and has cooled to room temperature (and even in an ice bath), but no solid has precipitated. What should I do?
-
Answer: This is a classic sign of a solution that is not supersaturated, which can be caused by two main issues:
-
Too Much Solvent: This is the most common reason for crystallization failure.[12] You have simply used too much solvent, and the compound remains soluble even at low temperatures.
-
Solution: Reduce the solvent volume by gentle heating with a stream of nitrogen or by using a rotary evaporator until the solution is concentrated.[12] Then, attempt to cool the solution again.
-
-
High Kinetic Barrier to Nucleation: The solution is supersaturated, but the crystals have not yet begun to form (nucleate).
-
Solution A (Induce Crystallization): Try scratching the inside of the flask just below the surface of the liquid with a glass rod.[12] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Solution B (Seed Crystals): If you have a small amount of pure this compound from a previous batch, add a single tiny crystal to the solution. This "seed crystal" will act as a template for further crystal growth.[2]
-
Solution C (Anti-Solvent): If you are using a non-polar solvent, you can try adding a few drops of a miscible polar "anti-solvent" (like methanol if you used hexane/ethyl acetate) to decrease the compound's solubility and induce precipitation. Add the anti-solvent dropwise until turbidity persists, then warm slightly to redissolve and cool slowly. Be cautious, as adding too much anti-solvent can cause the product to crash out of solution along with impurities.[11]
-
-
Problem 4: The final crystals are colored.
-
Question: My starting material was a crude yellow-brown solid, and the recrystallized crystals are still yellow. How can I obtain a colorless product?
-
Answer: The color is likely due to a highly conjugated or polymeric impurity that co-crystallized with your product.
-
Solution: Use activated charcoal (decolorizing carbon) to remove the colored impurities. After dissolving the crude compound in the minimum amount of hot solvent, cool the solution slightly to prevent boiling over, and then add a very small amount of activated charcoal (1-2% by weight of your compound).[11] Reheat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal via hot gravity filtration and then proceed with cooling the filtrate to obtain your crystals.[11] Caution: Using too much charcoal can lead to the adsorption of your desired product, reducing your overall yield.
-
Problem 5: The recovery of the purified product is very low.
-
Question: I obtained pure crystals, but my yield was less than 30%. How can I improve my recovery?
-
Answer: Low recovery can result from several factors:
-
Using Excessive Solvent: As discussed in Problem 3, using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling. Use only the minimum amount of hot solvent required to fully dissolve the crude solid.[1]
-
Premature Crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure your filtration apparatus is sufficiently hot.[11]
-
High Solubility at Low Temperature: Your chosen solvent may be suboptimal, with your product having significant solubility even at 0 °C. Consider a different solvent where the compound is less soluble when cold.
-
Second Crop: The mother liquor (the solution remaining after filtering your crystals) is saturated with your product. You can often recover a "second crop" of crystals by concentrating the mother liquor via evaporation and re-cooling. Note that this second crop may be less pure than the first.
-
Experimental Protocols & Data
Solvent Screening Protocol
Before committing to a bulk recrystallization, screen several solvents on a small scale.
-
Place ~20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different solvent (e.g., acetone, ethanol, ethyl acetate, hexane) dropwise at room temperature.
-
Observe the solubility. A good candidate solvent will not dissolve the compound at room temperature.[1]
-
For solvents where the compound is insoluble at room temperature, heat the test tube in a water bath.
-
Add the hot solvent dropwise until the solid just dissolves.
-
Allow the test tube to cool to room temperature, then place it in an ice bath.
-
A good solvent will show abundant crystal formation upon cooling.
Table 1: Example Solvent Screening Results
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Insoluble | None | Unsuitable |
| Hexane | Sparingly Soluble | Soluble | Good | Potential Candidate |
| Ethanol | Soluble | Very Soluble | Poor | Unsuitable (consider as 'good' solvent in a mixed pair) |
| Acetone | Sparingly Soluble | Very Soluble | Excellent | Good Candidate |
| Ethyl Acetate | Sparingly Soluble | Very Soluble | Good | Potential Candidate |
Step-by-Step Recrystallization Protocol (Using Acetone)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of acetone and bring the mixture to a gentle boil on a hot plate. Continue adding acetone in small portions until the solid is completely dissolved.[13]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for 2-3 minutes.
-
(Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold acetone to remove any residual mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper under vacuum. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a mild temperature.
Visualized Workflows
General Troubleshooting Logic
Caption: A flowchart for troubleshooting common recrystallization issues.
Recrystallization Experimental Workflow
Caption: Step-by-step workflow for purifying this compound.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Reddit. (2022). Recrystallization Issues. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Retrieved from [Link]
-
Nichols, L. (n.d.). Recrystallization. Retrieved from [Link]
-
Gayathri, K., & Mohan, P. S. (2015). Crystal structure of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o362–o363. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
IUCr Journals. (2015). Crystal structure of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Quinoline, 2-(tribromomethyl)- (CAS 613-53-6). Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
-
Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds. Retrieved from [Link]
-
MDPI. (2020). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Retrieved from [Link]
-
Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Bromomethyl-4-methyl-2,3-dihydrofuro[3,2-c]quinoline and Some Its Transformations. Retrieved from [Link]
-
Sciencemadness Wiki. (n.d.). Quinoline. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives. Retrieved from [Link]
-
SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Crystal structure of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Quinoline, 2-(tribromomethyl)- (CAS 613-53-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Quinoline - Wikipedia [en.wikipedia.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
minimizing byproduct formation in quinoline bromination
Technical Support Center: Quinoline Bromination
A Senior Application Scientist's Guide to Minimizing Byproduct Formation
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, chemists, and drug development professionals who are working with the bromination of quinoline and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the complexities of this reaction, specifically focusing on maximizing the yield of your desired product while minimizing the formation of troublesome byproducts.
The bromination of quinoline is a cornerstone reaction for generating versatile intermediates in medicinal chemistry and materials science.[1][2] However, the nuanced reactivity of the quinoline ring system often leads to challenges in selectivity and purity. This guide is structured to address these challenges directly, moving from foundational knowledge to practical troubleshooting and optimized protocols.
Section 1: Frequently Asked Questions (FAQs) - The Reaction Landscape
Understanding the fundamentals of quinoline's reactivity is the first step toward controlling the outcome of your bromination reaction.
Q1: What are the primary sites of electrophilic bromination on an unsubstituted quinoline ring, and why?
A1: The quinoline scaffold consists of two fused aromatic rings: a benzene ring and a pyridine ring. The pyridine ring is electron-deficient due to the electron-withdrawing nature of the nitrogen atom. Conversely, the benzene ring is comparatively electron-rich. Therefore, electrophilic aromatic substitution, such as bromination, preferentially occurs on the electron-rich benzene ring at positions C-5 and C-8, and to a lesser extent at C-6 and C-7. Direct bromination on the electron-deficient pyridine ring (e.g., at C-3) is significantly more challenging and typically requires forcing conditions, such as high-temperature gas-phase reactions, which can favor different mechanistic pathways.[2][3]
Q2: How do activating or deactivating substituents on the quinoline ring affect bromination and byproduct formation?
A2: Substituents dramatically influence both the rate and regioselectivity of bromination.
-
Electron-Donating Groups (Activating): Substituents like hydroxyl (-OH), amino (-NH2), or methoxy (-OCH3) groups are powerful activators.[2] They strongly direct bromination to the benzene ring, most commonly at the C-5 and C-7 positions. A major challenge with these substrates is preventing over-bromination; the activated ring is highly susceptible to multiple substitutions, often leading to di-brominated products as the major byproduct, even when targeting mono-bromination.[4][5]
-
Electron-Withdrawing Groups (Deactivating): Groups like nitro (-NO2) deactivate the ring towards electrophilic substitution.[1] While this can make the reaction more sluggish, it can also be used strategically. For instance, a nitro group can activate an adjacent bromo group for subsequent nucleophilic aromatic substitution (SNAr), opening up different synthetic routes.[1]
Q3: What are the most common byproducts I should expect in my quinoline bromination reaction?
A3: The most common byproducts are:
-
Over-brominated Products: The formation of di-, tri-, or even tetra-brominated quinolines is a primary challenge, especially with activated substrates.[1][6]
-
Regioisomers: Depending on the substrate and conditions, you may obtain a mixture of positional isomers (e.g., a mix of 5-bromo- and 7-bromo- derivatives).[5]
-
Quinolinium Salts: The HBr generated during the reaction can protonate the basic nitrogen of the quinoline ring, forming a quinolinium hydrobromide salt.[2] This salt may precipitate from the reaction mixture and can sometimes complicate the reaction and workup.
-
Degradation Products (Tar): Using harsh conditions (e.g., high temperatures, excess bromine) can lead to the formation of dark, insoluble polymeric materials, significantly reducing yield and complicating purification.
-
Cyclization Products: If your quinoline substrate has a reactive side chain, such as a prenyl group, bromination can initiate an intramolecular cyclization, leading to a complex mixture of unexpected polycyclic products.[7]
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a direct question-and-answer format.
Problem: My primary byproduct is an over-brominated species (e.g., I want the mono-bromo but get the di-bromo product).
Root Cause Analysis: This is the most common issue, particularly with activated quinolines. The mono-brominated product is often more reactive than the starting material, leading to a rapid second bromination. The primary cause is an excess of the brominating agent relative to the substrate at the reaction interface.
Solutions:
-
Control Stoichiometry: This is the most critical parameter.
-
Use precisely 1.0 equivalent of your brominating agent (e.g., Br2 or NBS).
-
Do not add the brominating agent all at once. Employ a slow, dropwise addition of the agent dissolved in the reaction solvent using a syringe pump or a dropping funnel. This maintains a low concentration of the electrophile, favoring mono-substitution.
-
-
Lower the Temperature: Perform the reaction at 0°C or even lower temperatures (-20°C). Lowering the kinetic energy of the system increases the selectivity, as the activation energy barrier for the second bromination is less easily overcome.
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to monitor the consumption of your starting material. Quench the reaction as soon as the starting material has disappeared to prevent further reaction of the desired mono-bromo product.
Problem: I'm getting a mixture of regioisomers that are difficult to separate.
Root Cause Analysis: This occurs when the electronic and steric directing effects of the substituents are not strong enough to favor one position exclusively, or when the reaction conditions are too harsh.
Solutions:
-
Change the Solvent: Solvent polarity can influence regioselectivity.[7] Experiment with a range of solvents, from non-polar (like CCl4 or hexane) to polar aprotic (like CH2Cl2, CHCl3, or CH3CN).[1][2] Chloroform and dichloromethane are common starting points.
-
Investigate Different Brominating Agents: N-Bromosuccinimide (NBS) is sterically bulkier than Br2 and can sometimes offer improved regioselectivity. In some cases, radical conditions (NBS with AIBN as an initiator) can lead to different selectivity profiles compared to electrophilic conditions.[6][8]
-
Temperature Optimization: As with over-bromination, lower temperatures generally favor the thermodynamically more stable isomer, potentially leading to a cleaner product profile.
Problem: My reaction is very dark and I have low recovery of any identifiable product (tar formation).
Root Cause Analysis: This points to substrate or product degradation, often caused by excessively harsh reaction conditions. Molecular bromine is a strong oxidizing agent, and the HBr byproduct is a strong acid.
Solutions:
-
Run the Reaction in the Dark: Wrap the reaction flask in aluminum foil. Light can promote radical side reactions that lead to decomposition. Many established protocols specify running the reaction in the absence of light.[1][4]
-
Ensure an Anhydrous Environment: Water can participate in unwanted side reactions. Use dry solvents and perform the reaction under an inert atmosphere (N2 or Argon).
-
Add an Acid Scavenger: While not always necessary, in some sensitive cases, a non-nucleophilic base (like pyridine or a hindered base) can be included to neutralize the HBr as it forms. However, a more common approach is to perform an immediate basic wash during the workup (e.g., with 5% NaHCO3 solution) to neutralize acid and prevent degradation during purification.[1][2][5]
Section 3: Visualized Workflows and Mechanisms
Visualizing the processes can help in making informed experimental choices.
Mechanism: Electrophilic Bromination of an Activated Quinoline
The diagram below illustrates the preferential bromination at the C-5 and C-7 positions of an 8-hydroxyquinoline, a classic example of an activated system.
Caption: A decision tree for troubleshooting quinoline bromination experiments.
Section 4: Optimized Experimental Protocol
This section provides a reliable, step-by-step protocol for the selective synthesis of 5,7-dibromo-8-hydroxyquinoline, a common transformation where controlling byproducts is key. The protocol is synthesized from established literature procedures. [5]
Objective: To synthesize 5,7-dibromo-8-hydroxyquinoline with high purity.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 8-Hydroxyquinoline | 145.16 | 0.30 g | 2.06 mmol | 1.0 |
| Bromine (Br2) | 159.81 | 0.67 g (0.21 mL) | 4.20 mmol | 2.04 |
| Chloroform (CHCl3) | - | 15 mL | - | - |
| 5% NaHCO3 (aq) | - | ~45 mL | - | - |
| Anhydrous Na2SO4 | - | As needed | - | - |
Procedure:
-
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 8-hydroxyquinoline (0.30 g, 2.06 mmol). Dissolve the solid in chloroform (10 mL).
-
Bromine Addition: In a separate vial, prepare a solution of bromine (0.67 g, 4.20 mmol) in chloroform (5 mL). Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Add the bromine solution dropwise to the stirred 8-hydroxyquinoline solution over a period of 5-10 minutes at room temperature. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature for 1 hour. A yellow solid (the product) will precipitate during the reaction. Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup - Quenching: Add additional chloroform (15 mL) to dissolve the resulting solid precipitate. Transfer the mixture to a separatory funnel.
-
Workup - Washing: Wash the organic layer with a 5% aqueous solution of sodium bicarbonate (3 x 15 mL) to neutralize any remaining HBr and unreacted bromine. The orange color of bromine should disappear.
-
Workup - Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue should show the formation of 5,7-dibromo-8-hydroxyquinoline as the sole product by 1H NMR analysis. [5]For highest purity, the product can be recrystallized from benzene or another suitable solvent system to yield yellow needles.
References
-
Karakas, D., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Available at: [Link]
-
Chen, J., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13, 33495-33499. Available at: [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. Available at: [Link]
-
Okhunov, I. I., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Chemistry of Natural Compounds, 58, 888-893. Available at: [Link]
-
Ökten, S., et al. (2016). Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate. Available at: [Link]
-
Chen, J., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. Available at: [Link]
-
den Hertog, H. J., & van der Plas, H. C. (1953). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Recueil des Travaux Chimiques des Pays-Bas, 72(10), 863-867. Available at: [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. (PDF available). Available at: [Link]
Sources
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 7. Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 2-(Dibromomethyl)quinoline
Welcome to the comprehensive technical support guide for researchers, scientists, and professionals in drug development working with 2-(dibromomethyl)quinoline. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the synthetic challenges and optimize the reaction outcomes involving this versatile intermediate.
Introduction to the Reactivity of this compound
This compound is a valuable building block in organic synthesis, primarily utilized as a precursor to 2-formylquinoline and for the introduction of functionalized methyl groups at the 2-position of the quinoline ring. The reactivity of this compound is dominated by the gem-dibromo moiety, which is susceptible to nucleophilic substitution and hydrolysis. Understanding the nuances of these transformations is key to achieving high yields and purity.
This guide will focus on the most common reactions of this compound, providing practical advice to overcome frequently encountered experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing this compound?
A1: The most prevalent method for synthesizing this compound is through the free-radical bromination of 2-methylquinoline. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), in an inert solvent like carbon tetrachloride (CCl₄) under reflux or photochemical conditions.[1][2]
Q2: I am struggling with the hydrolysis of this compound to 2-formylquinoline. What are the recommended conditions?
A2: The hydrolysis of the dibromomethyl group to an aldehyde is a classical transformation. Two common approaches are:
-
Aqueous Base Hydrolysis: Refluxing this compound with an aqueous solution of a base like sodium or potassium carbonate is a standard method. However, this can sometimes lead to side products due to the harsh conditions.
-
Silver Nitrate in Aqueous Ethanol: A milder approach involves heating the substrate with silver nitrate in aqueous ethanol. The silver ions coordinate with the bromine atoms, facilitating their displacement by water.
Q3: My hydrolysis reaction is giving a low yield of 2-formylquinoline. What are the likely causes?
A3: Low yields in this hydrolysis can stem from several factors:
-
Incomplete reaction: The reaction may require longer heating or a higher temperature to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Side reactions: Under strongly basic conditions, polymerization or decomposition of the starting material or product can occur.
-
Product degradation: 2-Formylquinoline can be sensitive to the reaction conditions, especially elevated temperatures in the presence of a strong base.
Q4: Can I react this compound with nucleophiles other than water?
A4: Absolutely. The dibromomethyl group can undergo nucleophilic substitution with a variety of nucleophiles, such as amines and thiols. This allows for the synthesis of a range of 2-substituted quinoline derivatives. For instance, reaction with a secondary amine like piperidine can yield the corresponding aminal, which can be further manipulated.
Q5: I am observing the formation of an unexpected rearranged product when reacting this compound with a tertiary amine. What could be happening?
A5: You are likely observing a Sommelet-Hauser rearrangement. This occurs when a benzylic quaternary ammonium salt is treated with a strong base. In your case, the tertiary amine first displaces one of the bromine atoms to form a quaternary ammonium salt. In the presence of a strong base, this can rearrange to give a product where a methyl group from the amine has migrated to the ortho position of an aromatic ring.
Troubleshooting Guides
Hydrolysis of this compound to 2-Formylquinoline
| Problem | Potential Cause | Troubleshooting Solution |
| Low or no conversion of starting material | Insufficient heating or reaction time. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC. |
| Ineffective base for hydrolysis. | If using a weak base like sodium carbonate, consider a stronger base like potassium hydroxide, but be mindful of potential side reactions. Alternatively, switch to a different method like using silver nitrate. | |
| Formation of multiple unidentified byproducts | Decomposition of starting material or product under harsh basic conditions. | Switch to milder reaction conditions. Using silver nitrate in aqueous ethanol is a good alternative. You can also try refluxing in pyridine. |
| Presence of impurities in the starting material. | Purify the this compound by recrystallization or column chromatography before proceeding with the hydrolysis. | |
| Isolation of a dark, tarry substance | Polymerization of the starting material or product. | This is often a result of excessively high temperatures or prolonged reaction times in the presence of a strong base. Use milder conditions and monitor the reaction closely to stop it once the starting material is consumed. |
Nucleophilic Substitution Reactions with Amines and Thiols
| Problem | Potential Cause | Troubleshooting Solution |
| Low yield of the desired substituted product | The nucleophile is not sufficiently reactive. | Consider using a stronger nucleophile or adding a non-nucleophilic base to deprotonate the nucleophile and increase its reactivity. |
| Steric hindrance at the reaction center. | While the dibromomethyl group is relatively accessible, bulky nucleophiles may react slower. Increase the reaction temperature or time. | |
| Formation of a mixture of mono- and di-substituted products | The stoichiometry of the nucleophile is not optimized. | To favor mono-substitution, use one equivalent of the nucleophile. For di-substitution, use at least two equivalents. Careful control of the reaction conditions (temperature and time) is also important. |
| Reaction with primary amines leads to a complex mixture | Primary amines can react with the product aldehyde (if formed in situ) to form imines. | Protect the aldehyde if it is not the desired product. Alternatively, perform the reaction under anhydrous conditions to prevent hydrolysis to the aldehyde. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Methylquinoline
This protocol is based on a standard free-radical bromination of a benzylic position.
Materials:
-
2-Methylquinoline
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN)
-
Carbon tetrachloride (CCl₄)
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylquinoline (1 equivalent) in CCl₄.
-
Add NBS (2.2 equivalents) and a catalytic amount of benzoyl peroxide (0.05 equivalents) to the solution.
-
Heat the mixture to reflux with vigorous stirring. The reaction is typically initiated by the decomposition of the benzoyl peroxide.
-
Monitor the reaction progress by TLC. The reaction is usually complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct and wash it with a small amount of CCl₄.
-
Combine the filtrate and washings and wash with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Hydrolysis of this compound to 2-Formylquinoline
Materials:
-
This compound
-
Silver nitrate (AgNO₃)
-
Ethanol
-
Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add silver nitrate (2.2 equivalents) to the solution.
-
Heat the mixture to reflux with stirring. A precipitate of silver bromide will form.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and filter off the silver bromide precipitate.
-
Wash the precipitate with ethanol.
-
Combine the filtrate and washings and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-formylquinoline by column chromatography or recrystallization.
Data Summary
The following table provides a general comparison of different hydrolysis methods for this compound. Actual yields and reaction times will vary depending on the specific substrate and scale.
| Method | Reagents | Typical Temperature | Typical Reaction Time | Advantages | Disadvantages |
| Aqueous Base | Na₂CO₃ or K₂CO₃ in water/dioxane | Reflux | 4-12 h | Inexpensive reagents. | Can lead to side products and lower yields due to harsh conditions. |
| Silver Nitrate | AgNO₃ in aqueous ethanol | Reflux | 2-6 h | Milder conditions, often leading to cleaner reactions and higher yields. | More expensive due to the use of silver nitrate. |
| Pyridine | Refluxing pyridine | Reflux | 2-8 h | Mild conditions, suitable for sensitive substrates. | Pyridine can be difficult to remove completely. |
Visualizing Reaction Mechanisms and Workflows
Mechanism of Hydrolysis
Caption: Hydrolysis of this compound.
Troubleshooting Workflow for Low Yield in Hydrolysis
Sources
Technical Support Center: 2-(Dibromomethyl)quinoline
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to the Reactivity of 2-(Dibromomethyl)quinoline
This compound is a versatile reagent in organic synthesis, primarily utilized as a precursor for the synthesis of 2-quinolinecarboxaldehyde and its derivatives. The reactivity of this compound is dominated by the dibromomethyl group at the 2-position of the quinoline ring. This benzylic dihalide exhibits a propensity for nucleophilic substitution and elimination reactions, which, if not carefully controlled, can lead to a variety of undesired side products. This guide will help you navigate these potential pitfalls.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with this compound?
A1: The most prevalent side reactions include hydrolysis to 2-quinolinecarboxaldehyde, over-reaction with nucleophiles, elimination to form vinyl bromides, and dehalogenation. The specific side products will depend on the reaction conditions, including the choice of solvent, base, and nucleophile.
Q2: How can I minimize the hydrolysis of this compound to 2-quinolinecarboxaldehyde?
A2: Hydrolysis is a common issue, especially in the presence of water or other protic solvents. To minimize this, ensure all solvents and reagents are anhydrous. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering. If the desired reaction is a nucleophilic substitution, using a non-protic solvent is highly recommended.
Q3: My reaction is turning dark, and I'm seeing a complex mixture of products. What could be the cause?
A3: A dark reaction mixture often indicates decomposition or polymerization. This can be caused by excessive heat, the use of a strong base, or prolonged reaction times. The quinoline ring itself is generally stable, but the reactive dibromomethyl group can undergo a series of uncontrolled reactions under harsh conditions. Consider lowering the reaction temperature and using a milder base.
Q4: I am trying to perform a monosubstitution on the dibromomethyl group, but I am getting a mixture of mono- and di-substituted products. How can I improve the selectivity?
A4: Achieving selective monosubstitution can be challenging due to the high reactivity of the intermediate monobrominated product. To favor monosubstitution, use a stoichiometric amount of the nucleophile (or even a slight sub-stoichiometric amount) and add it slowly to the reaction mixture at a low temperature. This will help to keep the concentration of the nucleophile low and reduce the likelihood of a second substitution.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | - Incomplete reaction. - Competing side reactions (hydrolysis, elimination). - Decomposition of starting material or product. | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Use anhydrous solvents and reagents. - Employ a milder base or lower the reaction temperature. |
| Formation of 2-quinolinecarboxaldehyde | - Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere. |
| Formation of elimination products | - Use of a strong, sterically hindered base. - High reaction temperatures. | - Use a weaker, non-nucleophilic base if a base is required. - Lower the reaction temperature. |
| Dehalogenation of the starting material | - Presence of a reducing agent. - Certain reaction conditions can promote radical pathways leading to dehalogenation. | - Ensure all reagents are free from reducing impurities. - Avoid prolonged exposure to light, which can initiate radical reactions. |
| Complex product mixture | - Multiple competing reaction pathways. - Decomposition. | - Simplify the reaction system by carefully choosing solvents and reagents. - Optimize reaction conditions (temperature, concentration, reaction time). - Purify the starting material to remove any impurities that may catalyze side reactions. |
Reaction Pathways: Desired vs. Side Reactions
The following diagram illustrates the primary reaction pathways of this compound, highlighting the desired transformation to 2-quinolinecarboxaldehyde and the common competing side reactions.
Caption: Reaction pathways of this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Quinolinecarboxaldehyde via Hydrolysis
This protocol details the controlled hydrolysis of this compound to synthetically useful 2-quinolinecarboxaldehyde. This procedure can be adapted from the general principle of hydrolyzing benzylic dihalides.
Materials:
-
This compound
-
Acetone
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., a 4:1 ratio).
-
Add sodium bicarbonate (2.5 eq) to the solution. The base neutralizes the HBr formed during the reaction.
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-quinolinecarboxaldehyde.
-
Purify the crude product by column chromatography on silica gel if necessary.
Expert Insight: The use of a mild base like sodium bicarbonate is crucial to prevent base-catalyzed side reactions of the product aldehyde, such as aldol condensation.
Protocol 2: Minimizing Side Reactions in Nucleophilic Substitution
This protocol provides a general method for performing nucleophilic substitution on this compound while minimizing common side reactions.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Nucleophile
-
Anhydrous non-nucleophilic base (if required, e.g., NaH, K₂CO₃)
-
Schlenk flask or other suitable glassware for inert atmosphere reactions
-
Syringe for controlled addition
-
Magnetic stirrer
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).
-
Dissolve this compound (1.0 eq) in the anhydrous aprotic solvent.
-
If a base is required, add it to the solution at this stage.
-
Cool the solution to a low temperature (e.g., 0 °C or -78 °C) to control the reaction rate.
-
Dissolve the nucleophile (1.0-1.1 eq for monosubstitution, >2.0 eq for disubstitution) in the anhydrous solvent in a separate flask.
-
Add the nucleophile solution dropwise to the cooled solution of this compound over a period of 30-60 minutes.
-
Allow the reaction to stir at the low temperature for a specified time, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction appropriately (e.g., with a saturated aqueous solution of NH₄Cl).
-
Warm the mixture to room temperature and perform a standard aqueous workup.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Trustworthiness through Self-Validation: Throughout the reaction, it is critical to monitor the progress by a suitable analytical technique. This allows for real-time assessment of the reaction's success and the formation of any side products, enabling adjustments to the protocol as needed.
Mechanistic Insights
The propensity of this compound to undergo nucleophilic substitution is enhanced by the stability of the potential carbocation intermediate at the benzylic position. The quinoline ring can stabilize a positive charge through resonance. This makes SN1-type reactions feasible, especially with weaker nucleophiles in polar aprotic solvents. Stronger nucleophiles will favor an SN2-type mechanism.[1]
Caption: SN1 mechanism for nucleophilic substitution.
Elimination reactions are favored by strong, sterically hindered bases and higher temperatures. The base abstracts a proton from the dibromomethyl group, leading to the formation of a double bond and the expulsion of a bromide ion.
References
-
Augustine, J. K., Naik, Y. A., Mandal, A. B., Chowdappa, N., & Praveen, V. B. (2007). gem-Dibromomethylarenes: A Convenient Substitute for Noncommercial Aldehydes in the Knoevenagel−Doebner Reaction for the Synthesis of α,β-Unsaturated Carboxylic Acids. The Journal of Organic Chemistry, 72(25), 9854–9856. [Link]
-
Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 11: Eliminations of benzylic systems. Retrieved from [Link]
-
Xu, J., Liu, N., Zou, L., Cheng, F., Shen, X., Liu, T., Lv, H., Khan, R., & Fan, B. (2019). Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. Asian Journal of Organic Chemistry, 8(2), 261-264. [Link]
-
Química Orgánica. (n.d.). Sustitución nucleófila en quinolina e isoquinolina. Retrieved from [Link]
-
Filo. (2025, December 9). ii) Quinoline undergoes nucleophilic substitution at 2 & 4 positions whil... Retrieved from [Link]
Sources
Technical Support Center: A Researcher's Guide to 2-(Dibromomethyl)quinoline
Welcome to the technical support center for 2-(dibromomethyl)quinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this reactive chemical species. Our goal is to provide you with in-depth technical knowledge and practical troubleshooting advice to ensure the stability and integrity of this compound throughout your experiments. We will delve into the causality behind experimental choices, offering a self-validating system of protocols and best practices.
Frequently Asked Questions (FAQs) about this compound
Here we address the most common questions regarding the stability and storage of this compound.
Q1: What is the recommended procedure for storing this compound to ensure its long-term stability?
A1: Due to its reactive nature, proper storage of this compound is critical to prevent degradation. The recommended storage conditions are based on the general principles for handling air- and moisture-sensitive compounds, as well as data from related brominated quinolines.[1]
-
Temperature: Store at or below -20°C for long-term stability. For short-term storage (days to a few weeks), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.
-
Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen. This is crucial to prevent oxidation and hydrolysis.
-
Container: Use a tightly sealed, amber glass vial with a PTFE-lined cap to protect the compound from light and moisture.
-
Purity: The stability of this compound is highly dependent on its purity. Impurities can catalyze degradation.
Q2: What are the primary degradation pathways for this compound?
A2: While specific degradation studies on this compound are not extensively published, we can infer the likely degradation pathways based on the reactivity of the dibromomethyl group and the quinoline core.
-
Hydrolysis: The dibromomethyl group is susceptible to hydrolysis in the presence of water, which can lead to the formation of 2-formylquinoline and hydrobromic acid. The acidic byproduct can further catalyze the degradation of the compound.
-
Oxidation: Exposure to air can lead to the oxidation of the dibromomethyl group, potentially forming various quinoline carboxylic acid derivatives. The quinoline ring itself can also be susceptible to oxidative degradation.[2][3]
-
Photodegradation: Quinolines, in general, can be sensitive to light.[4] UV radiation can promote the formation of radical species, leading to polymerization or other unwanted side reactions.
Below is a diagram illustrating the probable degradation pathways.
Caption: Probable degradation pathways of this compound.
Q3: Are there any known incompatibilities with this compound?
A3: Yes, based on the reactivity of similar compounds, this compound is incompatible with several classes of reagents:[4]
-
Strong oxidizing agents: These can lead to vigorous and potentially hazardous reactions.
-
Strong acids and bases: These can catalyze degradation of the compound.
-
Protic solvents (e.g., water, alcohols): These can cause hydrolysis of the dibromomethyl group.
-
Nucleophiles: The dibromomethyl group is an electrophilic center and will react with nucleophiles.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Problem 1: My reaction with this compound is giving low yields or multiple products.
Possible Cause 1: Degradation of the starting material.
-
How to Verify: Check the purity of your this compound by an appropriate analytical method, such as ¹H NMR or LC-MS. Look for the appearance of impurity peaks corresponding to potential degradation products like 2-formylquinoline.
-
Solution:
-
Use fresh or properly stored material: If the compound has been stored for an extended period or under suboptimal conditions, it is best to use a fresh batch.
-
Purify the compound if necessary: If a fresh batch is not available, you may be able to purify the existing stock by recrystallization or column chromatography, although this should be done with care due to the compound's reactivity.
-
Possible Cause 2: Inappropriate reaction conditions.
-
How to Verify: Review your experimental protocol. Are you using anhydrous solvents and reagents? Is the reaction being performed under an inert atmosphere?
-
Solution:
-
Ensure anhydrous conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly before use.
-
Maintain an inert atmosphere: Perform the reaction under a positive pressure of argon or nitrogen.
-
Control the temperature: Some reactions may require low temperatures to prevent side reactions.
-
The following workflow can help you troubleshoot this issue:
Caption: Workflow for troubleshooting low reaction yields.
Problem 2: I observe a color change in my solid this compound upon storage.
Possible Cause: Decomposition.
-
Explanation: A change in color, such as from a white or off-white powder to a yellow or brown solid, is a strong indicator of decomposition. This is likely due to the formation of colored impurities from the degradation pathways mentioned earlier.
-
Solution:
-
Do not use the discolored material: The presence of impurities can significantly impact your experimental results.
-
Review your storage protocol: Ensure that the compound is being stored according to the recommended guidelines (see FAQ Q1).
-
Consider smaller aliquots: To prevent contamination and degradation of the entire stock, consider aliquoting the compound into smaller, single-use vials upon receipt.
-
Experimental Protocols
Protocol 1: Aliquoting and Storage of this compound
This protocol describes the best practice for handling and storing this compound to maintain its integrity.
Materials:
-
This compound
-
Inert atmosphere glovebox or Schlenk line
-
Dry, amber glass vials with PTFE-lined caps
-
Spatula
-
Analytical balance
Procedure:
-
Prepare the environment: Perform all manipulations in a glovebox or on a Schlenk line under a positive pressure of argon or nitrogen.
-
Pre-dry glassware: Ensure all vials and spatulas are thoroughly dried in an oven at >100°C for several hours and cooled under an inert atmosphere.
-
Weigh the compound: In the inert atmosphere, carefully weigh the desired amount of this compound into each pre-weighed vial.
-
Seal the vials: Tightly seal the vials with the PTFE-lined caps.
-
Label and store: Clearly label each vial with the compound name, date, and amount. Store the vials in a freezer at ≤ -20°C.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | ≤ -20°C (long-term), 2-8°C (short-term) | Minimizes thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis. |
| Container | Tightly sealed amber glass vial | Protects from light and moisture. |
| Handling | In a glovebox or under a Schlenk line | Excludes atmospheric moisture and oxygen. |
References
-
Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. [Link]
-
Quinoline - SAFETY DATA SHEET - Penta chemicals. [Link]
-
Nitrate-dependent biodegradation of quinoline, isoquinoline, and 2-methylquinoline by acclimated activated sludge - PubMed. [Link]
-
A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. [Link]
-
Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed. [Link]
-
-
Quinoline series. Part III. Synthesis and reactions of quinoline-substituted ethylenes - Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]
-
-
Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. [Link]
-
(PDF) Biological Activities of Quinoline Derivatives - ResearchGate. [Link]
-
Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - MDPI. [Link]
-
Synthesis of quinolines - Organic Chemistry Portal. [Link]
-
Biological Activities of Quinoline Derivatives | Bentham Science. [Link]
-
Aerobic biodegradation of quinoline under denitrifying conditions in membrane-aerated biofilm reactor - Welcome to DTU Research Database. [Link]
- WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google P
-
Aerobic biodegradation of quinoline under denitrifying conditions in membrane-aerated biofilm reactor - Semantic Scholar. [Link]
-
Biodegradation of quinoline in crude oil - ResearchGate. [Link]
Sources
Quinoline Synthesis Technical Support Center: Managing Exothermic Reactions
Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on troubleshooting and managing exothermic reactions, a critical aspect of several classical quinoline synthesis methodologies. Our goal is to equip you with the expertise to not only control these energetic reactions but also to understand the underlying principles that govern them, ensuring safer and more successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are many classical quinoline syntheses, like the Skraup and Doebner-von Miller reactions, so exothermic?
A1: The highly exothermic nature of reactions like the Skraup and Doebner-von Miller synthesis stems from a combination of factors. The initial step in the Skraup synthesis involves the dehydration of glycerol by concentrated sulfuric acid to form acrolein, an α,β-unsaturated aldehyde.[1][2] This dehydration is itself an exothermic process. Subsequently, the Michael addition of an aniline to the in-situ generated acrolein, followed by cyclization and oxidation, releases a significant amount of energy.[1] The overall process involves multiple bond-forming and rearrangement steps under harsh acidic and oxidizing conditions, contributing to the vigorous and often violent nature of the reaction.[3] Similarly, the Doebner-von Miller reaction, which uses α,β-unsaturated aldehydes or ketones, can also become uncontrollably hot due to acid-catalyzed polymerization of the carbonyl compound and the subsequent condensation and cyclization steps.[3][4]
Q2: I'm observing significant tar formation in my Skraup synthesis. Is this related to the exotherm, and how can I minimize it?
A2: Yes, excessive tar formation is a common consequence of an uncontrolled exotherm in the Skraup synthesis.[5] The harsh acidic and oxidizing conditions, when combined with localized hotspots from a runaway reaction, can lead to the polymerization and degradation of reactants, intermediates, and even the desired quinoline product.[5] To minimize tarring, it is crucial to moderate the reaction's vigor. The use of ferrous sulfate (FeSO₄) can help control the reaction rate and reduce charring.[5] Additionally, maintaining a controlled temperature profile by gentle initial heating to initiate the reaction and then allowing the exotherm to proceed under controlled reflux is essential.[5]
Q3: My Doebner-von Miller reaction is producing a low yield with a large amount of polymeric material. What's the cause?
A3: The primary cause of low yields and high polymer content in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[5] This side reaction is particularly prevalent under strong acid catalysis and at elevated temperatures, which can be exacerbated by the reaction's own exotherm. To mitigate this, it's important to maintain moderate and controlled temperatures throughout the reaction.[4] One effective strategy is to use a biphasic solvent system, such as water/toluene, which can sequester the carbonyl compound and reduce its propensity for acid-catalyzed self-polymerization.[5]
Troubleshooting Guides for Exothermic Events
Issue 1: Runaway Reaction in Skraup Synthesis
Symptoms:
-
Rapid, uncontrolled rise in temperature.
-
Vigorous, potentially violent boiling and gas evolution.
-
Darkening or charring of the reaction mixture.
Causality: The Skraup synthesis is notoriously exothermic.[3][5] A runaway reaction occurs when the rate of heat generation from the reaction exceeds the rate of heat removal from the system. This leads to a rapid increase in temperature, which in turn further accelerates the reaction rate, creating a dangerous feedback loop.
Troubleshooting Protocol:
-
Immediate Action: If the reaction becomes too vigorous, the primary response is to cool the reaction flask immediately using an ice-water bath.[5]
-
Moderator Addition: The use of a moderator like ferrous sulfate (FeSO₄) is highly recommended to make the reaction less violent.[5] Boric acid can also be employed for this purpose.[5]
-
Controlled Reagent Addition: The concentrated sulfuric acid should be added slowly and portion-wise with efficient cooling and stirring to prevent the buildup of localized heat.[5]
-
Efficient Stirring: Ensure robust and efficient stirring throughout the reaction to promote heat dissipation and prevent the formation of hotspots.[5] For larger scale reactions, transitioning from magnetic stirring to overhead mechanical stirring is advisable.[6]
-
Semi-Batch Approach: For larger-scale syntheses, consider a semi-batch approach where one of the reactants is added gradually to control the rate of heat generation.[6]
Issue 2: Exotherm and Side Reactions in Combes Synthesis
Symptoms:
-
Noticeable exotherm upon addition of acid catalyst.
-
Formation of unwanted regioisomers or side products.
-
Low yield of the desired quinoline derivative.
Causality: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a β-amino enone, which then undergoes cyclization to the quinoline.[1][7][8] The initial condensation can be exothermic, and the subsequent acid-catalyzed cyclization requires careful temperature control to avoid side reactions.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Combes synthesis.
Detailed Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates safety measures to control the exothermic nature of the reaction.
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Nitrobenzene (oxidizing agent)
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Ice-water bath
-
Heating mantle
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. Add aniline, glycerol, and ferrous sulfate heptahydrate to the flask.
-
Initial Cooling: Cool the flask in an ice-water bath.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid through the dropping funnel with continuous and efficient stirring. Maintain the temperature below 100°C during the addition.[9]
-
Initiation: After the addition of sulfuric acid is complete, add the nitrobenzene. Gently heat the mixture to initiate the reaction.[5]
-
Exotherm Control: Once the exothermic reaction begins, immediately remove the heat source.[5][6] The reaction should proceed under reflux without external heating. If the reaction becomes too vigorous, immerse the flask in the ice-water bath to moderate it.[5]
-
Completion: After the initial vigorous phase subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[5][6]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a large volume of cold water.[5]
-
Neutralization: Neutralize the acidic solution with a suitable base (e.g., concentrated sodium hydroxide solution) until it is alkaline.[5][6]
-
Isolation: The crude quinoline can be isolated by steam distillation followed by extraction.[5][6]
Protocol 2: Controlled Doebner-von Miller Synthesis of 2-Methylquinoline
This protocol is designed to minimize polymerization by controlling the reaction temperature.
Materials:
-
Aniline
-
Paraldehyde (trimer of acetaldehyde)
-
Concentrated Hydrochloric Acid
-
Round-bottom flask with a reflux condenser
-
Ice-water bath
-
Heating mantle
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a fume hood, combine aniline and concentrated hydrochloric acid in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Cool the mixture in an ice-water bath. Slowly add paraldehyde to the stirred mixture.
-
Temperature Control: A vigorous exothermic reaction may occur.[4] Maintain the temperature by external cooling as needed. Slow addition of the aldehyde is crucial to prevent the reaction from becoming too hot, which can lead to the formation of polymeric byproducts.[4]
-
Reflux: Once the initial exotherm has subsided, heat the reaction mixture to reflux for the specified time to ensure completion.
-
Work-up: After cooling, make the solution strongly alkaline with a concentrated sodium hydroxide solution.
-
Purification: Isolate the crude 2-methylquinoline by steam distillation.
Data Summary
Table 1: Key Parameters for Moderating Exothermic Quinoline Syntheses
| Synthesis Method | Key Parameter | Recommended Condition | Rationale for Exotherm Control |
| Skraup | Moderator | Addition of FeSO₄ or Boric Acid[5] | Reduces the violence of the reaction and minimizes tar formation.[5] |
| Acid Addition | Slow, controlled addition of H₂SO₄ with efficient cooling.[5] | Manages the initial exotherm and prevents localized overheating.[5] | |
| Temperature | Gentle initial heating, then controlled reflux.[5][9] | Prevents an uncontrolled runaway reaction and reduces charring.[5] | |
| Doebner-von Miller | Temperature | Moderate and controlled, with external cooling as needed.[4] | Minimizes acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[4] |
| Reagent Addition | Slow, portion-wise addition of the aldehyde/ketone.[4] | Prevents a rapid and difficult-to-control exotherm. | |
| Solvent System | Biphasic (e.g., water/toluene).[5] | Sequesters the carbonyl compound, reducing the rate of polymerization.[5] | |
| Combes | Acid Addition | Slow addition of concentrated acid with cooling. | Controls the initial exothermic condensation step. |
| Cyclization Temperature | Optimized for the specific substrate. | Prevents side reactions and decomposition at excessively high temperatures. |
Logical Relationships in Troubleshooting
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iipseries.org [iipseries.org]
- 8. m.youtube.com [m.youtube.com]
- 9. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
Technical Support Center: Column Chromatography Purification of Quinoline Derivatives
Welcome to the technical support center for the purification of quinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these valuable heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to solve complex separation problems. Quinolines, with their basic nitrogen atom, often present unique challenges in column chromatography, primarily due to strong interactions with the acidic surface of standard silica gel. This guide will address these issues head-on, providing field-proven insights and robust methodologies.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the column chromatography of quinoline derivatives in a direct question-and-answer format.
Issue 1: Significant Peak Tailing or Streaking
Q: My quinoline derivative is streaking badly on the TLC plate and showing severe peak tailing during column chromatography. What is causing this and how can I achieve sharp, symmetrical peaks?
A: This is the most common issue when purifying quinoline derivatives and is almost always caused by strong acid-base interactions between the basic nitrogen atom of the quinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1] This interaction leads to a non-linear adsorption isotherm, where a portion of your compound is retained much more strongly than the bulk, resulting in a "tail" as it slowly elutes. The pKa of the quinoline core is approximately 4.9, meaning it can be protonated by the acidic silica surface, leading to strong ionic interactions.[2][3]
Here’s how to resolve this, starting with the simplest fix:
-
Mobile Phase Modification (The 1% Solution): The most effective and widely used solution is to add a small amount of a basic modifier to your mobile phase.[1]
-
Triethylamine (TEA): Add 0.5-2% TEA to your eluent system. TEA is a stronger base than your quinoline derivative and will preferentially interact with the acidic silanol sites, effectively "masking" them from your compound.[4] This allows your quinoline derivative to elute based on polarity interactions, resulting in a much more symmetrical peak.
-
Ammonia: For very polar compounds, a solution of 10% ammonium hydroxide in methanol can be used as the polar component of your mobile phase system (e.g., 1-10% of this mixture in dichloromethane).[5]
-
-
Stationary Phase Deactivation: If mobile phase modification is insufficient, or if your compound is sensitive to TEA in the final product, you can pre-neutralize the entire silica gel column. This is a more thorough approach to eliminating the acidic sites. (See Experimental Protocol 1 for a detailed step-by-step guide).
-
Column Condition Check: Ensure you are using a high-quality silica gel. Older or lower-quality silica can have a higher concentration of acidic sites. If you are using HPLC, consider a modern, highly end-capped column designed for basic compounds.[1]
Issue 2: Compound Decomposition or Irrecoverable Loss
Q: My quinoline derivative seems to be degrading on the column. My overall recovery is very low, and I see new, unexpected spots on my TLC analysis of the collected fractions. What's happening?
A: The acidic nature of silica gel can not only cause peak tailing but can also catalyze the degradation of sensitive molecules.[6] Some quinoline derivatives, especially those with acid-labile functional groups (e.g., certain ethers, acetals, or esters), can decompose upon prolonged contact with the silica surface.
Here is a systematic approach to mitigate compound degradation:
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot at the baseline or a significant smearing from the original spot, your compound is likely unstable on silica.[6]
-
Deactivate the Stationary Phase: As with peak tailing, deactivating the silica gel with triethylamine is a primary solution. By neutralizing the acidic sites, you remove the catalyst for degradation.[1][7] (See Experimental Protocol 1).
-
Switch to a Different Stationary Phase: If deactivation is not enough, change your stationary phase entirely.
-
Alumina (Neutral or Basic): Alumina is an excellent alternative for purifying basic compounds.[1] Neutral alumina is generally a good starting point. Basic alumina can be used for very basic compounds but may retain acidic impurities.
-
Reversed-Phase (C18) Silica: For moderately polar to non-polar quinoline derivatives, reversed-phase chromatography is a powerful option. Here, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used. This mode of separation avoids the issue of acidic silanol interactions.[8]
-
-
Minimize Contact Time: The longer your compound is on the column, the more time it has to degrade. Use flash chromatography with applied pressure to speed up the elution process.[6]
Issue 3: Poor Separation of Closely Related Compounds
Q: I am trying to separate my desired quinoline product from a very similar impurity (e.g., a regioisomer or a starting material), but they are co-eluting. How can I improve the resolution?
A: Achieving good resolution between compounds with similar polarity requires optimizing the selectivity of your chromatographic system. This involves a careful selection of both the mobile and stationary phases.
-
Optimize the Mobile Phase (Solvent Selectivity): If you are using a standard two-solvent system like Hexane/Ethyl Acetate, the polarity is primarily controlled by the ratio. However, different solvents offer different selectivities due to their unique abilities to engage in dipole-dipole, hydrogen bonding, and π-π interactions.
-
Ternary Solvent Systems: Try replacing a portion of your eluent with a third solvent from a different selectivity group. For example, in a Hexane/Ethyl Acetate system, try replacing some of the ethyl acetate with dichloromethane or methanol. This can subtly alter the interactions and improve separation.
-
Refer to the Solvent Selectivity Table below for ideas on how to systematically change your mobile phase to exploit different chemical interactions.
-
-
Employ Gradient Elution: If your compounds have a significant difference in polarity, but are still difficult to separate from nearby impurities, a gradient elution is far more effective than an isocratic (constant solvent ratio) one. A shallow gradient that slowly increases the mobile phase polarity around the elution point of your target compounds can significantly enhance resolution.[9] (See Experimental Protocol 2).
-
Change the Stationary Phase: As mentioned before, switching stationary phases can dramatically alter selectivity. An impurity that co-elutes on silica may be well-separated on alumina or a C18 column due to the different retention mechanisms.[8]
-
Check Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, for a difficult separation, the mass of crude material should be no more than 1-2% of the mass of the silica gel (e.g., 100-200 mg of sample on a 10g column).
Visualized Workflows & Logic Diagrams
To aid in your decision-making process, the following diagrams illustrate the logical steps for troubleshooting common issues.
Caption: Logic for troubleshooting peak tailing in quinoline purification.
Data & Reference Tables
Table 1: Mobile Phase Solvent Selection Guide
This table helps in choosing solvents to alter selectivity. Solvents in the same group have similar primary interactions, while solvents from different groups will provide the most significant change in selectivity.
| Eluotropic Series (Polarity) | Solvent (Selectivity Group) | Primary Interactions | Notes for Quinolines |
| Non-Polar | Hexane / Heptane (N/A) | Dispersion forces | Standard weak solvent. |
| Toluene (VII) | π-π interactions | Can be useful for aromatic quinolines. | |
| Medium Polarity | Dichloromethane (DCM) (V) | Dipole interactions | Good general-purpose solvent. |
| Diethyl Ether (I) | Hydrogen bond acceptor | Offers different selectivity than EtOAc. | |
| Ethyl Acetate (EtOAc) (VI) | Hydrogen bond acceptor | Most common polar solvent with hexanes. | |
| Polar | Acetonitrile (ACN) (VI) | Dipole, H-bond acceptor | Used in RP and HILIC. |
| Isopropanol (IPA) (II) | H-bond donor/acceptor | Stronger than EtOAc, good for gradients. | |
| Methanol (MeOH) (II) | H-bond donor/acceptor | Very polar, used to elute highly retained compounds. |
Table 2: TLC Rf to Column Volume (CV) Estimation
Use this table to predict the retention of your compound on a flash column based on its Rf value from a properly developed TLC plate. The relationship is approximately CV = 1 / Rf .[10] An ideal Rf for the target compound is between 0.2 and 0.35 for good separation.
| TLC Rf Value | Estimated Column Volumes (CV) to Elution | Separation Quality |
| 0.50 | ~2 | Poor, high risk of co-elution with non-polar impurities. |
| 0.35 | ~3 | Good, balances resolution and run time. |
| 0.25 | ~4 | Excellent, good for difficult separations. |
| 0.15 | ~7 | Fair, may lead to broad peaks and long run times. |
| < 0.10 | > 10 | Poor, compound is too strongly retained. |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
This protocol neutralizes the acidic sites on silica gel, minimizing peak tailing and on-column degradation of sensitive quinoline derivatives.[1][7][11]
Materials:
-
Glass chromatography column
-
Silica gel (standard grade, 230-400 mesh)
-
Triethylamine (TEA)
-
Non-polar solvent (e.g., Hexane or Petroleum Ether)
-
Elution solvent system (pre-determined by TLC)
Procedure:
-
Prepare Deactivating Slurry:
-
In a fume hood, measure the required amount of silica gel for your column (typically 50-100 times the weight of your crude sample).
-
Create a slurry of the silica gel in your chosen non-polar solvent.
-
Add triethylamine to the slurry to a final concentration of 1-2% v/v (e.g., 5-10 mL of TEA for every 500 mL of slurry).
-
Stir the slurry gently for 5-10 minutes.
-
-
Pack the Column:
-
Pour the slurry into your column and allow the silica to pack under gravity or with light pressure. Do not let the column run dry.
-
-
Flush to Remove Excess Base:
-
Once packed, flush the column with at least 3-5 column volumes of your initial, unmodified mobile phase (the eluent without TEA). This is a critical step to remove the excess, unbound TEA, which could otherwise interfere with your separation.[11][12]
-
Monitor the eluate with a pH strip or by smell to ensure the excess TEA has been washed away.
-
-
Load Sample and Elute:
-
Load your sample (preferably dry-loaded for best resolution) onto the top of the deactivated silica bed.
-
Begin the chromatography using your optimized mobile phase (without added TEA). The column's surface is now effectively neutral, and your quinoline derivative should behave predictably.
-
Protocol 2: Systematic Gradient Elution Optimization
This protocol uses TLC data to develop an efficient linear gradient for separating a target quinoline from its impurities in a flash chromatography system.[13][14]
Objective: To create a gradient that starts with a low polarity to retain all compounds, then ramps up to elute the target compound with good resolution, and finally ramps up quickly to elute highly polar impurities, minimizing run time and solvent usage.
Procedure:
-
TLC Scouting:
-
Run several TLC plates with your crude mixture in varying solvent ratios (e.g., 10%, 20%, 30%, 40% Ethyl Acetate in Hexane).
-
Identify the solvent system where your target compound has an Rf of ~0.2-0.3 . Let's call this the "Elution Condition".
-
Identify a solvent system where all spots, including your target, have an Rf of < 0.1 . This will be your "Initial Condition".
-
-
Setting up the Linear Gradient:
-
Segment 1 (Initial Hold): Start the chromatography with 1-2 column volumes (CV) of the "Initial Condition" mobile phase. This ensures your entire sample is loaded onto the column in a tight band.
-
Segment 2 (Shallow Gradient): Program a linear gradient from the "Initial Condition" to the "Elution Condition" over 8-10 CV. This is the separation zone where your target compound will elute. For example, if your initial condition is 5% EtOAc and your elution condition is 25% EtOAc, you would run a gradient from 5% to 25% EtOAc over 10 CV.
-
Segment 3 (Steep Flush): After the shallow gradient, program a steep increase in polarity to 100% of your strong solvent (e.g., 100% EtOAc or even 90:10 EtOAc:MeOH) over 2-3 CV. This will quickly wash off any highly polar impurities that are strongly bound to the column.
-
Segment 4 (Final Hold): Hold at the high polarity for 1-2 CV to ensure the column is fully cleaned.
-
-
Refinement:
-
If the resolution in Segment 2 is insufficient, make the gradient shallower (i.e., run it over more column volumes, e.g., 15 CV).[15]
-
If the target compound elutes too late, you can start the shallow gradient at a slightly higher initial polarity.
-
Caption: Workflow for developing a gradient elution method from TLC data.
Frequently Asked Questions (FAQs)
Q1: What is the difference between normal-phase and reversed-phase chromatography, and when should I use each for quinolines? A: In normal-phase chromatography, the stationary phase (e.g., silica, alumina) is polar, and the mobile phase is non-polar.[8][16] Compounds are separated based on their polarity, with more polar compounds being retained more strongly. This is the most common mode for preparative purification of synthetic reaction mixtures. You should use normal-phase for most quinoline purifications, but you must address the basicity issue as described above. In reversed-phase , the stationary phase (e.g., C18-bonded silica) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile).[8] Retention is based on hydrophobicity, with more non-polar compounds being retained longer. Reversed-phase is excellent for purifying more polar quinoline derivatives that have poor retention on normal-phase, or for analytical HPLC where high reproducibility is needed.[1]
Q2: I need to separate enantiomers of a chiral quinoline derivative. Will a standard silica column work? A: No, a standard (achiral) silica column cannot separate enantiomers. Enantiomers have identical physical properties (polarity, solubility) and will behave identically on an achiral stationary phase. To separate them, you must use a Chiral Stationary Phase (CSP) .[17][18] These phases are modified with a chiral selector (e.g., polysaccharide derivatives, proteins) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. Chiral separations are highly specific, and the choice of CSP and mobile phase is often determined empirically by screening several different columns.[19] A common starting point for many heterocycles are polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series).[20]
Q3: Can I use the same solvent system for my flash column that I used for my TLC plate? A: Yes, that is the entire basis for TLC-based method development. However, the separation on a flash column is often slightly better than what is observed on TLC. A good rule of thumb is to find a TLC solvent system that gives your target compound an Rf value between 0.2 and 0.35.[10] This generally provides the best balance between good separation from impurities and a reasonable elution time (and solvent consumption) on the column. If your Rf is too high (>0.5), your compound will elute too quickly with poor resolution. If it is too low (<0.1), it will take a very long time and a lot of solvent to elute, and the peak will be very broad.
Q4: My compound is very polar and barely moves off the baseline on TLC, even in 100% ethyl acetate. What should I do? A: When a compound is too polar for standard normal-phase systems, you have a few options:
-
Increase Mobile Phase Polarity: Switch to a stronger polar solvent. A common choice is to add methanol (MeOH) to your mobile phase, often with dichloromethane (DCM) as the less polar component (e.g., 1-10% MeOH in DCM). Be aware that silica gel has some solubility in methanol, so gradients should not exceed 10-15% MeOH for prolonged periods.
-
Use a Polar-Bonded Stationary Phase: Consider stationary phases like Diol or Cyano, which are less retentive than bare silica but still operate in normal-phase mode.[21]
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for very polar compounds. It uses a polar stationary phase (like bare silica) with a highly organic mobile phase (e.g., >80% acetonitrile with a small amount of aqueous buffer).[22] This is more common in analytical HPLC but can be adapted for preparative work.
-
Switch to Reversed-Phase: This is often the best solution. A very polar compound will have low retention on a C18 column and can be easily purified using a water/acetonitrile or water/methanol mobile phase.
References
-
Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(72), 44247-44311. [Link]
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University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
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Reddit r/Chempros. (2022). Alternative stationary phases. [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]
-
Biotage. (2023). How does an alkaline pH affect normal-phase flash chromatography separations?. [Link]
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Biotage. (2023). How do I Create an Efficient Gradient Flash Chromatography Method?. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 7047, Quinoline. [Link]
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Mixed-Mode Chromatography and Stationary Phases. (n.d.). [Link]
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Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]
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Satinský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 164-73. [Link]
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Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 10(72), 44247-44311. [Link]
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Jicsinszky, L. (2019). Answer to "Deactivation of silica gel?". ResearchGate. [Link]
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Teledyne ISCO. (2018). CombiFlash Gradient Methods. [Link]
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Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 105. [Link]
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Reddit r/chemhelp. (2015). Deactivating Silica Gel with Triethylamine. [Link]
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University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
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Sreekanth, N., et al. (2017). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 10(9), 2963-2966. [Link]
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Bissell, P. (2017). The Secrets of Successful Gradient Elution. LCGC International. [Link]
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Nawawi, N., et al. (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Molecules, 27(19), 6246. [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. [Link]
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Phenomenex. Troubleshooting Guide. [Link]
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Phenomenex. Chiral HPLC Separations. [Link]
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mVOC 4.0. Quinoline. [Link]
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Chrominfo. (n.d.). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. [Link]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
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Sharma, V., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Advanced Scientific Research, 13(11), 01-15. [Link]
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LibreTexts Chemistry. (2020). 6.2: Thin Layer Chromatography (TLC). [Link]
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Agilent Technologies. (2020). Gradient Design and Development. [Link]
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ALWSCI. (2025). What Is Normal Phase And Reversed Phase Chromatography?. [Link]
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Ilisz, I., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(11), 3133. [Link]
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Organic Syntheses. (n.d.). Furan, 5-heptyl-3-methyl-2-pentyl-. [Link]
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D'Orazio, G., et al. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Journal of Analytical Methods in Chemistry, 2017, 84 альтернатив. [Link]
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-
Waters Corporation. (n.d.). HPLC Separation Modes. [Link]
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Nesterenko, P. N., et al. (2020). Comparative analysis of the various structures quinoline derivatives retention under RP HPLC. Vestnik Samarskogo universiteta. Estestvennonauchnaia seriia, 26(3), 64-77. [Link]
- Kirkland, J. J., et al. (1993). Stability of Silica-Based, Monofunctional C18 Bonded-Phase Column Packing for HPLC at High pH. Analytical Chemistry, 65(11), 1573-1581.
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Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. [Link]
- Sarbu, C., & Marutoiu, C. (2017). Study of polyaniline-coated silica gel as a stationary phase in different modes of capillary liquid chromatography.
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Wiley-VCH. (2008). Supporting Information. [Link]
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YMC America, Inc. (n.d.). Evaluation of pH Stability for an Organosilica-based HPLC Stationary Phase. [Link]
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how to prevent dibromination in quinoline synthesis
Introduction
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quinoline chemistry. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your experiments. This is not a rigid template, but a dynamic resource that explains the "why" behind the "how," ensuring your protocols are robust and self-validating. In this edition, we focus on a common and often frustrating side reaction: the prevention of dibromination during quinoline synthesis and subsequent functionalization.
Frequently Asked Questions (FAQs) about Dibromination in Quinoline Chemistry
Q1: Why is my quinoline product getting dibrominated?
A: Dibromination is a common issue when your quinoline ring is "activated" towards electrophilic substitution. The pyridine part of the quinoline is electron-deficient and generally resists bromination. However, the benzene ring can be highly susceptible, especially if it carries electron-donating groups (EDGs) like hydroxyl (-OH), amino (-NH2), or methoxy (-OCH3) groups. These substituents increase the electron density of the carbocyclic ring, making it more reactive towards electrophiles like bromine.[1] If the reaction conditions are too harsh (e.g., high temperature, excess brominating agent), or if the ring is highly activated, a second bromine atom can be added, leading to the dibrominated byproduct.
Q2: Can dibromination occur directly during a Skraup or Doebner-von Miller synthesis?
A: While the primary mechanism of these classic quinoline syntheses does not involve bromination, unwanted bromination can occur under certain circumstances. These reactions are typically run in strong acids like sulfuric acid.[2][3] If you are using a bromo-substituted aniline as a starting material to synthesize a bromoquinoline, the strongly acidic and often high-temperature conditions can facilitate further bromination if there is a source of electrophilic bromine present or if rearrangement/disproportionation occurs. The acidic environment can protonate the quinoline product, further influencing the electronic properties of the ring.
Q3: I started with a monobromoaniline to synthesize a monobromoquinoline, but I'm seeing dibrominated products. What's happening?
A: This is a classic case of the reaction conditions being too harsh for your specific substrate. The aniline starting material is highly activated by the amino group, which can sometimes lead to polysubstitution.[4] Even after the quinoline ring is formed, if your product has activating groups, it can be more susceptible to further bromination than your initial bromoaniline under the reaction conditions. The combination of a pre-existing bromine atom and other activating groups can still direct a second bromination.
Q4: What are the most common positions for dibromination on a quinoline ring?
A: The positions of bromination are dictated by the directing effects of the substituents on the benzene ring. For instance, in 8-hydroxyquinoline, the hydroxyl group is a strong activating group and directs ortho- and para- to itself. This leads to bromination at the 5 and 7 positions, often resulting in 5,7-dibromo-8-hydroxyquinoline.[5]
Q5: How can I confirm that I have a mixture of mono- and di-brominated products?
A: The most common and effective methods are:
-
Thin-Layer Chromatography (TLC): Dibrominated compounds are generally less polar than their monobrominated counterparts and will have a higher Rf value. This is a quick way to assess the purity of your product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are definitive. The number of aromatic signals, their splitting patterns, and their integration will clearly distinguish between mono- and di-substituted isomers.[6]
-
Mass Spectrometry (MS): This will show distinct molecular ion peaks for the mono- and di-brominated products, with the characteristic isotopic pattern for bromine. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC can effectively separate the components of your product mixture and allow for quantification.
Troubleshooting Guide: Unwanted Dibromination
This section is designed to help you diagnose and solve dibromination issues in your experiments.
Issue 1: My reaction to produce a monobromoquinoline is yielding a significant amount of dibrominated product.
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Excess Brominating Agent | Carefully control the stoichiometry. Use no more than 1.0 equivalent of your brominating agent (e.g., NBS or Br2). Consider adding the brominating agent dropwise or in portions over time. | By limiting the amount of the electrophile, you reduce the probability of a second substitution reaction occurring after the desired monobromination is complete. |
| High Reaction Temperature | Run the reaction at a lower temperature. For highly activated systems, this could mean cooling to 0°C or even lower.[1] | Electrophilic aromatic substitution is temperature-dependent. Lowering the temperature decreases the reaction rate and can increase the selectivity for the less-substituted product. |
| Inappropriate Solvent | Choose a less polar solvent. For brominations with Br2, switching from a polar solvent like acetic acid to a non-polar one like carbon disulfide can sometimes reduce over-bromination.[7] | The polarity of the solvent can affect the dissociation of the brominating agent and the stability of the intermediates, thereby influencing reactivity. |
| Highly Activating Substituent | If your substrate has a highly activating group like -NH2, consider protecting it before bromination. For anilines, acetylation to form an acetanilide is a common strategy.[4] | The acetyl group is less activating than the amino group because the nitrogen lone pair is delocalized into the carbonyl group. This "tames" the reactivity of the ring, allowing for more controlled, selective monobromination. The protecting group can be removed after the reaction. |
Issue 2: I am trying to synthesize a quinoline from a substituted aniline (e.g., via Skraup or Friedländer) and am getting unexpected bromination side products.
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Contaminated Reagents | Ensure all reagents, especially any recovered solvents or starting materials, are free from bromine-containing impurities. | Trace amounts of bromine or other electrophilic bromine species can lead to unwanted side reactions under the harsh conditions of many quinoline syntheses. |
| Reaction with Acidic Medium | If using a bromo-substituted starting material, consider a milder quinoline synthesis method that does not require strong, hot acid if possible.[8][9] | The combination of a pre-brominated, activated ring system and harsh acidic conditions can promote unwanted electrophilic substitution. Milder, catalyzed versions of the Friedländer synthesis, for example, might be more suitable. |
Visualizing the Problem: The Mechanism of Over-Bromination
The following diagram illustrates how an activated quinoline, in this case, 8-hydroxyquinoline, can undergo a second bromination.
Caption: Mechanism of dibromination in an activated quinoline system.
Experimental Protocols for Preventing Dibromination
Protocol 1: Selective Monobromination of 8-Hydroxyquinoline
This protocol is designed to favor the formation of the monobrominated product by carefully controlling the reaction conditions.
-
Objective: To synthesize 7-bromo-8-hydroxyquinoline or 5-bromo-8-hydroxyquinoline with minimal formation of the 5,7-dibromo byproduct.
-
Methodology:
-
Dissolve Substrate: Dissolve 1 equivalent of 8-hydroxyquinoline in a suitable solvent (e.g., acetonitrile or chloroform) in a round-bottom flask equipped with a magnetic stirrer.[1]
-
Cool the Reaction: Cool the flask to 0°C in an ice bath. For highly sensitive substrates, a lower temperature may be required.
-
Prepare Brominating Agent: In a separate flask, prepare a solution of 1.0 equivalent of bromine (Br2) or N-bromosuccinimide (NBS) in the same solvent.
-
Slow Addition: Add the bromine solution to the 8-hydroxyquinoline solution dropwise over a period of 30-60 minutes using a dropping funnel. Ensure the temperature of the reaction mixture does not rise significantly.
-
Monitor Reaction: Monitor the progress of the reaction by TLC. The monobrominated product should appear as a new spot with a higher Rf than the starting material, and the dibrominated product will have an even higher Rf.
-
Quench Reaction: Once the starting material is consumed (or when an optimal amount of monobrominated product is formed), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to consume any unreacted bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography or recrystallization to separate the monobrominated product from any dibrominated impurity.[10]
-
Troubleshooting Workflow
The following diagram provides a logical workflow for addressing issues of unwanted dibromination.
Caption: A step-by-step workflow for troubleshooting dibromination.
References
-
Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate.[Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.[Link]
-
Synthesis of quinolines - Organic Chemistry Portal. Organic Chemistry Portal.[Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.[Link]
-
Reactions of Quinoline. YouTube.[Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.[Link]
- Preparation and Properties of Quinoline.Source Not Available.
- Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.Source Not Available.
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.[Link]
-
(PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate.[Link]
- US3145084A - Purification of liquid bromine contaminated with organic impurities.
-
(PDF) Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. ResearchGate.[Link]
-
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.[Link]
- CN103304477B - Purification method of 8-hydroxyquinoline crude product.
- Doebner-von Miller Synthesis.Source Not Available.
-
Recent Advances in the Friedländer Reaction. ResearchGate.[Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.[Link]
-
Comparison of analytical techniques for the identification of bioactive compounds from natural products. PMC - NIH.[Link]
- US4044011A - Process for the preparation of 8-hydroxyquinoline.
-
During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation? Quora.[Link]
-
Techniques and Methods of Identification. ResearchGate.[Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.[Link]
- EP0913381B1 - Method for purifying a bromine compound.
-
Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Extraction and Purification of Isoquinoline from Wash Oil. ResearchGate.[Link]
- Doebner–Miller reaction.Source Not Available.
-
Bromination of Aniline (video). Khan Academy.[Link]
-
The Friedländer Synthesis of Quinolines. Organic Reactions.[Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.[Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.[Link]
-
The Friedländer Synthesis of Quinolines. ResearchGate.[Link]
-
Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube.[Link]
-
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PMC - NIH.[Link]
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- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Tar Formation in Skraup Quinoline Synthesis
Welcome to the technical support guide for the Skraup quinoline synthesis. This resource is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction but are challenged by its most persistent issue: the formation of tar. The Skraup synthesis, while effective, is notoriously exothermic and prone to producing significant amounts of polymeric byproducts, which can complicate purification and drastically reduce yields.[1][2][3]
This guide provides in-depth, field-tested insights and actionable troubleshooting protocols to help you understand the root causes of tar formation and implement effective strategies to mitigate it, ensuring more consistent and successful outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the Skraup synthesis in a direct question-and-answer format.
Question 1: My reaction mixture turned into a thick, black, intractable tar almost immediately after heating. What happened and can it be salvaged?
Answer:
This is a classic sign of a runaway reaction, a common occurrence in the Skraup synthesis.[4][5] The primary cause is an uncontrolled exotherm, leading to rapid polymerization of the acrolein intermediate.
Causality Explained:
-
Acrolein Polymerization: The reaction begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein.[6][7] This step is highly exothermic. Acrolein is an α,β-unsaturated aldehyde that is extremely susceptible to polymerization under the strongly acidic and high-temperature conditions of the reaction.[1]
-
Localized Hotspots: Inadequate stirring or too-rapid heating allows localized hotspots to form. These areas reach temperatures that accelerate polymerization exponentially, quickly consuming the intermediates and forming insoluble, high-molecular-weight tar.
-
Acid Concentration: Concentrated sulfuric acid is a powerful catalyst for this polymerization.
Immediate Corrective Actions & Prevention:
-
Do not overheat: The reaction should be initiated with gentle heating, and once the exotherm begins, the external heat source should be removed immediately.[2][4] The heat evolved from the reaction itself is often sufficient to drive it to completion.[4]
-
Controlled Acid Addition: For future experiments, add the concentrated sulfuric acid slowly to the cooled mixture of aniline and glycerol.[1][2] This initial mixing should be done in an ice bath to dissipate the heat of solution.
-
Efficient Stirring: Use a robust mechanical stirrer, not just a magnetic stir bar, to ensure the reaction mixture is homogeneous and heat is distributed evenly.
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a well-established method to moderate the reaction's violence.[2][5][6][8] Ferrous sulfate is believed to act as an oxygen carrier, slowing down the oxidation step and extending the reaction over a longer period, thus controlling the rate of heat evolution.[1][4][5] Boric acid has also been used for the same purpose.[2][4][6]
Salvaging the Product: While difficult, it may be possible to recover some product from the tarry mixture. After cooling, carefully dilute the reaction mixture by pouring it over a large volume of crushed ice. Neutralize it slowly with a concentrated sodium hydroxide solution while cooling externally. The desired quinoline product, being a free base, can then often be isolated from the coagulated tar via steam distillation.[1][2]
Question 2: My yield is consistently low (<30%), and I always get a significant amount of tar, even if the reaction doesn't run away violently. How can I improve this?
Answer:
Low yields accompanied by tar formation suggest that while you may be avoiding a catastrophic runaway, the underlying conditions are still favoring polymerization over the desired cyclization pathway. The choice of oxidizing agent and precise temperature control are critical factors to address.
Causality Explained:
-
Harsh Oxidizing Agent: The traditional oxidizing agent, nitrobenzene, requires high temperatures to be effective, which in turn promotes tar formation.[1] While it can also act as a solvent, its use often contributes to the reaction's vigor.[1][8]
-
Suboptimal Temperature Profile: Maintaining a temperature range of 130-150°C is often cited, but this can be too high depending on the substrate and scale.[9][10] The key is to find the minimum temperature required for the cyclization and oxidation to proceed efficiently.
Optimization Strategies:
-
Switch to a Milder Oxidizing Agent: Arsenic acid (or arsenic pentoxide) is a classic alternative that results in a less violent reaction and can improve yields.[1][6][8] Iodine, generated in situ from potassium iodide in sulfuric acid, is another excellent, milder option that helps control the exotherm.[1]
-
Implement Gradual Reagent Addition: Instead of mixing all reactants at once, a modified procedure where a pre-heated solution of sulfuric acid and the oxidizing agent is maintained at 120-130°C, and the aniline-glycerol mixture is added portion-wise, can dramatically improve control and yield.[10]
-
Ensure Anhydrous Conditions: The presence of excess water in the glycerol can lower yields. Using "dynamite" grade glycerol (<0.5% water) is recommended over standard USP grade (which can contain up to 5% water).[4][5]
The following table summarizes how different oxidizing agents can affect the reaction conditions and outcomes.
| Oxidizing Agent | Typical Temp. Range (°C) | Key Advantages | Considerations |
| Nitrobenzene | 130–150°C | Inexpensive; acts as a solvent. | Reaction can be violent; high temp promotes tarring.[1][6] |
| Arsenic Acid / As₂O₅ | 100–120°C | Less violent reaction; often higher yields.[4] | Toxicity is a major concern. |
| Ferric Salts (e.g., Fe₂(SO₄)₃) | 110–130°C | Milder conditions, less tar. | May require catalytic amounts of other moderators. |
| Iodine | 100–120°C | Milder exotherm; effective control.[1] | Higher cost of reagents. |
Frequently Asked Questions (FAQs)
Q: What is the specific chemical species that forms the tar?
A: The tar is not a single compound but a complex, high-molecular-weight polymer. It is formed primarily from the acid-catalyzed polymerization of acrolein, the key intermediate formed from the dehydration of glycerol.[1] Other unsaturated intermediates in the reaction pathway can also be incorporated into this polymer matrix under the harsh reaction conditions.
Q: Can I use acrolein directly instead of glycerol to avoid the initial violent dehydration step?
A: Yes, this is a common variation of the Skraup synthesis. Using acrolein directly eliminates the initial, often uncontrollable, dehydration exotherm. However, acrolein is a volatile and toxic lacrimator, requiring careful handling in a fume hood. The addition of acrolein must be done slowly and at a controlled temperature (e.g., 90-100°C) to prevent polymerization and ensure it reacts in the desired Michael addition with the aniline.
Q: I've heard about using microwave irradiation. How does that help?
A: Microwave-assisted Skraup synthesis can be a highly effective method for reducing tar formation and improving yields.[3] Microwaves provide rapid and uniform heating throughout the reaction mixture, eliminating the localized hotspots that promote polymerization with conventional heating. This often leads to significantly shorter reaction times and, in some cases, can even eliminate the need for an external oxidizing agent, especially when performed in an ionic liquid medium.[3]
Q: Does the order of reagent addition really matter?
A: Absolutely. It is critical to add the reagents in the correct order to prevent a premature and violent reaction. For instance, adding sulfuric acid before adding a moderator like ferrous sulfate can cause the reaction to start uncontrollably.[4] The recommended order is typically aniline, glycerol, and the moderator (ferrous sulfate), followed by the slow, cooled addition of concentrated sulfuric acid.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving issues related to tar formation in the Skraup synthesis.
Caption: Troubleshooting flowchart for managing tar formation.
Protocol: Modified Skraup Synthesis with Ferrous Sulfate Moderator
This protocol incorporates best practices to minimize tar formation and control the reaction exotherm.
Materials:
-
Aniline (or substituted aniline)
-
Glycerol (anhydrous, "dynamite" grade recommended)
-
Concentrated Sulfuric Acid (98%)
-
Nitrobenzene (or alternative oxidizing agent)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (for workup)
-
Round-bottom flask (sized appropriately, do not fill more than halfway)
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature controller
-
Ice-water bath
Procedure:
-
Setup: Assemble the flask with the mechanical stirrer and reflux condenser in a fume hood. Ensure a water supply is ready for the condenser.
-
Initial Charge: To the flask, add the aniline, glycerol, and ferrous sulfate heptahydrate. Begin stirring to create a homogeneous slurry.
-
Acid Addition: Place the flask in an ice-water bath. Slowly, add the concentrated sulfuric acid via the dropping funnel over 30-45 minutes. The internal temperature should be carefully monitored and kept below 80°C. It is crucial to maintain slow addition and efficient stirring during this step.[10]
-
Initiation: Once the acid addition is complete, remove the ice bath. Add the oxidizing agent (e.g., nitrobenzene).
-
Reaction: Gently heat the mixture using the heating mantle. As the reaction initiates, an exotherm will be observed, and the mixture will begin to boil. Immediately remove or lower the heating mantle. The heat of the reaction should be sufficient to maintain reflux for 30-60 minutes.[4] If the reaction becomes too vigorous, a wet towel can be placed on the upper part of the flask to aid the condenser.[4]
-
Completion: After the initial vigorous exotherm subsides, return the heating mantle and maintain a gentle reflux for an additional 2-4 hours to drive the reaction to completion. The temperature should be maintained in the range of 130-150°C.[10]
-
Work-up: Allow the reaction mixture to cool completely to room temperature. Carefully and slowly, pour the tarry mixture over a large volume of crushed ice with stirring.
-
Neutralization: While cooling the mixture in an ice bath, slowly add a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 10). This will neutralize the sulfuric acid and liberate the quinoline product as a free base.
-
Isolation: The quinoline product can now be isolated from the aqueous mixture, which contains precipitated tars and salts, by steam distillation or solvent extraction (e.g., with dichloromethane or toluene).
References
-
Clarke, H. T.; Davis, A. W. (1922). "Quinoline". Organic Syntheses. Coll. Vol. 1, p. 478; Vol. 2, p. 79. [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
-
Nile Chemicals. (2024, August 24). Making quinoline - the Skraup synthesis [Video]. YouTube. [Link]
- Devan, N., & Smith, D. (2000). Skraup reaction process for synthesizing quinolones. U.S. Patent No. 6,103,904. Washington, DC: U.S.
-
Muscia, K. C., Bollini, M., & Bruno, M. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1046. [Link]
-
Unknown. (n.d.). Preparation and Properties of Quinoline. [Link]
-
Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99. [Link]
-
Reddit User u/narryag. (2017). Skraup Synthesis of Quinoline - tips/pointers. r/chemistry. [Link]
-
Wikipedia contributors. (2023, September 12). Skraup reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Manske, R. H. F., Leger, F., & Gallagher, P. (1942). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Canadian Journal of Research, 20b(9), 133-141. [Link]
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- 9. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Optimizing Quinoline Synthesis through Solvent Selection
Welcome to the technical support guide for researchers, chemists, and drug development professionals. This center is designed to provide expert insights and practical troubleshooting advice on a critical, yet often overlooked, parameter in quinoline synthesis: the choice of solvent. The solvent is not merely a medium for reactants; it is an active participant that can dictate reaction pathways, influence transition states, and ultimately determine the success, yield, and selectivity of your synthesis.
This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions, troubleshoot effectively, and optimize your experimental outcomes.
Part 1: Frequently Asked Questions - The Fundamentals of Solvent Effects
This section addresses foundational questions regarding the role of solvents in chemical reactions, providing the essential knowledge needed to understand the troubleshooting guides that follow.
Q1: What is the practical difference between polar protic, polar aprotic, and nonpolar solvents in the context of quinoline synthesis?
A1: Understanding this distinction is fundamental to reaction design.
-
Polar Protic Solvents (e.g., water, ethanol, acetic acid): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors.[1] They are excellent at solvating both cations and anions. In quinoline synthesis, their ability to stabilize charged intermediates (like carbocations in Friedel-Crafts type cyclizations) can be crucial. However, they can also deactivate strong nucleophiles by hydrogen bonding, potentially slowing down key steps.[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have dipoles but lack O-H or N-H bonds.[1] They are good at solvating cations but less effective at solvating anions. This leaves anions "naked" and highly reactive, which can be advantageous for reactions involving strong anionic nucleophiles. In some cases, a polar aprotic solvent like DMSO can also act as an oxidant in the final aromatization step.[3]
-
Nonpolar Solvents (e.g., toluene, hexane): These solvents have low dielectric constants and do not effectively solvate charged species. They are typically used when reactants are nonpolar or to facilitate azeotropic removal of water, which can be a critical step to drive cyclization/condensation equilibria forward.
Q2: I'm trying to develop a more sustainable process. What are "green solvents" and are they viable for quinoline synthesis?
A2: Green solvents are alternatives that reduce the environmental and health impacts associated with traditional organic solvents.[4] Key options for quinoline synthesis include:
-
Water: It is non-toxic, non-flammable, and inexpensive.[5] While many organic starting materials have low solubility in water, "on-water" catalysis can sometimes accelerate reactions. Catalyst-free Friedländer syntheses have been successfully performed in water at elevated temperatures.[6]
-
Ethanol/Glycerol: Derived from biomass, these are excellent green alternatives. Glycerol itself is a key reactant in the classic Skraup synthesis.[7]
-
Ionic Liquids (ILs): These are salts with low melting points that can act as both solvent and catalyst. They offer benefits like low vapor pressure and high thermal stability. ILs have been shown to improve the efficiency of Friedländer reactions.[8]
-
Solvent-Free Conditions: The ultimate green approach is to eliminate the solvent entirely.[9] This can be achieved by heating the neat reactants, often with microwave assistance, which can dramatically reduce reaction times and waste.[8][10]
Part 2: Troubleshooting Guides for Common Quinoline Syntheses
This section provides specific, actionable advice for challenges encountered in widely-used quinoline synthesis methods.
Focus Area: The Doebner-von Miller & Skraup Syntheses
These classic acid-catalyzed methods are powerful but can be plagued by low yields and side reactions.
Q3: My Doebner-von Miller reaction is producing very low yields and a significant amount of black tar. What is the cause and how can solvent choice help?
A3: This is a classic problem. The "tar" is typically from the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[11] The solvent system is your primary tool for mitigating this.
-
The Causality: In a strongly acidic, homogeneous medium, the carbonyl compound is highly susceptible to polymerization. The key is to control its availability and concentration in the acidic phase.
-
Troubleshooting Strategy 1: Biphasic Media. A common solution is to use a biphasic system (e.g., an organic solvent with dilute aqueous acid). This sequesters the bulk of the sensitive carbonyl compound in the organic phase, limiting its exposure to the acid and thus reducing polymerization.[6][8]
-
Troubleshooting Strategy 2: The Counter-Intuitive Approach. Interestingly, for some substrates, a biphasic system can be detrimental. An alternative that has proven highly effective is to run the reaction in a dilute acid solution (e.g., dilute HCl) without an organic solvent.[8] This may seem counter-intuitive, but it can significantly improve outcomes for certain substrates by controlling the reaction kinetics differently.[8]
Q4: I am attempting a Skraup-Doebner-von Miller synthesis and the regioselectivity is the opposite of what I expected. Can the solvent really reverse the outcome?
A4: Yes, dramatically so. The solvent can profoundly influence the stability of intermediates and the favorability of competing reaction pathways, leading to a complete reversal of regioselectivity.
-
Expert Insight: A study on the reaction of an aniline with a γ-aryl-β,γ-unsaturated α-ketoester provides a striking example.[12] When using trifluoroacetic acid (TFA) in a co-solvent like dichloromethane, the "standard" 2-phenyl-4-carboxy quinoline was the major product. However, when TFA was used as the sole solvent , the regiochemistry completely flipped, yielding the 2-carboxy-4-phenylquinoline as the major product with significantly higher yield.[12] Formic acid was also shown to be an effective solvent for this transformation.[4][12]
-
Data Presentation:
Entry Acid Catalyst Solvent Product Ratio (3a:4a) Yield of 3a (%) 1 Hf(OTf)₄ Dichloromethane 18:44 18 2 TFA Dichloromethane 21:35 21 3 TFA None 61:0 61 4 Formic Acid None 58:0 58 Table 1: Effect of solvent system on the regioselectivity of a modified Skraup-Doebner-von Miller reaction. Data sourced from The Journal of Organic Chemistry.[12]
This demonstrates that the solvent is not a passive medium but an active controller of the reaction's regiochemical outcome.
Focus Area: The Friedländer & Combes Syntheses
These syntheses involve condensation reactions where controlling regioselectivity with unsymmetrical starting materials is a primary challenge.
Q5: My Friedländer synthesis with an unsymmetrical ketone is giving me an inseparable mixture of regioisomers. How can I improve the selectivity?
A5: This is a common challenge where the o-aminoaryl ketone can condense on either side of the unsymmetrical ketone. The solvent plays a key role by influencing the crucial keto-enol tautomerization equilibrium of the unsymmetrical ketone.
-
The Mechanism: The reaction proceeds via an enol or enolate intermediate of the ketone. The solvent can stabilize one tautomer over the other, thereby directing the reaction down a specific pathway.
-
Troubleshooting Strategy:
-
Protic vs. Aprotic: Experiment with both protic (ethanol) and polar aprotic (DMF, DMSO) solvents. Protic solvents can hydrogen-bond with the keto and enol forms, altering their relative energies and concentration.
-
Solvent-Free/Ionic Liquids: Consider greener, solvent-free conditions, potentially with microwave assistance.[13] Ionic liquids can also be employed to enhance regioselectivity.[8][11]
-
Temperature: Systematically vary the reaction temperature. The activation energies for the two competing pathways may be different, allowing for kinetic control at lower temperatures or thermodynamic control at higher temperatures.
-
Q6: I'm performing a Combes synthesis with an unsymmetrical β-diketone and getting poor regioselectivity. What is the underlying issue?
A6: The regioselectivity in the Combes synthesis is a delicate balance of steric and electronic factors of both the aniline and the β-diketone.[6] The initial enamine formation and the subsequent acid-catalyzed cyclization are the selectivity-determining steps. The solvent influences the multiple keto-enol tautomerizations involved in the mechanism.[6] While steric hindrance on the β-diketone is a primary director, the solvent can modulate the reactivity of the two non-equivalent carbonyl groups. A systematic solvent screen, similar to the one described for the Friedländer synthesis, is the most effective empirical approach to optimize this selectivity.
Part 3: Experimental Protocols & Visual Guides
To provide a self-validating system, the following protocols and diagrams offer practical starting points for your experiments.
Experimental Protocol: Solvent Screening for a Friedländer Synthesis
This protocol outlines a parallel synthesis approach to efficiently identify the optimal solvent for your specific substrates.
Objective: To determine the effect of different solvents on the yield and selectivity of a model Friedländer reaction between 2-aminobenzophenone and ethyl acetoacetate.
Materials:
-
2-aminobenzophenone
-
Ethyl acetoacetate
-
Base catalyst (e.g., Piperidine or KOH)
-
Solvents for screening: Ethanol, Toluene, DMF, Water, and a solvent-free control.
-
Reaction vials with stir bars
-
Heating block or oil bath
-
TLC plates, chamber, and appropriate eluent (e.g., 3:1 Hexanes:Ethyl Acetate)
Procedure:
-
Setup: Arrange five reaction vials, labeling one for each solvent and one for the solvent-free condition.
-
Reagent Addition: To each vial, add 2-aminobenzophenone (1 mmol) and ethyl acetoacetate (1.1 mmol).
-
Solvent Addition: To the four designated vials, add 2 mL of the respective solvent (Ethanol, Toluene, DMF, Water). Leave the fifth vial solvent-free.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol) to each vial.
-
Reaction: Place all vials in a pre-heated block at 80°C and stir vigorously.
-
Monitoring: After 1 hour, and every hour thereafter, take a small aliquot from each reaction mixture. Spot each on a TLC plate alongside the starting materials to monitor product formation and starting material consumption.[11]
-
Work-up: Once a reaction is deemed complete (or after a set time, e.g., 6 hours), cool the mixtures to room temperature.
-
Analysis: Purify the crude product from each reaction (e.g., by column chromatography or recrystallization). Calculate the isolated yield for each solvent and analyze the product purity and isomer ratio (if applicable) by ¹H NMR or LC-MS.
Visual Guides
These diagrams illustrate key decision-making processes and mechanistic concepts related to solvent selection.
Caption: Decision workflow for initial solvent selection in quinoline synthesis.
Caption: How solvent type influences the stability and reactivity of intermediates.
References
-
Reddy, K. S., et al. (2011). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]
-
Larkin, A., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. [Link]
- E-E-A-T Guidelines. (n.d.). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis.
-
Reddit r/chemhelp. (2019). Polar Protic vs. Polar Aprotic Solvents. [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
-
Schwartz, M. A., et al. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Taylor & Francis Online. (2023). A review on synthetic investigation for quinoline- recent green approaches. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. [Link]
-
MDPI. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. [Link]
-
ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]
-
ResearchGate. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses. [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
ResearchGate. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. Quinoline synthesis [organic-chemistry.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iipseries.org [iipseries.org]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Characterization of 2-(Dibromomethyl)quinoline Reaction Products
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the reaction products derived from 2-(dibromomethyl)quinoline. This versatile starting material offers a gateway to a variety of functionalized quinoline derivatives, which are of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of protocols to offer a comparative analysis grounded in mechanistic insights and experimental data, empowering researchers to make informed decisions in their synthetic strategies.
The Versatile Reactivity of this compound
This compound is a reactive building block primed for a range of chemical transformations. The geminal dibromide at the 2-position of the quinoline ring is the focal point of its reactivity, making the benzylic-like carbon susceptible to nucleophilic attack. The primary reaction pathways include nucleophilic substitution and hydrolysis, leading to a diverse array of 2-substituted quinoline derivatives. Understanding the interplay of reaction conditions and nucleophile choice is paramount to selectively accessing the desired products.
Comparative Analysis of Key Reaction Products
This section provides a detailed comparison of the synthesis and characterization of three primary product classes accessible from this compound: quinoline-2-carboxaldehydes via hydrolysis, 2-(diaminomethyl)quinolines via aminolysis, and 2-(dithiomethyl)quinolines via thiolysis.
Hydrolysis to Quinoline-2-carboxaldehyde: A Gateway to Further Functionalization
The hydrolysis of this compound represents a straightforward method to access quinoline-2-carboxaldehyde, a valuable intermediate for the synthesis of Schiff bases, polymers, and various heterocyclic systems.
Reaction Pathway:
Caption: Aminolysis of this compound.
This reaction is a nucleophilic substitution where the amine acts as the nucleophile. An excess of the amine is often used to act as a base to neutralize the HBr formed during the reaction.
Comparative Synthesis Data:
| Method | Starting Material(s) | Reagents & Conditions | Yield (%) | Advantages | Disadvantages | Reference |
| From Dibromide | This compound, Piperidine | Piperidine (excess), Ethanol, reflux | High | Direct, high yielding | Requires synthesis of the starting material | [1] |
| Reductive Amination | Quinoline-2-carboxaldehyde, Piperidine | NaBH(OAc)₃, CH₂Cl₂ | Good | Milder conditions | Requires pre-synthesis of the aldehyde | [2] |
| Mannich Reaction | 2-Methylquinoline, Formaldehyde, Piperidine | HCl, Ethanol, reflux | Moderate | One-pot from readily available materials | Can lead to mixtures and side products | [3] |
Characterization of 2-(Piperidin-1-ylmethyl)quinoline (Representative Example):
-
¹H NMR (CDCl₃, ppm): δ 8.1-7.4 (m, 6H, Ar-H), 3.8 (s, 2H, CH₂), 2.5 (t, 4H, piperidine-H), 1.6 (m, 6H, piperidine-H). The singlet at ~3.8 ppm is characteristic of the methylene bridge protons.
-
¹³C NMR (CDCl₃, ppm): δ 161.0, 147.0, 136.0, 129.0, 128.5, 127.0, 126.5, 121.0, 64.0 (CH₂), 54.0 (piperidine-C), 26.0 (piperidine-C), 24.0 (piperidine-C).
-
MS (ESI): m/z 227 (M+H)⁺.
Thiolysis: Accessing 2-(Thio-substituted methyl)quinolines
The reaction with thiols or their corresponding thiolates offers a pathway to 2-((alkylthio)methyl)quinoline and related sulfur-containing derivatives. These compounds have applications in materials science and as ligands in coordination chemistry.
Reaction Pathway:
Caption: Thiolysis of this compound.
This nucleophilic substitution reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.
Comparative Synthesis Data:
| Method | Starting Material(s) | Reagents & Conditions | Yield (%) | Advantages | Disadvantages | Reference |
| From Dibromide | This compound, Thiophenol | K₂CO₃, DMF, rt | Good | Direct, mild conditions | Requires synthesis of the starting material | [4] |
| From Halide | 2-(Chloromethyl)quinoline, Thiophenol | NaH, THF | High | High yielding | Requires synthesis of the chloromethyl derivative | [5] |
| Radical Reaction | Quinoline, Thiophenol | AIBN, reflux | Moderate | C-H functionalization | Lower yields, potential for side reactions | [6] |
Characterization of 2-((Phenylthio)methyl)quinoline (Representative Example):
-
¹H NMR (CDCl₃, ppm): δ 8.2-7.2 (m, 11H, Ar-H), 4.4 (s, 2H, CH₂). The singlet around 4.4 ppm corresponds to the methylene protons.
-
¹³C NMR (CDCl₃, ppm): δ 159.0, 147.5, 136.5, 136.0, 130.0, 129.5, 129.0, 128.0, 127.5, 127.0, 126.0, 121.5, 40.0 (CH₂).
-
MS (ESI): m/z 250 (M+H)⁺.
Detailed Experimental Protocols
The following protocols are provided as a self-validating system, with explanations for key experimental choices to ensure reproducibility and success.
Protocol 1: Synthesis of Quinoline-2-carboxaldehyde via Hydrolysis
Workflow:
Caption: Experimental workflow for the hydrolysis of this compound.
Procedure:
-
Rationale: The use of aqueous ethanol as a solvent ensures the solubility of the organic starting material while providing the necessary water for hydrolysis. In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 3.3 mmol) in a mixture of ethanol (20 mL) and water (10 mL).
-
Rationale: Calcium carbonate acts as a mild base to neutralize the HBr formed during the reaction, preventing potential side reactions catalyzed by strong acid. Add calcium carbonate (1.0 g, 10 mmol) to the solution.
-
Rationale: Refluxing provides the necessary thermal energy to overcome the activation energy of the nucleophilic substitution reaction. Heat the mixture to reflux with stirring for 4 hours.
-
Rationale: Thin-layer chromatography (TLC) is used to monitor the disappearance of the starting material and the appearance of the product, indicating the completion of the reaction. Monitor the reaction progress by TLC (eluent: 3:1 hexanes/ethyl acetate).
-
Rationale: Filtration removes the insoluble calcium carbonate and any other solid byproducts. While hot, filter the reaction mixture through a fluted filter paper to remove the solids.
-
Rationale: The product is less soluble in the cold solvent mixture, allowing for its isolation by crystallization. Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization. Collect the precipitated solid by vacuum filtration.
-
Rationale: Recrystallization is a purification technique to obtain a highly pure crystalline product. Recrystallize the crude product from a minimal amount of hot ethanol.
-
Characterization: Confirm the identity and purity of the product using spectroscopic methods.
Protocol 2: Synthesis of 2-(Piperidin-1-ylmethyl)quinoline via Aminolysis
Workflow:
Caption: Experimental workflow for the aminolysis of this compound.
Procedure:
-
Rationale: Ethanol serves as a suitable solvent for both the starting material and the amine. In a 50 mL round-bottom flask, dissolve this compound (0.5 g, 1.65 mmol) in ethanol (15 mL).
-
Rationale: An excess of piperidine acts as both the nucleophile and the base to neutralize the HBr byproduct. Add piperidine (0.83 mL, 8.25 mmol, 5 equivalents) to the solution.
-
Rationale: Heating to reflux accelerates the rate of the nucleophilic substitution. Reflux the mixture with stirring for 6 hours.
-
Rationale: TLC is used to confirm the consumption of the starting material. Monitor the reaction by TLC (eluent: 1:1 hexanes/ethyl acetate).
-
Rationale: Removal of the solvent and excess amine is the first step in the work-up procedure. After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Rationale: An aqueous work-up is performed to remove any water-soluble salts and byproducts. Partition the residue between dichloromethane (20 mL) and water (20 mL). Separate the organic layer.
-
Rationale: Drying the organic layer removes any residual water before final concentration. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Rationale: Column chromatography is employed to isolate the pure product from any remaining impurities. Purify the crude product by column chromatography on silica gel (eluent: gradient of hexanes to 1:1 hexanes/ethyl acetate).
-
Characterization: Confirm the structure of the purified product.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a range of 2-substituted quinoline derivatives. The choice of nucleophile and reaction conditions allows for the selective formation of aldehydes, amines, and thioethers. While direct functionalization of this compound offers a straightforward route to these products, alternative methods starting from more readily available precursors such as 2-methylquinoline or quinoline-2-carboxaldehyde provide viable, and in some cases, milder synthetic options. This guide provides the necessary comparative data and detailed protocols to enable researchers to select the most appropriate synthetic strategy for their specific research goals.
References
- Cooper, R., & Cohen, A. (1932). The Synthesis of Quinoline-2-carbaldehyde. Journal of the Chemical Society, 715-716.
- Motswainyana, W. M., & Onani, M. O. (2011). Quinoline-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2573.
- Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.
- BenchChem. (2025). 2-(Piperidin-1-yl)quinoline-3-carbaldehyde. BenchChem Product Page.
- Ghorbani-Vaghei, R., & Malaekeh, P. (2007). A novel and efficient method for the synthesis of 2-substituted quinolines catalyzed by N,N,N',N'-tetrabromobenzene-1,3-disulfonamide. Tetrahedron Letters, 48(48), 8563-8566.
- Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303-341.
- Basavaraju, B., Bhojyanaik, H. S., & Prabhakara, M. C. (2006). Synthesis of 2-(2-napthylthio)-quinoline-3-carboxaldehyde as a novel complexing agent. Molbank, 2006(4), M518.
- Amosova, S. V., et al. (2020).
- Li, J., et al. (2018). Metal-Free, Visible-Light-Promoted Aerobic Oxidative C-H Thiolation of Quinolines with Thiols. The Journal of Organic Chemistry, 83(15), 8415-8424.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sci-Hub: are you are robot? [sci-hub.box]
A Senior Application Scientist's Guide to Analytical Techniques for Quinoline Derivative Identification
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, exhibiting a vast array of biological activities and physicochemical properties. The accurate identification and quantification of these heterocyclic compounds are paramount for drug discovery, quality control, and pharmacokinetic studies. This guide provides an in-depth comparison of the principal analytical techniques employed for the characterization of quinoline derivatives, offering field-proven insights and detailed experimental protocols to empower researchers in their analytical endeavors.
The Analytical Landscape for Quinoline Derivatives: A Strategic Overview
The selection of an appropriate analytical technique for quinoline derivative identification is contingent upon several factors, including the complexity of the sample matrix, the required sensitivity and selectivity, and the specific goals of the analysis (e.g., structural elucidation vs. routine quantification). This guide will navigate the intricacies of the most powerful and widely adopted techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic methods (NMR, UV-Vis, and IR), with a special focus on the synergistic power of hyphenated techniques.
Chromatographic Techniques: The Workhorses of Separation and Quantification
Chromatographic methods are indispensable for separating quinoline derivatives from complex mixtures, a crucial prerequisite for accurate identification and quantification.
High-Performance Liquid Chromatography (HPLC): Versatility and Robustness
HPLC is arguably the most versatile and widely used technique for the analysis of quinoline derivatives due to its broad applicability to a wide range of polar and non-polar compounds.
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. The choice of stationary phase (e.g., C18 for reversed-phase) and the composition of the mobile phase are critical parameters that are optimized to achieve the desired separation.
-
Selectivity: By carefully selecting the column and mobile phase, HPLC can effectively separate structurally similar quinoline derivatives.
-
Sensitivity: When coupled with a sensitive detector, such as a UV-Vis or Diode Array Detector (DAD), HPLC can achieve low limits of detection (LOD) and quantification (LOQ).
-
Versatility: HPLC is compatible with a wide range of sample matrices, including pharmaceutical formulations, biological fluids, and environmental samples.
Comparative Performance of HPLC Methods for Quinoline Derivative Analysis
| Parameter | HPLC-UV | HPLC-DAD | HPLC-Fluorescence |
| Limit of Detection (LOD) | 3.83 µg/mL (Quinine) | 0.1 µg/mL (Quinine) | ng/L level (Quinolones) |
| Limit of Quantification (LOQ) | 11.61 µg/mL (Quinine) | - | - |
| Linearity Range | 10–200 µg/mL (Quinine) | 25 to 300 μg mL−1 (Hydroxychloroquine) | 0.1 × 10³–1.0 × 10³ nM (Quinine) |
| Recovery | 99.53 ± 0.7103% (Quinine) | >97% (Hydroxychloroquine) | 70-100% (Quinolones in water) |
| Precision (%RSD) | 1.13 (Intraday, Quinine) | <1.5% | 6-12% |
Experimental Protocol: HPLC-UV Analysis of a Quinoline Derivative in a Pharmaceutical Formulation
This protocol outlines a general procedure for the quantification of a quinoline-based active pharmaceutical ingredient (API) in a tablet formulation.
1. Materials and Reagents:
-
Quinoline derivative reference standard
-
HPLC-grade acetonitrile and methanol
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (or other suitable buffer components)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
3. Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mixture of aqueous buffer (e.g., phosphate buffer, pH adjusted) and organic solvent (e.g., acetonitrile). The exact ratio should be optimized for the specific analyte.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of the API.
-
Transfer to a volumetric flask and add a suitable extraction solvent.
-
Sonicate for 15-20 minutes to ensure complete extraction of the API.
-
Dilute to volume with the extraction solvent and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter before injection.
-
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: The λmax of the quinoline derivative, determined by UV-Vis spectrophotometry.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of the API in the sample solution from the calibration curve.
-
Calculate the amount of API per tablet.
6. Method Validation:
-
The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Derivatives
GC-MS is a powerful technique for the analysis of volatile and thermally stable quinoline derivatives. Its high sensitivity and the structural information provided by the mass spectrometer make it an invaluable tool for identification.
In GC, a sample is vaporized and injected into a long, thin capillary column. An inert gas (the mobile phase) carries the sample through the column, which is coated with a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the gas and stationary phases. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
High Resolution: Capillary GC columns provide excellent separation efficiency.
-
Definitive Identification: The mass spectrum provides a unique "fingerprint" of a compound, allowing for unambiguous identification by comparison to spectral libraries.
-
High Sensitivity: GC-MS can detect and quantify quinoline derivatives at trace levels.
Experimental Protocol: GC-MS Analysis of Quinoline in an Environmental Sample (e.g., Soil)
This protocol provides a general workflow for the determination of quinoline in a soil sample.
1. Materials and Reagents:
-
Quinoline reference standard
-
GC-grade toluene, acetone, and methylene chloride
-
Anhydrous sodium sulfate
-
0.45 µm PTFE syringe filters
2. Instrumentation:
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
3. Sample Preparation (Ultrasonic Extraction):
- Weigh 5 g of the soil sample into a centrifuge tube.
- Add 10 mL of a suitable extraction solvent (e.g., toluene).
- Sonicate the mixture for 30 minutes.
- Centrifuge the sample and collect the supernatant.
- Repeat the extraction process twice more with fresh solvent.
- Combine the supernatants and pass them through a column containing anhydrous sodium sulfate to remove any residual water.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
- Filter the final extract through a 0.45 µm PTFE syringe filter.
4. GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C (hold for 2 min)
-
Ramp: 10 °C/min to 280 °C (hold for 5 min)
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-450
5. Data Analysis:
-
Identify quinoline based on its retention time and by comparing its mass spectrum with a reference spectrum from a library.
-
Quantify the concentration of quinoline using a calibration curve prepared from standard solutions.
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic techniques provide invaluable information about the molecular structure of quinoline derivatives, complementing the separation-based techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for the unambiguous elucidation of the molecular structure of organic compounds, including quinoline derivatives.
NMR spectroscopy is based on the absorption of electromagnetic radiation in the radiofrequency region by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the connectivity and spatial arrangement of atoms.
-
¹H NMR: Provides information on the number and types of protons, their chemical shifts, and their coupling patterns, which reveals the connectivity of the proton framework.
-
¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the complete assignment of the molecular structure.
Characteristic NMR Spectral Data for Quinoline
| Nucleus | Chemical Shift (δ, ppm) in CDCl₃ |
| ¹H NMR | H-2: 8.90, H-3: 7.38, H-4: 8.12, H-5: 7.75, H-6: 7.52, H-7: 7.65, H-8: 8.08 |
| ¹³C NMR | C-2: 150.3, C-3: 121.1, C-4: 136.1, C-4a: 128.3, C-5: 127.7, C-6: 126.5, C-7: 129.4, C-8: 129.5, C-8a: 148.3 |
Data compiled from publicly available spectral databases.
Experimental Protocol: Acquiring NMR Spectra of a Quinoline Derivative
1. Sample Preparation:
- Dissolve 5-10 mg of the purified quinoline derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved and the solution is homogeneous.
2. NMR Data Acquisition:
- Acquire a ¹H NMR spectrum.
- Acquire a broadband proton-decoupled ¹³C NMR spectrum.
- If necessary for complete structural elucidation, perform 2D NMR experiments such as COSY, HSQC, and HMBC.
3. Data Processing and Interpretation:
- Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).
- Assign the signals in the ¹H and ¹³C spectra based on chemical shifts, coupling constants, and correlations observed in the 2D spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Tool for Quantification and Preliminary Identification
UV-Vis spectroscopy is a simple, rapid, and cost-effective technique that is primarily used for the quantitative analysis of quinoline derivatives.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a molecule. The absorption of light is proportional to the concentration of the analyte, as described by the Beer-Lambert law.
-
Quantification: It is widely used for assaying the concentration of quinoline derivatives in pharmaceutical formulations.
-
Preliminary Identification: The wavelength of maximum absorbance (λmax) can provide preliminary information about the chromophoric system of the molecule.
Experimental Protocol: UV-Vis Spectrophotometric Determination of a Quinoline Derivative
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
2. Sample Preparation:
- Prepare a stock solution of the quinoline derivative in a suitable UV-grade solvent (e.g., methanol, ethanol, or an appropriate buffer).
- Prepare a series of standard solutions of known concentrations by diluting the stock solution.
- Prepare the sample solution by dissolving a known amount of the substance in the same solvent.
3. Measurement:
- Scan the UV-Vis spectrum of one of the standard solutions to determine the λmax.
- Measure the absorbance of all standard and sample solutions at the determined λmax.
4. Data Analysis:
- Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
- Determine the concentration of the quinoline derivative in the sample solution from the calibration curve.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds vibrate at characteristic frequencies, allowing for the identification of functional groups.
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C=N stretching: ~1600-1650 cm⁻¹
-
C-H out-of-plane bending: These bands in the 700-900 cm⁻¹ region can be indicative of the substitution pattern on the aromatic rings.
Hyphenated Techniques: The Power of Combination
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, offer the best of both worlds: the separation power of chromatography and the identification capabilities of spectroscopy.
HPLC-MS and GC-MS: The Ultimate Analytical Tools
As discussed previously, coupling HPLC or GC with mass spectrometry provides a powerful platform for the sensitive and specific analysis of quinoline derivatives in complex matrices. The chromatographic separation simplifies the mixture before it enters the mass spectrometer, allowing for the acquisition of clean mass spectra for individual components.
Method Validation: Ensuring Data Integrity
The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure the reliability and accuracy of the data generated. According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Analytical Workflow
The following diagrams illustrate the typical workflows for the analysis of quinoline derivatives using HPLC and GC-MS.
Caption: A typical workflow for the analysis of quinoline derivatives using HPLC.
Caption: A typical workflow for the analysis of quinoline derivatives using GC-MS.
Conclusion: An Integrated Approach for Comprehensive Characterization
No single analytical technique can provide all the necessary information for the comprehensive characterization of quinoline derivatives. A strategic and integrated approach, combining the separation power of chromatography with the structural elucidation capabilities of spectroscopy, is essential for achieving accurate and reliable results. This guide has provided a comparative overview of the key analytical techniques, along with practical experimental protocols, to assist researchers in navigating the analytical challenges associated with this important class of compounds. By understanding the principles, strengths, and limitations of each technique, scientists can make informed decisions to select the most appropriate analytical strategy for their specific research needs.
References
- Desrivot, J., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
- Arias, L. A., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 190, 1113-1121.
- Al-Ghamdi, A. F., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Journal of Analytical Methods in Chemistry, 2023.
- Hassan, A. A. (n.d.).
- Jones, A. W., et al. (2019). A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass. Molecules, 24(22), 4059.
- Li, J., et al. (2020). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOP Conference Series: Earth and Environmental Science, 440(3), 032049.
- Bernstein, M. P., et al. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. 36th Annual Lunar and Planetary Science Conference, 1338.
- Prat, M. D., et al. (2004). Determination of quinolones in water samples by solid-phase extraction and liquid chromatography with fluorimetric detection.
- Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. John Wiley & Sons.
- Sandford, S. A., et al. (2003). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. American Astronomical Society Meeting Abstracts, 203, 10.02.
- Kumar, A., et al. (2024). Development, Validation, Identification and Estimation of Quinoline Yellow in the Levodopa and Carbidopa Pharmaceutical Combined dosage form by Ultra
A Comparative Guide to 2-(Dibromomethyl)quinoline and 2-(Trichloromethyl)quinoline for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, quinoline scaffolds are foundational building blocks for a myriad of therapeutic agents and functional materials. Their inherent biological activity and synthetic versatility have cemented their importance in drug discovery. Among the vast array of quinoline derivatives, those functionalized at the 2-position with halomethyl groups serve as powerful intermediates for further molecular elaboration. This guide provides an in-depth, objective comparison of two such key intermediates: 2-(dibromomethyl)quinoline and 2-(trichloromethyl)quinoline. We will dissect their synthesis, compare their reactivity based on mechanistic principles, and explore their potential applications, supported by experimental insights.
Introduction: The Significance of 2-Halomethylquinolines
The quinoline core, a fusion of benzene and pyridine rings, possesses a unique electronic architecture that makes it a privileged scaffold in medicinal chemistry. The introduction of a di- or trihalomethyl group at the 2-position dramatically enhances the synthetic utility of the quinoline moiety. These groups act as latent electrophiles, poised for a variety of nucleophilic substitution reactions, thereby providing a gateway to a diverse range of 2-substituted quinolines. The choice between a dibromomethyl and a trichloromethyl substituent is not arbitrary; it is a strategic decision that influences reactivity, synthetic accessibility, and ultimately, the molecular diversity that can be achieved.
Synthesis and Spectroscopic Characterization
The most direct and industrially scalable approach to synthesizing both this compound and 2-(trichloromethyl)quinoline is through the free-radical halogenation of 2-methylquinoline (quinaldine). This method leverages the relative stability of the benzylic radical intermediate formed at the methyl group.
General Synthetic Workflow
Caption: General workflow for the synthesis of 2-(dihalomethyl)quinolines.
Experimental Protocol: Synthesis of 2-(Dihalomethyl)quinolines
Objective: To synthesize this compound and 2-(trichloromethyl)quinoline from 2-methylquinoline via free-radical halogenation.
Materials:
-
2-Methylquinoline (quinaldine)
-
N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylquinoline (1 equivalent) in carbon tetrachloride.
-
Addition of Reagents: Add the halogenating agent (NBS for bromination, ~2.2 equivalents; NCS for chlorination, ~3.3 equivalents) and a catalytic amount of the radical initiator (AIBN or BPO).
-
Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.
-
Purification: Wash the filtrate with saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Final Product: The crude product can be further purified by column chromatography or recrystallization to yield the desired 2-(dihalomethyl)quinoline.
Causality Behind Experimental Choices:
-
Solvent: Carbon tetrachloride is a classic solvent for free-radical halogenations due to its inertness and ability to dissolve the reactants. However, due to its toxicity, alternative solvents like cyclohexane or acetonitrile can be considered.
-
Radical Initiator: AIBN or BPO is used in catalytic amounts to initiate the radical chain reaction by providing an initial source of radicals upon thermal decomposition.
-
Stoichiometry of Halogenating Agent: Slightly more than two equivalents of NBS are used for dibromination to ensure complete reaction. For trichlorination, a larger excess of NCS is often required due to the decreasing reactivity of the di- and trichloromethyl intermediates.
Comparative Spectroscopic Data
| Spectroscopic Data | This compound (Predicted) | 2-(Trichloromethyl)quinoline (Predicted) |
| ¹H NMR (δ, ppm) | ~6.8-7.0 (s, 1H, -CHBr₂) | ~7.0-7.2 (s, 1H, -CHCl₂) - Note: No proton for -CCl₃ |
| ~7.5-8.5 (m, 6H, quinoline protons) | ~7.6-8.6 (m, 6H, quinoline protons) | |
| ¹³C NMR (δ, ppm) | ~40-45 (-CHBr₂) | ~95-100 (-CCl₃) |
| ~120-160 (quinoline carbons) | ~120-160 (quinoline carbons) | |
| Mass Spec (m/z) | Molecular ion peak showing characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in ~1:2:1 ratio). | Molecular ion peak showing characteristic isotopic pattern for three chlorine atoms (M, M+2, M+4, M+6 in ~27:27:9:1 ratio). |
Reactivity and Mechanistic Considerations
The primary utility of 2-(dihalomethyl)quinolines lies in their reactivity as electrophiles in nucleophilic substitution reactions. The electron-withdrawing nature of the quinoline ring and the halogens polarizes the C-X bonds (where X is Br or Cl), making the benzylic carbon susceptible to nucleophilic attack.
Comparative Electrophilicity and Leaving Group Ability
Caption: Comparison of leaving group ability and resulting reactivity.
From a mechanistic standpoint, the reactivity of the halomethyl group is governed by two primary factors: the stability of the carbocation intermediate (for an SN1-type mechanism) or the facility of the nucleophilic attack (for an SN2-type mechanism), and the leaving group ability of the halide.
-
Leaving Group Ability: Bromide is a better leaving group than chloride due to its larger size and greater polarizability, which allows it to better stabilize the negative charge in the transition state and as a free ion. This generally translates to a faster reaction rate for the dibromo compound in nucleophilic substitutions.
-
Electrophilicity: The trichloromethyl group is more electron-withdrawing than the dibromomethyl group due to the higher electronegativity of chlorine. This makes the carbon atom in the -CCl₃ group more electrophilic. However, this effect is often outweighed by the superior leaving group ability of bromide.
Therefore, This compound is expected to be more reactive towards nucleophiles than 2-(trichloromethyl)quinoline.
Typical Nucleophilic Substitution Reactions
Both compounds can undergo a variety of nucleophilic substitution reactions to introduce diverse functional groups at the 2-position. For instance, reaction with amines, thiols, or alkoxides can yield the corresponding amino-, thio-, or ether-linked quinoline derivatives. The greater reactivity of the dibromo derivative makes it a more versatile intermediate for a broader range of nucleophiles, particularly weaker ones.
Applications in Research and Drug Development
The ability to easily introduce a variety of substituents at the 2-position makes these compounds valuable starting materials for the synthesis of biologically active molecules. The quinoline scaffold is present in numerous drugs with a wide range of therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]
-
Antimicrobial Agents: Halogenated quinolines themselves can exhibit antimicrobial activity. Furthermore, the 2-(dihalomethyl)quinolines serve as precursors for the synthesis of novel quinoline-based antibiotics and antifungals. The introduction of different side chains via nucleophilic substitution allows for the fine-tuning of the molecule's biological activity and pharmacokinetic properties.
-
Anticancer Drug Discovery: The quinoline ring is a key pharmacophore in several anticancer drugs. By utilizing this compound and 2-(trichloromethyl)quinoline, medicinal chemists can rapidly generate libraries of novel quinoline derivatives for screening against various cancer cell lines.
-
Organic Synthesis: Beyond medicinal chemistry, these compounds are useful building blocks in organic synthesis for the construction of more complex heterocyclic systems and functional materials.
Conclusion: A Strategic Choice for Synthetic Chemists
The choice between this compound and 2-(trichloromethyl)quinoline is a strategic one, dictated by the desired reactivity and synthetic outcome.
This compound is the more reactive of the two, making it an excellent choice for a wide range of nucleophilic substitution reactions, especially with less reactive nucleophiles. Its synthesis via free-radical bromination of 2-methylquinoline is a well-established and efficient process.
2-(Trichloromethyl)quinoline , while less reactive, can still be a valuable intermediate, particularly when a more controlled or selective reaction is desired. Its synthesis may require more forcing conditions compared to its dibromo counterpart.
References
- Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. PMC. [Link]
- Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]
- Synthesis of quinolines. Organic Chemistry Portal. [Link]
- Method for one-step preparation of 2-methylquinoline.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
- Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. [Link]
- The synthetic method of 2-vinylquinoline compounds.
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. [Link]
- Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. ResearchGate. [Link]
- Method of side-chain chlorination of 2-chloro-methylpyridine.
- Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. National Institutes of Health. [Link]
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. [Link]
- Synthesis and antimicrobial activity of 2,3-bis(bromomethyl)quinoxaline derivatives. Europe PMC. [Link]
- Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
- Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. [Link]
- Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. ResearchGate. [Link]
- Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]
- Reactions of Aromatic Compounds. Chemistry LibreTexts. [Link]/18%3A_Reactions_of_Aromatic_Compounds)
- 8-Bromo-2-methylquinoline. PMC. [Link]
- Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. PubMed. [Link]
- Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. National Institutes of Health. [Link]
- Comparing the reactivity towards aromatic electrophilic substitution reaction. Chemistry Stack Exchange. [Link]
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
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- Free Radical Reactions. Master Organic Chemistry. [Link]
- Biological Activities of Quinoline Derivatives. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Aldehyde Synthesis: Navigating Alternatives to 2-(Dibromomethyl)quinoline
For the synthetic chemist, the aldehyde is a cornerstone functional group—a versatile intermediate poised for a multitude of transformations. The introduction of a formyl group (-CHO) is a frequent and critical step in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Reagents such as 2-(dibromomethyl)quinoline serve as effective formylating agents. They function as masked formyl cation equivalents, reacting with nucleophiles which, upon subsequent hydrolysis of the dibromomethyl adduct, yield the desired aldehyde.
However, reliance on a single reagent is a strategic liability in complex synthesis. Challenges in the preparation of specialized reagents like this compound, substrate-specific limitations, or harsh reaction conditions necessitate a well-stocked arsenal of alternative methods. This guide provides a comparative analysis of robust and field-proven alternatives, designed to empower researchers, scientists, and drug development professionals to select the optimal synthetic route for their specific target molecule. We will explore the causal logic behind different synthetic strategies, from classical named reactions to modern oxidative techniques, supported by experimental data and detailed protocols.
The Strategic Framework: Electrophilic vs. Nucleophilic Formylation
At its core, the synthesis of an aldehyde by formylation involves the creation of a new carbon-carbon bond with a one-carbon electrophile or nucleophile that can be converted to a formyl group. The strategy employed dictates the type of precursor required.
-
Electrophilic Formylation (Formyl Cation Equivalents): This is the classical approach embodied by this compound. The reagent provides an electrophilic carbon that, after reaction with a nucleophile (e.g., an organometallic species, an enolate, or an activated aromatic ring), is hydrolyzed to the aldehyde. Alternatives in this class often involve the in-situ generation of a reactive electrophile from a stable precursor.
-
Nucleophilic Formylation (Formyl Anion Equivalents): This powerful strategy involves a polarity reversal, or Umpolung , of the carbonyl carbon.[1] A masked carbonyl group is transformed into a potent nucleophile that can attack a wide range of electrophiles (e.g., alkyl halides). This approach is invaluable when the target disconnection points to a nucleophilic formyl group.[2]
Sources
A Comparative Guide to the Spectroscopic Analysis of 2-(Dibromomethyl)quinoline Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Quinoline derivatives, a class of heterocyclic compounds, are of significant interest due to their wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3][4] Among these, 2-(dibromomethyl)quinoline derivatives serve as important synthetic intermediates and possess their own potential therapeutic applications. This guide provides an in-depth comparison of the primary spectroscopic techniques used to characterize these molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will delve into the causality behind experimental choices, present comparative data, and provide standardized protocols to ensure trustworthy and reproducible results.
The Significance of the this compound Scaffold
The quinoline ring system is a versatile scaffold in medicinal chemistry.[4] The introduction of a dibromomethyl group at the 2-position creates a reactive site suitable for further functionalization, allowing for the synthesis of a diverse library of derivatives. Understanding the precise spectroscopic signature of this core structure is crucial for confirming successful synthesis and for the unambiguous identification of subsequent reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Molecular Connectivity
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[5] For this compound derivatives, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum of a this compound derivative provides key information about the protons on the quinoline ring and the dibromomethyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the bromine atoms, as well as the aromatic ring current.
Key Diagnostic Signals:
-
CHBr₂ Proton: This proton typically appears as a singlet in the downfield region, often between δ 6.5 and 7.5 ppm. Its exact chemical shift is sensitive to the electronic environment and the presence of neighboring substituents.
-
Quinoline Ring Protons: The protons on the quinoline ring resonate in the aromatic region (δ 7.0-9.0 ppm). The H8 proton is often the most deshielded due to its proximity to the nitrogen atom's lone pair.[5] The coupling patterns (doublets, triplets, and multiplets) are crucial for assigning the positions of substituents on the benzene portion of the quinoline ring.[6]
Comparative ¹H NMR Data for Substituted 2-(Dibromomethyl)quinolines:
| Substituent at C4 | CHBr₂ (δ, ppm) | H3 (δ, ppm) | H8 (δ, ppm) | Rationale for Shift Changes |
| -H | ~6.8 | ~7.6 (d) | ~8.1 (d) | Baseline for comparison. |
| -Cl | ~6.9 | ~7.7 (s) | ~8.2 (d) | The electron-withdrawing chloro group slightly deshields adjacent protons. |
| -OCH₃ | ~6.7 | ~7.4 (s) | ~8.0 (d) | The electron-donating methoxy group shields nearby protons. |
| -NO₂ | ~7.1 | ~8.0 (s) | ~8.5 (d) | The strongly electron-withdrawing nitro group significantly deshields all ring protons. |
Note: The chemical shifts are approximate and can vary depending on the solvent and other substituents.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule.
Key Diagnostic Signals:
-
C2 Carbon: The carbon atom attached to the dibromomethyl group is typically found in the range of δ 150-160 ppm.
-
CHBr₂ Carbon: The carbon of the dibromomethyl group itself resonates at a much higher field, typically between δ 30-40 ppm.
-
Quinoline Ring Carbons: The aromatic carbons of the quinoline ring appear in the region of δ 120-150 ppm. The chemical shifts are influenced by the nitrogen atom and any substituents present.[7][8]
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a good first choice for many organic compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. A standard pulse sequence is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.[9] Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used for quinoline derivatives.
Expected Fragmentation Pattern
The mass spectrum of a this compound derivative will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). This results in a triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.
Key Fragmentation Pathways:
-
Loss of a Bromine Radical: A common initial fragmentation is the loss of a bromine radical (•Br) to form a stable carbocation.
-
Loss of HBr: Elimination of a molecule of hydrogen bromide (HBr) is another frequent fragmentation pathway.
-
Quinoline Ring Fragmentation: The quinoline ring itself can fragment, often by losing HCN.[9]
Illustrative Fragmentation Workflow
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A Senior Application Scientist's Guide to the Validation of Quinoline Synthesis via Electrophilic Cyclization
Authored for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Its synthesis is a critical step in the drug discovery pipeline, demanding robust, reliable, and well-understood methodologies. This guide provides an in-depth comparative analysis of classic quinoline synthesis routes that share a common mechanistic feature: acid-catalyzed electrophilic cyclization.
We will move beyond simple procedural descriptions to dissect the causality behind experimental choices, offering a framework for validating outcomes and troubleshooting common challenges. Our focus is on empowering researchers to select and optimize the ideal synthesis strategy for their specific molecular targets.
The Core Principle: Intramolecular Electrophilic Aromatic Substitution
At the heart of many classical quinoline syntheses lies an intramolecular electrophilic aromatic substitution (SEAr) reaction. The general pathway involves two key stages: first, the condensation of an aniline with a carbonyl-containing partner to form a reactive intermediate (typically an enamine or a Schiff base derivative). Second, under strong acidic conditions, this intermediate is protonated, activating it for a ring-closing cyclization onto the electron-rich aniline ring. A final dehydration or oxidation step then furnishes the aromatic quinoline core. Understanding this fundamental pathway is crucial for rationalizing reaction outcomes and regioselectivity.
Caption: Generalized workflow for quinoline synthesis via electrophilic cyclization.
Comparative Analysis of Key Synthesis Methodologies
We will now compare four seminal methods for quinoline synthesis: the Combes, Doebner-von Miller, Friedländer, and Conrad-Limpach syntheses. Each leverages the core principle of electrophilic cyclization but differs significantly in starting materials, reaction conditions, and the substitution patterns of the final products.
The Combes Quinoline Synthesis
The Combes synthesis is a straightforward and widely used method that condenses an aniline with a β-diketone under acidic catalysis.
-
Mechanism: The reaction begins with the formation of an enamine intermediate from the aniline and one of the diketone's carbonyl groups.[3] Subsequent protonation and the rate-determining electrophilic cyclization, followed by dehydration, yield a 2,4-disubstituted quinoline.[3]
-
Strengths: Generally provides clean products with predictable substitution patterns when using symmetrical β-diketones like acetylacetone.
-
Limitations & Validation Points:
-
Regioselectivity: The primary challenge arises with unsymmetrical β-diketones. The initial nucleophilic attack of the aniline and the subsequent cyclization can be influenced by both steric and electronic factors, potentially leading to a mixture of regioisomers.[3] Validation requires careful spectroscopic analysis (¹H NMR, NOE) to confirm the substitution pattern.
-
Harsh Conditions: The reaction often requires strong acids like concentrated H₂SO₄ or polyphosphoric acid (PPA), which can be incompatible with sensitive functional groups. Strong electron-withdrawing groups on the aniline can inhibit or prevent the cyclization step.
-
Table 1: Representative Experimental Data for the Combes Synthesis
| Aniline Derivative | β-Diketone | Catalyst/Conditions | Product | Yield (%) |
| Aniline | Acetylacetone | H₂SO₄, heat | 2,4-Dimethylquinoline | ~85% |
| p-Anisidine | Acetylacetone | Lactic Acid | 6-Methoxy-2,4-dimethylquinoline | ~70% |
| m-Chloroaniline | Acetylacetone | H₂SO₄ | 7-Chloro-2,4-dimethylquinoline | ~78% |
| β-Naphthylamine | Acetylacetone | H₂SO₄ | 2,4-Dimethylbenzo[g]quinoline | ~90% |
Data synthesized from literature examples.
The Doebner-von Miller Reaction
This reaction is a modification of the Skraup synthesis and typically involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone.[2][4] It is one of the most versatile methods for accessing a wide range of substituted quinolines.
-
Mechanism: The currently accepted mechanism is complex. It can proceed via a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[4] Alternatively, another pathway involves the initial formation of a Schiff base, which then acts as an oxidant for a dihydroquinoline intermediate.[4] The reaction is notoriously complex and often involves in-situ formation of the unsaturated carbonyl from aldol condensations.[2]
-
Strengths: High versatility in the substitution patterns achievable on the quinoline core.
-
Limitations & Validation Points:
-
Tar Formation: The strongly acidic and often hot conditions can cause the α,β-unsaturated carbonyl compounds to polymerize, leading to low yields and the formation of significant amounts of tar, which complicates purification.[5] This is a major validation challenge, often requiring extensive chromatography.
-
Exothermic Nature: The reaction can be vigorously exothermic, requiring careful control of reagent addition and temperature to prevent runaway reactions and minimize side product formation.[5][6]
-
Regiochemistry: As with the Combes synthesis, unsymmetrical reactants can lead to mixtures of products. However, a fascinating reversal of the standard regiochemistry has been achieved by using γ-aryl-β,γ-unsaturated α-ketoesters, which proceeds via a 1,2-addition followed by cyclization.[4]
-
The Friedländer Synthesis
The Friedländer synthesis provides a convergent route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[7][8]
-
Mechanism: The reaction can be catalyzed by either acid or base.[7][9] It proceeds through an initial aldol-type condensation between the two carbonyl partners, followed by cyclization via Schiff base formation and subsequent dehydration to form the quinoline ring.[7]
-
Strengths: High convergence and regiochemical control, as the substitution pattern is explicitly defined by the two starting materials. Milder conditions are often possible compared to the Doebner-von Miller reaction.[10][11]
-
Limitations & Validation Points:
-
Starting Material Accessibility: The primary limitation is the availability of the requisite 2-aminoaryl aldehydes and ketones, which can be less accessible than simple anilines.
-
Side Reactions: Potential for self-condensation of the carbonyl partner with the α-methylene group, especially under basic conditions. Validation involves ensuring the desired cross-condensation product is the major species formed.
-
The Conrad-Limpach-Knorr Synthesis
This method utilizes the reaction between anilines and β-ketoesters (e.g., ethyl acetoacetate).[12] The reaction outcome is highly dependent on the temperature.
-
Mechanism & Temperature Dependence:
-
Lower Temperatures (e.g., <100°C): Kinetic control favors the formation of a β-aminoacrylate via condensation with the keto group. Subsequent cyclization at higher temperatures (~250°C) via electrophilic attack yields a 4-quinolone.
-
Higher Temperatures (e.g., >140°C): Thermodynamic control leads to the formation of a β-ketoester anilide. Intramolecular condensation then yields a 2-quinolone.
-
-
Strengths: Provides specific access to quinolones (oxo-quinolines), which are important pharmaceutical scaffolds.
-
Limitations & Validation Points:
-
Strict Temperature Control: The key validation point is controlling the reaction temperature to selectively isolate the desired 2-quinolone or 4-quinolone isomer. The cyclization step often requires very high temperatures, which can limit substrate scope.
-
Product Separation: If temperature control is inadequate, a mixture of isomers may form, necessitating careful separation and characterization.
-
Caption: Key workflow differences between the Combes and Doebner-von Miller syntheses.
Detailed Experimental Protocol: The Combes Synthesis of 2,4-Dimethyl-7-chloroquinoline
This protocol provides a self-validating system for synthesizing a representative quinoline derivative. The causality behind each step is explained to enhance experimental understanding.
Materials and Reagents:
-
3-Chloroaniline (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.1 eq)
-
Concentrated Sulfuric Acid (98%)
-
10% Sodium Hydroxide solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle
-
Separatory funnel, rotary evaporator
Step-by-Step Methodology:
-
Intermediate Formation:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 3-chloroaniline (5.0 g, 39.2 mmol).
-
Slowly add acetylacetone (4.3 g, 43.1 mmol, 1.1 eq) dropwise to the aniline at room temperature with stirring. An exotherm may be observed.
-
Scientist's Note: This initial condensation forms the key enamine intermediate. Running this step before adding the strong acid allows for the controlled formation of the intermediate without immediate, aggressive side reactions. A slight excess of the diketone ensures complete consumption of the limiting aniline.
-
-
Acid-Catalyzed Cyclization (Rate-Determining Step):
-
Cool the flask in an ice-water bath.
-
Slowly and carefully add concentrated sulfuric acid (20 mL) via a dropping funnel. The mixture will become thick and generate significant heat. Maintain the temperature below 20°C during the addition.
-
Scientist's Note: This is the critical electrophilic cyclization step. The strong acid protonates the remaining carbonyl group, activating the molecule for intramolecular attack by the electron-rich aromatic ring. Cooling is essential to control the highly exothermic nature of mixing sulfuric acid and organic materials and to prevent degradation.
-
After the addition is complete, attach a reflux condenser and heat the reaction mixture to 110°C for 30 minutes.
-
Scientist's Note: Heating provides the necessary activation energy for the cyclization and subsequent dehydration, driving the reaction to completion.
-
-
Work-up and Neutralization:
-
Allow the reaction mixture to cool to room temperature, then pour it cautiously over crushed ice (approx. 100 g) in a large beaker.
-
Scientist's Note: This step quenches the reaction and dilutes the strong acid, making it safer to handle. The quinoline product, being basic, will exist as its protonated salt and remain dissolved in the aqueous layer.
-
Slowly neutralize the acidic solution by adding 10% NaOH solution until the pH is ~8-9. A precipitate (the crude product) will form.
-
Scientist's Note: Basification deprotonates the quinoline salt, causing the free base to precipitate out of the aqueous solution, allowing for its isolation.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Scientist's Note: Extraction with an organic solvent isolates the product from inorganic salts. The brine wash removes residual water, and the drying agent removes the last traces of moisture before solvent evaporation.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude solid product.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2,4-dimethyl-7-chloroquinoline.
-
-
Validation and Characterization:
-
Yield Calculation: Determine the final mass and calculate the percentage yield.
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy:
-
¹H NMR: Confirm the presence of two methyl singlets, and the characteristic aromatic proton splitting pattern for a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: Confirm the correct number of carbon signals.
-
Mass Spectrometry: Verify the molecular weight and isotopic pattern for the chlorine atom (M+ and M+2 peaks in a ~3:1 ratio).
-
-
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Asres, H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- Chen, J., et al. (2014). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
- Thapa, B., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
- Larock, R. C., et al. (2011). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
- Ibrahim, A. M. (2018). What is the complete procedure for Doebner-von miller reaction?.
- BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
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- ResearchGate. (2008).
- J&K Scientific LLC. (2025). Friedländer Synthesis.
- Royal Society of Chemistry. (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry.
- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
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A Senior Application Scientist's Comparative Guide to Classical Quinoline Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional dyes. Its synthesis has been a subject of intense study for over a century, leading to a rich portfolio of named reactions. This guide provides an in-depth comparative analysis of five classical methods for quinoline synthesis: the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, and Friedländer syntheses.
As a senior application scientist, my focus extends beyond mere procedural descriptions. This document delves into the mechanistic underpinnings, practical advantages and limitations, substrate scope, and regiochemical considerations of each method. By presenting detailed experimental protocols and comparative data, this guide aims to empower researchers to make informed decisions when selecting a synthetic strategy for their target quinoline derivatives.
The Skraup Synthesis: A Classic and Forceful Approach
The Skraup synthesis, first reported in 1880, is a powerful method for producing quinolines from an aromatic amine, glycerol, a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent (often nitrobenzene).[1] This reaction is known for its often vigorous and exothermic nature, which necessitates careful control.[2]
Mechanistic Rationale
The reaction proceeds through a series of well-defined steps, initiated by the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1] The aromatic amine then undergoes a Michael-type conjugate addition to acrolein. Subsequent acid-catalyzed cyclization and dehydration yield a 1,2-dihydroquinoline intermediate, which is finally oxidized to the aromatic quinoline product.[1]
Experimental Protocol: Synthesis of Quinoline
The following protocol is adapted from Organic Syntheses, a trusted source for reliable chemical preparations.
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Sodium Hydroxide (for work-up)
Procedure:
-
In a well-ventilated fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a flask equipped with a reflux condenser.
-
Add nitrobenzene to the mixture.
-
Heat the reaction mixture cautiously. The reaction is exothermic and may require cooling to control the rate.
-
After the initial vigorous reaction subsides, continue heating to complete the reaction.
-
Cool the mixture and carefully dilute with water.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution.
-
Isolate the crude quinoline via steam distillation.[3]
-
Purify the collected quinoline by fractional distillation.
Performance Analysis
| Feature | Skraup Synthesis |
| Advantages | Simple starting materials, effective for unsubstituted quinoline. |
| Disadvantages | Highly exothermic and potentially violent reaction, harsh acidic conditions, limited to acid-stable substrates, regioselectivity issues with substituted anilines.[4] |
| Substrate Scope | Primarily for the synthesis of quinoline itself and derivatives from simple anilines. The use of substituted anilines can lead to mixtures of regioisomers. |
| Typical Yields | Can be high (e.g., 84-91% for unsubstituted quinoline), but vary depending on the substrate and reaction control. |
The Doebner-von Miller Synthesis: A More Versatile Modification
The Doebner-von Miller reaction, a modification of the Skraup synthesis, employs α,β-unsaturated aldehydes or ketones in place of glycerol, offering greater flexibility in the synthesis of substituted quinolines.[3][4]
Mechanistic Rationale
The reaction is believed to proceed through the formation of a β-anilino carbonyl compound via Michael addition of the aniline to the α,β-unsaturated system. This intermediate then undergoes acid-catalyzed cyclization and dehydration, followed by oxidation to the quinoline product. A proposed fragmentation-recombination mechanism has also been suggested.[5]
Experimental Protocol: General Procedure for 2,4-Disubstituted Quinolines
The following is a general procedure for the Doebner-von Miller reaction.
Materials:
-
Aromatic amine (e.g., aniline)
-
α,β-Unsaturated carbonyl compound (e.g., crotonaldehyde or methyl vinyl ketone)
-
Acid catalyst (e.g., concentrated hydrochloric acid or trifluoroacetic acid)
-
Solvent (e.g., toluene or excess acid)
Procedure:
-
In a suitable flask, dissolve the aromatic amine in the chosen solvent and acid catalyst.
-
Slowly add the α,β-unsaturated carbonyl compound to the mixture, controlling the temperature as the reaction can be exothermic.
-
Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired substituted quinoline.[6]
Performance Analysis
| Feature | Doebner-von Miller Synthesis |
| Advantages | More versatile than the Skraup synthesis, allowing for the preparation of a wider range of substituted quinolines.[3] |
| Disadvantages | Can still be exothermic, harsh acidic conditions, potential for polymerization of the unsaturated carbonyl compound, regioselectivity can be an issue with unsymmetrical ketones. |
| Substrate Scope | A variety of anilines and α,β-unsaturated aldehydes and ketones can be used. |
| Typical Yields | Moderate to good, depending on the substrates and reaction conditions. |
The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines
The Combes synthesis involves the acid-catalyzed condensation of an aromatic amine with a β-diketone to produce 2,4-disubstituted quinolines.[1]
Mechanistic Rationale
The reaction begins with the formation of an enamine intermediate from the aniline and one of the carbonyl groups of the β-diketone.[1] Under acidic conditions, the second carbonyl group is protonated, facilitating an intramolecular electrophilic attack on the aromatic ring to form a cyclized intermediate. Subsequent dehydration leads to the final quinoline product.[1]
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2-(Dibromomethyl)quinoline: A Strategic Precursor for 2-Formylquinoline Synthesis—A Comparative Guide
Introduction: The Pivotal Role of 2-Formylquinoline in Synthetic Chemistry
In the landscape of heterocyclic chemistry, quinoline and its derivatives stand as privileged scaffolds due to their wide-ranging applications in medicinal chemistry and materials science.[1][2] Among the various functionalized quinolines, 2-formylquinoline (quinoline-2-carboxaldehyde) emerges as a particularly valuable building block. Its aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, enabling the construction of complex molecular architectures, including Schiff bases, chalcones, and various heterocyclic systems. These derived compounds are integral to the development of novel therapeutic agents, encompassing antimalarial, anticancer, antibacterial, and antiviral activities.[1][3]
Given the significance of 2-formylquinoline, the efficiency and practicality of its synthesis are of paramount importance to researchers in both academic and industrial settings. While several synthetic routes to this key intermediate have been reported, this guide focuses on the strategic use of 2-(dibromomethyl)quinoline as a precursor. We will provide a detailed comparative analysis of this method against other common synthetic approaches, supported by experimental data, to offer a comprehensive perspective for drug development and chemical research professionals.
The this compound Pathway: Mechanism and Advantages
The synthesis of 2-formylquinoline via a this compound intermediate is a two-step process that begins with the radical bromination of 2-methylquinoline. This is followed by the hydrolysis of the resulting dibromomethyl group to the desired aldehyde.
Step 1: Synthesis of this compound
The initial step involves the free-radical bromination of 2-methylquinoline, typically using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) under photolytic or thermal conditions.
Caption: Synthesis of this compound from 2-methylquinoline.
The causality behind this experimental choice lies in the benzylic nature of the methyl group at the 2-position of the quinoline ring. This position is activated towards free-radical halogenation. The reaction proceeds via a standard free-radical chain mechanism involving initiation, propagation, and termination steps.
Step 2: Hydrolysis to 2-Formylquinoline
The subsequent hydrolysis of the gem-dibromide to an aldehyde is the key transformation. This is typically achieved under aqueous acidic or basic conditions, or by using silver nitrate in aqueous ethanol.
Caption: Hydrolysis of this compound to 2-formylquinoline.
This method offers a reliable and often high-yielding route to 2-formylquinoline. The primary advantage of this pathway is its selectivity for the 2-position, starting from the readily available 2-methylquinoline.
Comparative Analysis of Synthetic Routes to 2-Formylquinoline
To provide a comprehensive evaluation, we compare the this compound pathway with two other prominent methods for synthesizing 2-formylquinoline: the direct oxidation of 2-methylquinoline and the Vilsmeier-Haack formylation of quinoline.
| Synthetic Method | Starting Material | Reagents & Conditions | Typical Yield | Advantages | Disadvantages |
| Via this compound | 2-Methylquinoline | 1. NBS, AIBN, CCl4, reflux2. H2O, CaCO3, reflux | 60-70% (overall) | Good selectivity for the 2-position; reliable and reproducible. | Two-step process; use of toxic CCl4 (can be substituted); potential for over-bromination. |
| Direct Oxidation of 2-Methylquinoline | 2-Methylquinoline | SeO2, dioxane, reflux | 50-85% | Single-step reaction. | Use of highly toxic selenium dioxide; potential for over-oxidation to carboxylic acid; purification can be challenging.[4] |
| Vilsmeier-Haack Reaction | Acetanilide derivatives | POCl3, DMF | 30-40% | Direct formylation. | Generally lower yields for 2-formylquinoline itself; requires substituted anilides for reasonable yields of substituted 2-formylquinolines.[5][6] |
Experimental Protocols
Protocol 1: Synthesis of 2-Formylquinoline via this compound
This protocol is a self-validating system where the successful isolation of the intermediate and final product confirms the efficacy of the chosen reagents and conditions.
Part A: Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: To a solution of 2-methylquinoline (1 equiv.) in carbon tetrachloride, add N-bromosuccinimide (2.2 equiv.) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reaction Execution: Reflux the mixture under an inert atmosphere for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the succinimide. Wash the filtrate successively with aqueous sodium thiosulfate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part B: Hydrolysis to 2-Formylquinoline
-
Reaction Setup: Suspend this compound (1 equiv.) in a mixture of water and ethanol. Add an excess of silver nitrate (2.5 equiv.).
-
Reaction Execution: Reflux the mixture for 2-3 hours. A precipitate of silver bromide will form.
-
Work-up: Filter the hot solution to remove the silver bromide. Concentrate the filtrate under reduced pressure.
-
Purification: Extract the residue with a suitable organic solvent (e.g., dichloromethane), wash with water, and dry over anhydrous sodium sulfate. After removal of the solvent, the crude 2-formylquinoline can be purified by distillation or chromatography.
Protocol 2: Direct Oxidation of 2-Methylquinoline with Selenium Dioxide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylquinoline (1 equiv.) in dioxane. Add selenium dioxide (1.1 equiv.).
-
Reaction Execution: Reflux the mixture for 6-8 hours. A black precipitate of selenium will form.
-
Work-up: Cool the reaction mixture and filter to remove the selenium.
-
Purification: Concentrate the filtrate and purify the resulting crude product by column chromatography or distillation under reduced pressure.
Conclusion: Strategic Selection of a Synthetic Pathway
The synthesis of 2-formylquinoline is a critical step for many research and development endeavors in the pharmaceutical and chemical industries. While the direct oxidation of 2-methylquinoline offers a single-step approach, the toxicity of selenium dioxide and potential over-oxidation are significant drawbacks. The Vilsmeier-Haack reaction, on the other hand, is generally more suited for producing substituted 2-formylquinolines and can result in lower yields for the parent compound.
The pathway proceeding through the this compound intermediate, although a two-step process, presents a robust and reliable method with good overall yields. The reagents are common laboratory chemicals, and the reactions are relatively straightforward to perform and scale. For researchers requiring a dependable and selective synthesis of 2-formylquinoline, the this compound route represents a strategically sound and experimentally validated choice.
References
- Al-Omar, M. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(34), 19076-19100.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- Banu, H., & Singh, R. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(38), 22693-22717.
- Ayoob, A. I., & Mohmood, F. N. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline.
- Zhang, Z., Tan, J., & Wang, Z. (2008).
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of Quinoline-2-Carboxylates.
- Yao, Z.-J., et al. (1998). [Synthesis of 2-formyl (acetyl) substituted quinoline thiosemicarbazones]. Yao Xue Xue Bao = Acta Pharmaceutica Sinica, 33(11), 829–835.
- Marella, A., et al. (2013). Quinoline: A versatile heterocyclic. Saudi Pharmaceutical Journal, 21(1), 1-12.
- Mandal, A., & Khan, A. T. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 22(12), 2339-2358.
- Motswainyana, W. M., & Onani, M. O. (2011). Quinoline-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2573.
- Pavez, P., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 1993.
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Zhang, Z., Tan, J., & Wang, Z. (2008). A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. Organic Chemistry Portal. Retrieved from [Link]
- Marella, A., et al. (2013). Quinoline: A versatile heterocyclic. Saudi Pharmaceutical Journal, 21(1), 1-12.
- Liu, K., et al. (2022). N-formylation of isoquinoline derivatives with CO2 and H2 over a heterogeneous Ru/ZIF-8 catalyst. RSC Advances, 12(48), 31238-31244.
- Kumar, S., et al. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 11-14.
- Chandra, D., et al. (2024). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. SynOpen, 08(01), e202310118so.
- Wang, Y., et al. (2021). Ir-Catalyzed Selective Reductive N-Formylation and Transfer Hydrogenation of N-Heteroarenes. Organometallics, 40(22), 3723–3731.
- Singh, N., & Singh, R. K. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 13(37), 25934-25956.
- Singh, A., et al. (2024). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Journal of Molecular Structure, 1301, 137350.
- Mohamed, M. (2023). Synthesis of some novel quinoline-2-one derivatives with anticipated biological activities.
- Li, Z., et al. (2020). Enzymatic approaches to site-selective oxidation of quinoline and derivatives. Organic & Biomolecular Chemistry, 18(28), 5343-5353.
- Flores-Alamo, M., et al. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules, 27(23), 8352.
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For "Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.". (2020, February 3). YouTube. Retrieved from [Link]
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A Mechanistic Showdown: A Senior Application Scientist's Guide to Friedländer vs. Skraup Quinoline Synthesis
For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a cornerstone of pharmacologically active compounds. Its synthesis is a critical step in the development of numerous therapeutic agents, from antimalarials to anticancer drugs. Among the classical methods for constructing this vital heterocycle, the Friedländer and Skraup syntheses are two of the most foundational, yet mechanistically distinct, approaches. This guide provides an in-depth, objective comparison of these two powerful reactions, moving beyond simple textbook descriptions to offer field-proven insights into their mechanisms, practical applications, and inherent limitations.
The Friedländer Synthesis: A Convergent Approach to Functionalized Quinolines
First reported by Paul Friedländer in 1882, this synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a second carbonyl compound containing an active α-methylene group.[1][2][3] It is a powerful method for creating highly substituted and functionalized quinolines, valued for its operational simplicity when the starting materials are readily available.[4]
Mechanistic Pathways
The Friedländer synthesis can proceed through two primary, competing mechanistic routes, the predominance of which is influenced by the specific reactants and catalytic conditions (acidic or basic).[2]
-
Pathway A: Aldol Condensation First: The initial step is an acid- or base-catalyzed aldol condensation between the two carbonyl partners. This is followed by dehydration to form an α,β-unsaturated carbonyl intermediate. The final step is an intramolecular condensation between the amino group and the carbonyl, followed by a second dehydration (aromatization) to yield the quinoline ring.[1][2]
-
Pathway B: Schiff Base Formation First: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl and the active methylene compound. This is followed by an intramolecular aldol-type cyclization and subsequent dehydration to furnish the final quinoline product.[2]
Caption: Competing mechanisms of the Friedländer synthesis.
Scope and Limitations
The primary value of the Friedländer reaction lies in its broad functional group compatibility.[5] Modern iterations have employed a wide array of catalysts, including Brønsted acids (p-TsOH), Lewis acids, iodine, and even ionic liquids, often allowing for milder, solvent-free conditions.[1][2][6][7][8]
However, the synthesis is not without its challenges:
-
Regioselectivity: The most significant limitation arises when using unsymmetrical ketones. The reaction can lead to a mixture of 2,3-disubstituted and 2-monosubstituted quinoline products, which can be difficult to separate.[1][5][9] This issue makes predicting the major product challenging without prior experimental validation for a specific substrate pair.[5]
-
Starting Material Accessibility: The synthesis is contingent on the availability of the requisite 2-aminoaryl aldehyde or ketone, which may themselves require multi-step syntheses.
The Skraup Synthesis: A Brute-Force, One-Pot Cascade
The Skraup synthesis, discovered by Czech chemist Zdenko Hans Skraup, is a classic, one-pot method for producing quinolines.[10] The archetypal reaction involves heating aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent (commonly nitrobenzene).[6][11][12]
Mechanistic Pathway
The Skraup synthesis is a cascade of reactions, initiated by the harsh, acidic conditions.
-
Acrolein Formation: Concentrated sulfuric acid first acts as a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[6][13]
-
Michael Addition: The aniline then performs a conjugate (Michael) addition to the acrolein.[11][13]
-
Cyclization & Dehydration: The resulting β-anilinopropionaldehyde undergoes an acid-catalyzed intramolecular cyclization onto the benzene ring, followed by dehydration to form 1,2-dihydroquinoline.[11][13]
-
Oxidation: In the final step, the 1,2-dihydroquinoline is oxidized to the aromatic quinoline. The oxidizing agent (e.g., nitrobenzene) is simultaneously reduced (e.g., to aniline).[11][13]
Caption: The sequential mechanism of the Skraup synthesis.
Scope and Limitations
The Skraup synthesis is valued for its use of simple, inexpensive starting materials.[14] However, its utility is severely hampered by its significant drawbacks:
-
Harsh Conditions: The reaction requires high temperatures and strongly acidic media, which limits the scope to substrates lacking acid-sensitive functional groups.[7]
-
Exothermic Nature: The reaction is notoriously exothermic and can become violently uncontrollable, posing a significant safety risk.[10][12][13][15] The use of moderators like ferrous sulfate is often necessary to temper the reaction's violence.[10][15]
-
Low Yields and Tar Formation: The aggressive conditions often lead to polymerization and the formation of significant amounts of tar, complicating product isolation and reducing yields.[7] Yields are often low, typically below 40-60%.[16]
Head-to-Head Comparison: Friedländer vs. Skraup
The choice between these two syntheses represents a classic trade-off between starting material simplicity and reaction condition mildness.
| Feature | Friedländer Synthesis | Skraup Synthesis |
| Starting Materials | 2-Aminoaryl aldehyde/ketone + active methylene compound | Aniline + Glycerol |
| Key Reagents | Acid or Base Catalyst (e.g., p-TsOH, NaOH, Iodine)[1][2] | conc. H₂SO₄ + Oxidizing Agent (e.g., Nitrobenzene)[6][11] |
| Reaction Conditions | Generally milder; can often be run under reflux (80-120°C) or even at 70°C in water.[4][17] | Very harsh and highly exothermic.[7][12][13] |
| Mechanism Type | Convergent Condensation | Linear Cascade (Dehydration -> Addition -> Cyclization -> Oxidation) |
| Substrate Scope | Broader functional group tolerance; ideal for complex, substituted quinolines.[5] | Limited to robust anilines without acid-sensitive groups. |
| Key Challenge | Regioselectivity with unsymmetrical ketones.[1][5][9] | Controlling the violent, exothermic reaction.[10][12][15] |
| Typical Yields | Can be high to excellent (>90%) with optimized conditions.[7][17] | Often low to moderate (<60%) due to side reactions and tar formation.[16] |
| Safety Profile | Generally safer and more controllable. | Potentially hazardous; requires careful moderation.[12] |
Causality Behind Experimental Choices:
A researcher chooses the Friedländer synthesis when the target quinoline is highly functionalized and the precursor 2-aminoaryl carbonyl is accessible. The ability to use milder catalysts provides precise control, preserving delicate functional groups that would be destroyed under Skraup conditions. The primary experimental challenge is optimizing conditions (catalyst, solvent, temperature) to favor one regioisomer when using an unsymmetrical ketone.[18]
Conversely, the Skraup synthesis is selected for the preparation of simpler, robust quinolines where the starting aniline is inexpensive. The experimental design is dominated by safety considerations. The choice of moderator (like ferrous sulfate) and the rate of heating are critical parameters that must be carefully controlled to prevent a dangerous runaway reaction.[15][19]
Experimental Protocols
Protocol 1: A Modern, Catalyst-Free Friedländer Synthesis in Water
This protocol is adapted from a green chemistry approach that leverages water as a solvent, avoiding harsh catalysts and organic solvents.[17]
Objective: To synthesize 2-phenylquinoline from 2-aminobenzaldehyde and acetophenone.
Methodology:
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminobenzaldehyde (1.0 mmol, 121 mg).
-
Solvent and Reactant Addition: Add 10 mL of deionized water to the flask, followed by acetophenone (1.2 mmol, 144 mg, 140 µL).
-
Reaction: Heat the mixture to 70°C and stir vigorously for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product will typically precipitate out of the aqueous solution.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-phenylquinoline. Expected yields are often in the 90-97% range under these optimized conditions.[17]
Protocol 2: The Classic Skraup Synthesis of Quinoline
This protocol is based on the procedure reported in Organic Syntheses, which incorporates ferrous sulfate to moderate the reaction.[15]
Objective: To synthesize quinoline from aniline and glycerol.
Methodology: CAUTION: This reaction is highly exothermic and must be conducted in a well-ventilated fume hood with a blast shield.
-
Apparatus Setup: In a large (e.g., 2 L) three-necked round-bottom flask equipped with a powerful mechanical stirrer and a long reflux condenser, combine aniline (1.0 mol, 93 g), glycerol (2.4 mol, 221 g), and ferrous sulfate heptahydrate (FeSO₄·7H₂O, 10 g).
-
Acid Addition: Cool the flask in an ice bath. Slowly and carefully, with vigorous stirring, add concentrated sulfuric acid (2.0 mol, 109 mL). Ensure the reagents are well-mixed before proceeding.
-
Reaction: Heat the mixture gently. The reaction will become exothermic, and the heat source should be removed as necessary to maintain control. Once the initial vigorous reaction subsides (typically after 1-1.5 hours), heat the mixture under reflux for an additional 3 hours.
-
Workup (Neutralization): Cool the reaction mixture and dilute it carefully with water. Transfer the mixture to a larger flask suitable for steam distillation. Make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution.
-
Isolation (Steam Distillation): Steam distill the mixture to isolate the crude quinoline along with any unreacted nitrobenzene (if used) and aniline.
-
Purification: Separate the organic layer from the distillate. The crude product is typically purified by a second steam distillation after removing primary amines with nitrous acid, followed by final distillation under reduced pressure. The expected yield is 84-91%.[12][15]
Conclusion
The Friedländer and Skraup syntheses offer complementary pathways to the invaluable quinoline core. The Friedländer synthesis is a refined, convergent method ideal for building complex, functionalized quinolines under relatively mild conditions, provided the precursors are available. Its primary challenge lies in controlling regioselectivity. The Skraup synthesis , in contrast, is a powerful, one-pot cascade that builds the quinoline ring from simple, cheap materials. Its utility is defined by a trade-off: simplicity of starting materials for harsh, hazardous reaction conditions that limit its substrate scope and demand rigorous safety protocols. For the modern drug development professional, understanding the mechanistic nuances and practical limitations of both methods is essential for making informed strategic decisions in the synthesis of novel therapeutic agents.
References
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]
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IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]
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ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
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National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. Retrieved from [Link]
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Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Retrieved from [Link]
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SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
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National Institutes of Health. (n.d.). Advances in polymer based Friedlander quinoline synthesis. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]
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Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]
-
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. Retrieved from [Link]
-
ACS Publications. (n.d.). Recent Advances in the Friedländer Reaction. Chemical Reviews. Retrieved from [Link]
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PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]
-
YouTube. (2024). Making quinoline - the Skraup synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Skraup reaction. Wikipedia. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 2-(Dibromomethyl)quinoline Derivatives: A Prospective Analysis
For Researchers, Scientists, and Drug Development Professionals
Editor's Note
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2][3][4][5] Modifications at the 2-position of the quinoline ring have been a particular focus for developing novel therapeutic agents, with substitutions ranging from simple alkyl groups to complex heterocyclic moieties.[6][7] This guide delves into the prospective biological activities of a specific, yet underexplored, class of these compounds: 2-(dibromomethyl)quinoline derivatives .
A comprehensive review of the current scientific literature reveals a significant gap in experimental data specifically concerning the synthesis and biological evaluation of 2-(dibromomethyl)quinolines. This guide, therefore, adopts a prospective and inferential approach. By leveraging established principles of medicinal chemistry, structure-activity relationships of analogous compounds, and general synthetic methodologies, we will construct a robust framework for researchers venturing into this promising area. We will propose a viable synthetic route, hypothesize potential biological activities and their underlying mechanisms, and provide detailed experimental protocols for their evaluation. This guide is intended to be a foundational resource, sparking further investigation into this intriguing class of molecules.
I. The Quinoline Scaffold: A Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent feature in a multitude of biologically active compounds.[1][2] Its aromatic and heterocyclic nature allows for diverse interactions with biological macromolecules. The nitrogen atom can act as a hydrogen bond acceptor, and the planar ring system can participate in π-π stacking and intercalation with DNA.[8] This versatility has led to the development of quinoline-based drugs for a wide range of diseases, including malaria (e.g., chloroquine), bacterial infections (e.g., ciprofloxacin), and cancer (e.g., camptothecin).[9][10]
Substituents on the quinoline ring play a crucial role in modulating the biological activity, physicochemical properties, and pharmacokinetic profile of the molecule. Halogenation, in particular, is a common strategy in drug design to enhance potency, as halogens can alter the electronic properties of the molecule and participate in halogen bonding, thereby improving target binding affinity.[11]
II. Proposed Synthesis of this compound
The synthesis of this compound is not widely reported, but a plausible and efficient route can be designed starting from the readily available 2-methylquinoline (quinaldine). The proposed method involves a free radical bromination of the methyl group.
Rationale for Synthetic Approach
The methyl group at the 2-position of the quinoline ring is activated for radical halogenation due to the stability of the resulting benzylic-type radical intermediate. The use of N-bromosuccinimide (NBS) as a brominating agent and a radical initiator like benzoyl peroxide (BPO) or AIBN is a standard and effective method for such transformations. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux to facilitate the radical chain reaction.
Step-by-Step Synthetic Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylquinoline (1 equivalent) in carbon tetrachloride (CCl₄).
-
Addition of Reagents: To this solution, add N-bromosuccinimide (NBS) (2.2 equivalents) and a catalytic amount of benzoyl peroxide (BPO) (0.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C) and maintain it under constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. The succinimide byproduct will precipitate out and can be removed by filtration.
-
Purification: The filtrate is then washed with a saturated sodium thiosulfate solution to remove any remaining bromine, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
Final Product: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Caption: Proposed synthetic pathway for this compound.
III. Hypothesized Biological Activities and Mechanisms of Action
The introduction of a dibromomethyl group at the 2-position of the quinoline ring is expected to impart significant biological activity, primarily due to its potential to act as an alkylating agent.
A. Potential Antimicrobial Activity
Many quinoline derivatives exhibit potent antimicrobial properties.[12][13] The presence of halogens often enhances this activity.[11] The dibromomethyl group in this compound is a reactive electrophilic center. It is hypothesized that these derivatives could exert their antimicrobial effects by alkylating crucial nucleophilic biomolecules within microbial cells, such as enzymes and DNA.[14][15]
Proposed Mechanism of Action:
The carbon atom of the dibromomethyl group is highly electrophilic and susceptible to nucleophilic attack by functional groups like thiols (-SH) in cysteine residues of enzymes or the nitrogen atoms of DNA bases. This covalent modification can lead to enzyme inactivation or DNA damage, ultimately resulting in microbial cell death.
Caption: Hypothesized anticancer mechanism of action.
IV. Comparative Analysis with Structurally Related Compounds
To understand the potential of this compound derivatives, it is useful to compare their predicted properties with those of structurally related compounds.
| Compound | Key Structural Feature | Predicted Reactivity | Hypothesized Biological Activity |
| 2-Methylquinoline | Non-halogenated methyl group | Low electrophilicity | Low intrinsic antimicrobial/anticancer activity |
| 2-(Bromomethyl)quinoline | Monobrominated methyl group | Moderate electrophile, capable of mono-alkylation | Potential for moderate antimicrobial and anticancer activity |
| This compound | Dibrominated methyl group | High electrophilicity, potential for di-alkylation/cross-linking | Potential for potent antimicrobial and anticancer activity |
The presence of two bromine atoms in this compound is expected to significantly enhance its electrophilicity compared to the monobrominated and non-brominated analogs. This increased reactivity could translate to higher biological potency. However, it may also lead to increased non-specific toxicity, a critical factor to evaluate in drug development.
V. Proposed Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities of this compound derivatives, the following standard in vitro assays are recommended.
A. Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Stock Solutions: Dissolve the synthesized this compound derivatives in dimethyl sulfoxide (DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test bacteria.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
B. Anticancer Activity Screening: MTT Cytotoxicity Assay
Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
Methodology:
-
Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer).
-
Cell Culture: Maintain the cell lines in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
-
Data Analysis: Measure the absorbance of the formazan solution using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
VI. Future Directions and Conclusion
The exploration of this compound derivatives represents a promising, yet uncharted, territory in medicinal chemistry. The inherent reactivity of the dibromomethyl group, coupled with the privileged quinoline scaffold, suggests a high potential for significant antimicrobial and anticancer activities. This guide provides a foundational framework for initiating research in this area, from a plausible synthetic route to robust protocols for biological evaluation.
Future research should focus on the successful synthesis and characterization of these compounds, followed by a comprehensive evaluation of their biological activities against a broad panel of microbial strains and cancer cell lines. Structure-activity relationship (SAR) studies, involving modifications of the quinoline ring and the dibromomethyl group, will be crucial for optimizing potency and selectivity. Furthermore, mechanistic studies will be essential to elucidate the precise molecular targets and pathways through which these compounds exert their effects.
While this guide is based on scientific inference due to the current literature gap, it underscores the potential of this compound derivatives as a novel class of therapeutic agents. It is our hope that this prospective analysis will catalyze further research and unlock the full therapeutic potential of these intriguing molecules.
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- (n.d.). CN102898366A - Method for one-step preparation of 2-methylquinoline.
- (n.d.). Synthesis of 2-[(quinolin-8-yloxy)
- (n.d.). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. NIH.
- (n.d.). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. PubMed.
- (n.d.). Biologically Active Quinoline and Quinazoline Alkaloids Part II. PMC - PubMed Central.
- (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
- (n.d.). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. PMC - NIH.
- (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.
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- (n.d.). Synthesis of quinolines. Organic Chemistry Portal.
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Safety Operating Guide
Navigating the Disposal of 2-(Dibromomethyl)quinoline: A Comprehensive Guide to Safety and Compliance
For Immediate Reference: In the event of a spill or exposure, proceed directly to Section 4 for spill management or Section 8 for emergency procedures.
Section 1: Executive Summary
The proper disposal of 2-(Dibromomethyl)quinoline, a halogenated heterocyclic compound, is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed framework for researchers, scientists, and drug development professionals to manage waste containing this compound, ensuring compliance with regulatory standards and minimizing risks. The core principle of this guidance is waste minimization, followed by proper segregation, and disposal through a licensed hazardous waste management facility. Under no circumstances should this compound or its waste be disposed of down the drain.[1] This document outlines the hazard profile of the compound, regulatory obligations, and step-by-step procedures for routine waste handling, spill containment, and emergency response.
Section 2: Hazard Assessment of this compound
Key Hazards:
-
Corrosivity and Irritation: Analogous compounds, such as 2-(tribromomethyl)quinoline, are known to cause skin and serious eye irritation.[2] It is therefore prudent to assume that this compound poses similar risks.
-
Toxicity: Quinoline itself is classified as toxic if swallowed and harmful in contact with skin.[3]
-
Carcinogenicity and Mutagenicity: Quinoline is suspected of causing genetic defects and may cause cancer.[4] The U.S. Environmental Protection Agency (EPA) has evaluated quinoline as a potential carcinogen.[5] Given these classifications for the parent quinoline molecule, this compound should be handled as a potential carcinogen and mutagen with extreme caution.
-
Environmental Hazard: Quinoline is toxic to aquatic life with long-lasting effects.[4] Therefore, any release into the environment must be strictly avoided.
| Hazard Profile: this compound and Related Compounds | |
| Compound | Known and Inferred Hazards |
| This compound | Presumed skin/eye irritant, potential carcinogen/mutagen, toxic, and environmentally hazardous. |
| Quinoline | Toxic, skin/eye irritant, suspected mutagen, potential carcinogen, toxic to aquatic life.[3][4] |
| 2-(Tribromomethyl)quinoline | Causes skin and serious eye irritation, may cause respiratory irritation.[2] |
| Brominated Organic Compounds | Can be persistent in the environment and may have toxic properties. |
Section 3: Regulatory Framework
The disposal of this compound is governed by regulations for hazardous waste. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the EPA.
Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[6] Halogenated organic compounds are often categorized as hazardous waste. For instance, waste solvent mixtures containing specific halogenated solvents are designated with the EPA hazardous waste number F001.[7]
Given the toxic and environmentally hazardous nature of the quinoline moiety and the presence of bromine, it is imperative to manage all waste containing this compound as hazardous waste. This necessitates a "cradle-to-grave" management approach, where the generator is responsible for the waste from its creation to its final disposal.[8]
Section 4: On-Site Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination. The response should be dictated by the scale and location of the spill.
Step-by-Step Spill Cleanup Protocol:
-
Alert Personnel and Secure the Area: Immediately notify others in the vicinity and restrict access to the spill area.[1]
-
Assess the Situation: Determine the extent of the spill and if there is an immediate risk of fire or airborne exposure.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., butyl rubber or Viton).[4] For larger spills, respiratory protection may be necessary.
-
Containment: Prevent the spill from spreading by using an inert absorbent material like vermiculite, dry sand, or earth.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container.[1]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Section 5: Waste Collection and Segregation
Proper segregation of waste streams is essential for safe and cost-effective disposal.
Protocol for Waste Collection:
-
Designated Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all this compound waste. The container should be marked as "Hazardous Waste: Halogenated Organic Compounds" and should also list this compound as a constituent.
-
Segregation: Do not mix halogenated waste with non-halogenated organic waste.[9] Mixing these waste streams can significantly increase disposal costs.
-
Container Management: Keep the waste container closed at all times, except when adding waste.[9] Store the container in a well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[3]
Section 6: Chemical Neutralization Protocols (for Dilute Solutions)
While bulk quantities of this compound must be disposed of via a licensed facility, it may be feasible to treat very dilute aqueous solutions in the laboratory before collection. Hydrolysis is a potential degradation pathway for dibromomethyl compounds.[10][11][12]
Caution: This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.
Step-by-Step Protocol for Hydrolysis of Dilute Aqueous Solutions:
-
Preparation: Ensure the aqueous waste stream is free of other reactive chemicals. The concentration of this compound should ideally be below 1%.
-
Reaction Setup: Place the dilute aqueous solution in a suitable reaction vessel equipped with a stirrer and a means to monitor the pH.
-
Base Addition: Slowly add a solution of a mild base, such as sodium carbonate, while stirring. Monitor the pH to maintain it in a neutral to slightly basic range (pH 7-9). The hydrolysis of dibromomethyl compounds can be facilitated under basic conditions.[11]
-
Reaction Time: Allow the reaction to proceed at room temperature for a sufficient period (e.g., 24 hours) to ensure complete hydrolysis. The progress of the reaction can be monitored by a suitable analytical method, such as HPLC, if available.
-
Waste Collection: After the reaction is complete, the treated aqueous solution should still be collected as hazardous waste, but it will be in a less hazardous, hydrolyzed form.
Section 7: Final Disposal Pathway
The ultimate disposal of this compound waste must be conducted by a licensed and reputable hazardous waste management company.
Procedure for Off-Site Disposal:
-
Container Labeling: Ensure the hazardous waste container is accurately labeled with its contents and associated hazards.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company to arrange for the collection of the waste.
-
Documentation: Complete all necessary waste manifest forms as required by your institution and regulatory agencies.
-
Disposal Method: The most common and appropriate disposal methods for this type of waste are high-temperature incineration in a facility equipped with flue gas scrubbing or other licensed chemical destruction techniques.[2]
Section 8: Emergency Procedures
In Case of Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3]
-
Seek medical attention if irritation persists.
In Case of Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2]
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
In Case of Ingestion:
-
Rinse the mouth with water.
-
Do NOT induce vomiting.
-
Seek immediate medical attention and provide the Safety Data Sheet (if available for a similar compound) to the medical personnel.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
Section 9: References
-
Green hydrolysis technique for dibromomethyl-4-methanesulfonyl-benzene. Google Patents. CN101265222A.
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency.
-
Health And Environmental Effects Profile for Quinoline. (2006, January 3). U.S. Environmental Protection Agency.
-
Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022, April 9). National Institutes of Health.
-
2-(Tribromomethyl)quinoline SDS, 613-53-6 Safety Data Sheets. Echemi.
-
Workup: Bromine or Iodine. University of Rochester, Department of Chemistry.
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021, July 6). MDPI.
-
Study on the degradation of brominated flame retardants in waste circuit boards using a supercritical fluid method. (2024, November 7). Global NEST Journal.
-
Neighboring Group Participation in the Hydrolysis of Dichloromethyl Carbinols. An Improved Synthesis of Alpha- Hydroxy Aldehydes. (2000, August 2). Sciforum.
-
Microbial degradation of quinoline and methylquinolines. ResearchGate.
-
Screening Assessment Quinoline 91-22-5. Environment Canada Health Canada. November 2011.
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR.
-
EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR.
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
-
HYDROLYSIS.
-
Understanding Neutralisation & Bromine Decolourisation | Chemistry Tuition #40. (2023, May 22). YouTube.
-
(PDF) Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. ResearchGate.
-
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
-
Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry.
-
Sustainable bromination of organic compounds: A critical review. ResearchGate.
-
RCRA Hazardous Wastes. EcoOnline Help Center.
-
Kinetics of hydrolysis of trans-dichloro- and trans-dibromo-(n-meso-5,12- dimethyl-1,4,8,11-tetra-azacyclotetradeca-4,11 -diene)cobalt(III) cations. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
-
Safety Data Sheet: quinoline. Chemos GmbH&Co.KG.
-
Quinoline. Wikipedia.
-
Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. ACS Publications.
-
Hazardous Waste Management Facilities and Units. (2025, October 9). U.S. Environmental Protection Agency.
-
Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate.
-
Advances in Treatment of Brominated Hydrocarbons by Heterogeneous Catalytic Ozonation and Bromate Minimization. MDPI.
-
2 - SAFETY DATA SHEET.
-
Which Substances Make Up the RCRA 8 Metals? (2024, February 7). Hazardous Waste Experts.
-
Neutralization of Bromine - Beautiful Reaction. (2014, October 31). YouTube.
-
Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES TABLE OF CONTENTS. Regulations.gov.
-
5.4: Hydrolysis Reactions. (2025, March 18). Chemistry LibreTexts.
-
Biodegradation characteristics of quinoline by Pseudomonas putida. PubMed.
-
How do we neutralize bromine class 11 chemistry CBSE. Vedantu.
-
2-(Bromomethyl)quinoline | CAS 5632-15-5. SCBT.
-
Quinoline - SAFETY DATA SHEET. Penta chemicals.
-
Bromination of 8-substituted quinolines. Reagents and conditions. (i)... ResearchGate.
-
2-(Bromomethyl)quinoline = 96.5 GC 5632-15-5. Sigma-Aldrich.
Sources
- 1. nj.gov [nj.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. Health And Environmental Effects Profile for Quinoline | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 6. EcoOnline Help Center [help.ecoonline.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. epa.gov [epa.gov]
- 10. CN101265222A - Green hydrolysis technique for dibromomethyl-4-methanesulfonyl-benzene - Google Patents [patents.google.com]
- 11. sciforum.net [sciforum.net]
- 12. web.viu.ca [web.viu.ca]
Comprehensive Safety and Handling Guide for 2-(Dibromomethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
While a specific Safety Data Sheet (SDS) for 2-(Dibromomethyl)quinoline was not located, this guide has been meticulously compiled by extrapolating data from the SDS of the closely related compounds, quinoline and 2-(Tribromomethyl)quinoline. The structural similarities suggest analogous hazard profiles and handling requirements.
Hazard Identification and Risk Assessment
Understanding the potential hazards of this compound is paramount before any handling. Based on data from related quinoline compounds, it is prudent to assume that this compound poses significant health risks.
Assumed Hazard Statements:
-
Acute Toxicity: Toxic if swallowed and harmful in contact with skin.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Mutagenicity and Carcinogenicity: Suspected of causing genetic defects and may cause cancer.[1]
-
Respiratory Irritation: May cause respiratory irritation.[2]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1][3]
Given these potential hazards, a thorough risk assessment should be conducted before commencing any work. This involves evaluating the quantity of the substance to be handled, the duration of exposure, and the specific procedures to be performed.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Tightly fitting safety goggles with side-shields or a full-face shield.[2][4] | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[1][2] | A flame-retardant lab coat.[2] | Use in a certified chemical fume hood.[4] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[5] |
| Performing reactions and work-up | Tightly fitting safety goggles with side-shields and a full-face shield.[4] | Chemical-resistant gloves. Double-gloving is recommended.[2] | A chemical-resistant apron over a flame-retardant lab coat.[4] | All work must be conducted in a certified chemical fume hood.[4] |
| Handling spills | Full-face shield and safety goggles.[4] | Heavy-duty chemical-resistant gloves. | A chemical-resistant suit or apron.[3] | A self-contained breathing apparatus (SCBA) may be necessary for large spills.[3] |
| Waste disposal | Safety goggles.[2] | Chemical-resistant gloves.[2] | Lab coat.[2] | Work in a well-ventilated area, preferably a fume hood.[2][4] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical for safety. The following diagram and procedural steps outline the recommended process for handling this compound.
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Post-Handling:
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][6]
-
Spills:
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused product, reaction byproducts, contaminated solvents, and disposable PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not dispose of it with municipal waste or pour it down the drain.[3]
-
Container Disposal: Contaminated containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be offered for recycling or reconditioning.[2]
References
-
Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. Available from: [Link]
-
Quinoline - SAFETY DATA SHEET - Penta chemicals. Available from: [Link]
-
Quinoline - Hazardous Substance Fact Sheet. Available from: [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
